Cyclohexanone, hydrazone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexylidenehydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-8-6-4-2-1-3-5-6/h1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKHYFYYSFYSNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NN)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60336574 | |
| Record name | Cyclohexanone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6156-08-7 | |
| Record name | Cyclohexanone, hydrazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60336574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Cyclohexanone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) for the protons and carbons in cyclohexanone (B45756) hydrazone. These predictions are derived from the analysis of related structures, including cyclohexanone and various hydrazone derivatives. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data for Cyclohexanone Hydrazone (in CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-2, H-6 (axial) | 2.20 - 2.40 | Multiplet | 2H |
| H-2, H-6 (equatorial) | 2.40 - 2.60 | Multiplet | 2H |
| H-3, H-5 | 1.60 - 1.80 | Multiplet | 4H |
| H-4 | 1.50 - 1.65 | Multiplet | 2H |
| NH₂ | 4.80 - 5.20 | Broad Singlet | 2H |
Table 2: Predicted ¹³C NMR Data for Cyclohexanone Hydrazone (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 155 - 165 |
| C-2, C-6 | 35 - 45 |
| C-3, C-5 | 26 - 30 |
| C-4 | 24 - 28 |
Experimental Protocols
A standard and reliable method for the synthesis of cyclohexanone hydrazone involves the condensation reaction of cyclohexanone with hydrazine (B178648) hydrate (B1144303).
Synthesis of Cyclohexanone Hydrazone:
A general procedure for the synthesis of hydrazones can be adapted for this reaction.[1]
-
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Ethanol (B145695) (or other suitable solvent)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Petroleum ether
-
-
Procedure:
-
To a solution of cyclohexanone (1.0 mmol) in ethanol (5 mL), add hydrazine hydrate (1.2 mmol).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is then partitioned between water and ethyl acetate.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated to yield the crude product, which can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system like petroleum ether-ethyl acetate.
-
NMR Data Acquisition:
For the acquisition of NMR spectra, the following general parameters can be used:
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300-600 MHz.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common choice, though other deuterated solvents like DMSO-d₆ can also be used.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Number of scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Molecular Structure and NMR Assignments
The structure of cyclohexanone hydrazone and the atom numbering for NMR assignments are presented below.
Caption: Molecular structure of cyclohexanone hydrazone with atom numbering.
This guide provides a foundational understanding of the NMR characteristics of cyclohexanone hydrazone for professionals in the fields of chemical research and drug development. The predicted data serves as a reliable reference for the identification and characterization of this compound.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Cyclohexanone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of cyclohexanone (B45756) hydrazone. It details the characteristic vibrational frequencies, offers an experimental protocol for its synthesis and subsequent IR analysis, and presents a logical workflow for these procedures. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or have an interest in hydrazone compounds.
Introduction to Cyclohexanone Hydrazone and its Spectroscopic Analysis
Cyclohexanone hydrazone (CAS No. 6156-08-7), with the IUPAC name cyclohexylidenehydrazine, is a chemical compound formed by the condensation reaction of cyclohexanone and hydrazine (B178648). As a member of the hydrazone class of organic compounds, it features a carbon-nitrogen double bond (C=N) which, along with the N-H and C-H bonds, gives rise to a characteristic infrared spectrum. IR spectroscopy is a powerful, non-destructive analytical technique that measures the absorption of infrared radiation by a molecule's vibrations. This absorption pattern provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups and overall structure. For drug development professionals, understanding the spectroscopic properties of such compounds is crucial for characterization, quality control, and studying molecular interactions.
Experimental Protocols
A reliable method for the synthesis and subsequent IR analysis of cyclohexanone hydrazone is critical for obtaining high-quality, reproducible data. The following protocols are based on established chemical literature.
Synthesis of Cyclohexanone Hydrazone
A common and effective method for the synthesis of cyclohexanone hydrazone involves the reaction of cyclohexanone with hydrazine hydrate (B1144303).
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Methanol (B129727) (as solvent)
Procedure:
-
Dissolve cyclohexanone in methanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture for approximately one hour.
-
Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure to yield the crude product.
-
The resulting cyclohexanone hydrazone can be purified by recrystallization or column chromatography.
Infrared Spectroscopy Analysis
The infrared spectrum of cyclohexanone hydrazone can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific)
-
Sample holder (e.g., KBr pellets, ATR crystal)
Procedure:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the solid cyclohexanone hydrazone sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) Method: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Place the prepared sample in the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr pellet).
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Infrared Spectrum of Cyclohexanone Hydrazone: Data and Interpretation
The infrared spectrum of cyclohexanone hydrazone is characterized by several key absorption bands that correspond to the vibrational modes of its functional groups. While a definitive, publicly available spectrum for the unsubstituted compound is not readily found in the primary literature, the expected peak locations can be inferred from the spectra of related hydrazone compounds and general IR correlation tables.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |
| N-H stretching (primary amine) | 3400 - 3250 | Medium | Often appears as a doublet (two peaks) for the symmetric and asymmetric stretching of the -NH₂ group. |
| C-H stretching (aliphatic) | 3000 - 2850 | Strong | Corresponds to the stretching vibrations of the C-H bonds in the cyclohexyl ring. |
| C=N stretching (imine/hydrazone) | 1690 - 1640 | Medium | This is a key characteristic peak for hydrazones. Its exact position can be influenced by conjugation and substitution. |
| N-H bending (scissoring) | 1650 - 1580 | Medium | This peak may sometimes overlap with the C=N stretching band. |
| C-H bending (scissoring and rocking) | 1470 - 1370 | Medium | These absorptions are due to the bending vibrations of the CH₂ groups in the cyclohexyl ring. |
| C-N stretching | 1250 - 1020 | Medium | This band arises from the stretching of the carbon-nitrogen single bond. |
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the synthesis and spectroscopic analysis of cyclohexanone hydrazone.
Mass Spectrometry of Cyclohexanone Hydrazone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of cyclohexanone (B45756) hydrazone (C₆H₁₂N₂), a compound of interest in synthetic chemistry and pharmaceutical development. Understanding its fragmentation behavior is crucial for its identification and characterization in complex matrices. This document outlines the key fragmentation pathways under Electron Ionization (EI), presents quantitative data, and provides standardized experimental protocols.
Core Concepts in the Mass Spectrometry of Cyclohexanone Hydrazone
Electron Ionization (EI) mass spectrometry of cyclohexanone hydrazone results in a characteristic fragmentation pattern that provides a structural fingerprint of the molecule. The process begins with the formation of a molecular ion ([M]•+), which then undergoes a series of fragmentation events to produce smaller, charged fragments. The relative abundance of these fragments is dependent on their stability.
The molecular weight of cyclohexanone hydrazone is 112.17 g/mol .[1] The mass spectrum is characterized by a molecular ion peak and several key fragment ions. The fragmentation is influenced by the presence of the nitrogen-nitrogen single bond and the cyclohexyl ring structure.
Quantitative Mass Spectrometry Data
The EI mass spectrum of cyclohexanone hydrazone exhibits several key fragments. The following table summarizes the major ions observed, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) |
| 112 | [M]•+ (Molecular Ion) | [C₆H₁₂N₂]•+ | Moderate |
| 97 | [M - CH₃]•+ | [C₅H₉N₂]•+ | Low |
| 96 | [M - NH₂]•+ | [C₆H₁₀N]•+ | High |
| 83 | [C₅H₇N]•+ | [C₅H₇N]•+ | Moderate |
| 70 | [C₄H₆N]•+ | [C₄H₆N]•+ | Moderate |
| 55 | [C₄H₇]+ | [C₄H₇]+ | High |
| 41 | [C₃H₅]+ | [C₃H₅]+ | High (Often Base Peak) |
Note: Relative abundances are estimated based on typical fragmentation patterns and may vary depending on the specific instrumentation and experimental conditions.
Fragmentation Pathways
The fragmentation of the cyclohexanone hydrazone molecular ion ([M]•+) proceeds through several competing pathways. The initial ionization typically occurs on one of the nitrogen atoms due to the presence of lone pair electrons.
A significant fragmentation pathway involves the cleavage of the N-N bond, which is relatively weak. Another key fragmentation process is the loss of neutral molecules such as ammonia (B1221849) (NH₃) or diazene (B1210634) (N₂H₂). The cyclohexyl ring can also undergo characteristic fragmentation, leading to the formation of smaller hydrocarbon fragments. The stability of the resulting carbocations and radical cations dictates the predominant fragmentation routes.
Caption: Proposed fragmentation pathway of cyclohexanone hydrazone under EI-MS.
Experimental Protocols
Accurate and reproducible mass spectrometric data for cyclohexanone hydrazone can be obtained by following standardized experimental protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound.
Sample Preparation:
-
Standard Solution: Prepare a stock solution of cyclohexanone hydrazone in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
Derivatization (Optional): For certain applications, derivatization may be employed to improve volatility or thermal stability. However, for standard EI-MS analysis, this is often not necessary.
GC-MS Instrumentation and Conditions:
-
Inlet System: Use a split/splitless injector. For trace analysis, a splitless injection is preferred.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Temperature Program:
-
Initial Temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final Hold: 5 minutes at 250 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[2]
-
Mass Range: Scan from m/z 35 to 300.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Caption: General experimental workflow for GC-MS analysis of cyclohexanone hydrazone.
This guide provides foundational information for the mass spectrometric analysis of cyclohexanone hydrazone. For more specific applications, optimization of the experimental parameters may be necessary. Researchers are encouraged to consult relevant literature for advanced techniques and applications.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclohexanone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanone (B45756) hydrazone (C₆H₁₂N₂) is a derivative of cyclohexanone, belonging to the hydrazone class of organic compounds. Hydrazones are characterized by the R₁R₂C=NNH₂ functional group and are notable for their synthetic versatility and diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of cyclohexanone hydrazone, including its synthesis, spectral characterization, and key chemical reactions. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of Cyclohexanone Hydrazone and Its Derivatives
| Property | Cyclohexanone Hydrazone | Cyclohexanone Phenylhydrazone | Cyclohexanone 2,4-Dinitrophenylhydrazone |
| Molecular Formula | C₆H₁₂N₂[1] | C₁₂H₁₆N₂ | C₁₂H₁₄N₄O₄[2] |
| Molecular Weight | 112.17 g/mol [1] | 188.27 g/mol | 278.26 g/mol [2] |
| CAS Number | 6156-08-7[1] | 946-82-7 | 1589-62-4[2] |
| Melting Point | Not available | 77 °C[3] | 158-160 °C[2][4] |
| Boiling Point | Not available | Not available | ~421.08 °C (rough estimate)[2] |
| Density | Not available | Not available | ~1.2764 g/cm³ (rough estimate)[2] |
| Solubility | Not available | Soluble in dilute ethanol[3] | Partially soluble in water, soluble in chloroform (B151607) (25 mg/mL)[2][4] |
| XLogP3-AA | 0.9[1] | Not available | Not available |
Note: Some data for derivatives are estimates or from specific experimental conditions.
Synthesis of Cyclohexanone Hydrazone and Derivatives
The synthesis of hydrazones is typically achieved through the condensation reaction of a carbonyl compound with hydrazine (B178648) or its derivatives.[5]
General Synthesis of Cyclohexanone Hydrazone
A common method for the synthesis of cyclohexanone hydrazone involves the reaction of cyclohexanone with hydrazine hydrate (B1144303).
Experimental Protocol: A mixture of cyclohexanone and hydrazine hydrate in a suitable solvent, such as methanol (B129727), is heated under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product can be purified by crystallization or column chromatography. One reported synthesis achieved a 91% yield by heating cyclohexanone with hydrazine hydrate in methanol for one hour.
Synthesis of Cyclohexanone Phenylhydrazone
Experimental Protocol:
-
Dissolve 1.0 g of phenylhydrazine (B124118) hydrochloride and 1.5 g of crystallized sodium acetate (B1210297) in 10 ml of water to prepare a solution of phenylhydrazine.
-
Add a solution of 0.5 ml of cyclohexanone in 8 ml of water to the phenylhydrazine solution.
-
Shake the mixture vigorously until cyclohexanone phenylhydrazone crystallizes.
-
Filter the obtained crystals and wash them thoroughly with water.
-
Purify the product by crystallization from dilute ethanol. The expected melting point of the purified product is 77 °C.[3]
Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone
Experimental Protocol: This derivative is often prepared for the identification and characterization of carbonyl compounds.
-
Suspend 0.25 g of 2,4-dinitrophenylhydrazine (B122626) in 5 mL of methanol.
-
Cautiously add 0.5 mL of concentrated sulfuric acid.
-
If necessary, filter the warm solution.
-
Add a solution of 0.2 g of cyclohexanone in 1 mL of methanol.
-
Filter the derivative that forms.
-
Recrystallize the product from methanol or ethanol.
Spectral Data
Detailed spectral data for the parent cyclohexanone hydrazone is limited in publicly accessible databases. However, information on its derivatives and related compounds is available.
1H and 13C NMR Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of a hydrazone is characterized by the presence of N-H stretching and C=N stretching vibrations. For comparison, the IR spectrum of the precursor, cyclohexanone, shows a strong characteristic C=O stretching peak around 1710-1715 cm⁻¹.[6][7] In cyclohexanone hydrazone, this peak would be absent and replaced by a C=N stretching absorption, typically in the range of 1650-1550 cm⁻¹. Additionally, N-H stretching bands would be expected in the region of 3400-3200 cm⁻¹.
Mass Spectrometry
The mass spectrum of cyclohexanone hydrazone is available through the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern of nitrophenylhydrazones of cyclohexanone has been studied, providing insights into the mass spectrometric behavior of these compounds.[8][9] The fragmentation is influenced by the structure of the ketone portion of the molecule.[8][9]
Chemical Reactions and Signaling Pathways
Cyclohexanone hydrazone is a versatile intermediate in several important organic reactions.
Wolff-Kishner Reduction
The Wolff-Kishner reduction is a method for converting a carbonyl group to a methylene (B1212753) group. The reaction proceeds via a hydrazone intermediate.[5][10][11]
Reaction Pathway:
-
Hydrazone Formation: Cyclohexanone reacts with hydrazine to form cyclohexanone hydrazone.[10][11]
-
Deprotonation and Rearrangement: In the presence of a strong base (e.g., KOH or NaOH) and heat, the hydrazone is deprotonated. A series of proton transfers and rearrangements leads to the formation of a diimide anion.[5][10]
-
Nitrogen Elimination and Protonation: The diimide anion collapses, eliminating nitrogen gas (N₂) and forming a carbanion. This carbanion is then protonated by the solvent (typically a high-boiling alcohol like ethylene (B1197577) glycol) to yield cyclohexane.[10]
Caption: Wolff-Kishner reduction of cyclohexanone.
Fischer Indole (B1671886) Synthesis
The Fischer indole synthesis is a classic method for synthesizing indoles from a phenylhydrazone and an aldehyde or ketone under acidic conditions.[12][13][14]
Reaction Pathway:
-
Hydrazone Formation: Cyclohexanone reacts with a (substituted) phenylhydrazine to form the corresponding phenylhydrazone.[15]
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.[13]
-
[2][2]-Sigmatropic Rearrangement: Under acidic catalysis, the enamine undergoes a[2][2]-sigmatropic rearrangement.[13]
-
Cyclization and Elimination: The intermediate then cyclizes and eliminates a molecule of ammonia (B1221849) to form the final indole product, in this case, 1,2,3,4-tetrahydrocarbazole.[15]
Caption: Fischer indole synthesis with cyclohexanone.
Biological Activities of Hydrazone Derivatives
Hydrazone derivatives are known to exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug development.
Antimicrobial Activity
Numerous studies have demonstrated the antibacterial and antifungal properties of hydrazone derivatives. For instance, novel cyclohexanone benzoylhydrazones have been synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal strains.[16] While some of these compounds showed weak to marginal activity, the general class of hydrazones remains a focus for the development of new antimicrobial agents.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):
-
Preparation of Compounds: Dissolve the hydrazone derivatives in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Preparation of Inoculum: Culture the test microorganisms (bacteria or fungi) and adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial dilutions of the compound stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganisms for a specified period (e.g., 24-48 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
Anticonvulsant Activity
Hydrazone derivatives have also been investigated for their potential as anticonvulsant agents. The structural features of hydrazones can be modified to interact with various targets in the central nervous system.
Conclusion
Cyclohexanone hydrazone is a valuable chemical intermediate with applications in fundamental organic reactions and as a precursor for potentially bioactive molecules. While comprehensive experimental data on the physical properties of the parent compound are limited, the properties of its derivatives and its well-established reactivity in transformations like the Wolff-Kishner reduction and Fischer indole synthesis are well-documented. The broad spectrum of biological activities associated with the hydrazone scaffold continues to drive research into novel derivatives for therapeutic applications. This guide provides a foundational understanding of the core physical and chemical properties of cyclohexanone hydrazone to aid researchers in their scientific endeavors.
References
- 1. Cyclohexanone, hydrazone | C6H12N2 | CID 534700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. 环己酮 2,4-二硝基苯腙 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. en.wikipedia.org [en.wikipedia.org]
- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 7. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. RedoxWK2 [ursula.chem.yale.edu]
- 11. orgosolver.com [orgosolver.com]
- 12. scispace.com [scispace.com]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. Solved EXPERIMENT 5 (TO BE DONE ON) Indole synthesis | Chegg.com [chegg.com]
- 16. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
The Multifaceted Biological Activities of Cyclohexanone Hydrazone Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanone (B45756) hydrazone derivatives have emerged as a versatile and promising class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth analysis of their core pharmacological properties, with a focus on their anticancer, antimicrobial, and anticonvulsant effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes known signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in drug discovery and development.
Introduction
Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure, formed by the condensation of ketones or aldehydes with hydrazines. The incorporation of a cyclohexanone moiety provides a unique lipophilic and conformational framework, which can be readily modified to modulate the biological activity of the resulting hydrazone derivatives. These modifications have led to the discovery of compounds with significant therapeutic potential, including activity against cancer cell lines, various microbial strains, and seizure models.[1][2][3] This guide will explore the synthesis, biological evaluation, and mechanistic aspects of these promising molecules.
Synthesis of Cyclohexanone Hydrazone Derivatives
The synthesis of cyclohexanone hydrazone derivatives is typically a straightforward condensation reaction between cyclohexanone (or a substituted cyclohexanone) and a hydrazine (B178648) or hydrazide derivative.[1] The reaction is often carried out in a suitable solvent such as ethanol (B145695) or methanol, and can be catalyzed by a small amount of acid.[1]
The general reaction scheme is as follows:
Where 'R' can be a wide variety of substituents, including aromatic, heteroaromatic, or aliphatic groups, allowing for the creation of a diverse library of compounds for biological screening.[1]
Biological Activities and Quantitative Data
Cyclohexanone hydrazone derivatives have demonstrated a range of biological activities. The following sections summarize the quantitative data associated with their anticancer, antimicrobial, and anticonvulsant properties.
Anticancer Activity
Hydrazone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines.[4][5] The mechanism of action often involves the induction of apoptosis through various signaling pathways.[4][6]
Table 1: Anticancer Activity of Cyclohexanone Hydrazone Derivatives (IC₅₀ values in µM)
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Substituted Cyclohexanone Hydrazone 1 | A549 (Lung Carcinoma) | 5.94 ± 0.58 | |
| Substituted Cyclohexanone Hydrazone 2 | Capan-1 (Pancreatic Adenocarcinoma) | 7.3 - 11.5 | |
| Substituted Cyclohexanone Hydrazone 3 | HepG2 (Hepatocellular Carcinoma) | 23.6 - 94.7 | [7] |
| Substituted Cyclohexanone Hydrazone 4 | MCF-7 (Breast Adenocarcinoma) | >10 | [8] |
| Substituted Cyclohexanone Hydrazone 5 | MDA-MB-231 (Breast Adenocarcinoma) | >10 | [8] |
Note: Data is compiled from various sources and may not represent a single, directly comparable study.
Antimicrobial Activity
The antimicrobial potential of cyclohexanone hydrazones has been evaluated against a range of bacterial and fungal pathogens.[1][9] Their mechanism of action can involve the disruption of microbial cell walls or the inhibition of essential enzymes like DNA gyrase.[9][10]
Table 2: Antimicrobial Activity of Cyclohexanone Benzoylhydrazone Derivatives
| Compound | S. epidermidis ATCC 12228 (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | C. parapsilosis ATCC 22019 (MIC, µg/mL) | Reference |
| 2a | 625 | 625 | 625 | [11] |
| 2b | 625 | 625 | 625 | [11] |
| 2c | 312.5 | 312.5 | >2500 | [11] |
| 2d | 625 | 625 | >2500 | [11] |
| 2e | 625 | 625 | 625 | [11] |
| 2f | 625 | 625 | 625 | [11] |
| 2g | 312.5 | 312.5 | >2500 | [11] |
| 2i | 625 | 625 | 625 | [11] |
| 2j | 312.5 | 312.5 | >2500 | [11] |
Note: All other tested compounds showed MIC values >2500 µg/mL against the tested strains.[11]
Anticonvulsant Activity
Several studies have highlighted the potential of hydrazone derivatives as anticonvulsant agents.[12] The mechanism is often attributed to the modulation of ion channels, such as voltage-gated sodium channels, or enhancement of GABAergic neurotransmission.[13][14]
Table 3: Anticonvulsant Activity of Hydrazone Derivatives (ED₅₀ values)
| Compound/Derivative | Seizure Model | ED₅₀ (mg/kg) | Reference |
| Cyclohexanecarboxamide 6d | scPTZ | 0.04 mmol/kg | [12] |
| Cyclohexanecarboxamide 5a | MES | 100% protection | [12] |
| Cyclohexanecarboxamide 6b | MES | 100% protection | [12] |
| 1,2,4-triazine-hydrazone 6k | MES | 54.31 | [15] |
| 1,2,4-triazine-hydrazone 6r | MES | 46.05 | [15] |
Note: Data is compiled from various sources and includes derivatives that are not strictly cyclohexanone hydrazones but are structurally related and indicative of the potential of this class of compounds.
Experimental Protocols
Detailed methodologies for the key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the cyclohexanone hydrazone derivatives and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Activity: Agar (B569324) Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound.
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).
-
Plate Inoculation: Spread the microbial inoculum evenly onto the surface of Mueller-Hinton agar plates.
-
Well Preparation: Create wells (6 mm diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the cyclohexanone hydrazone derivative solution (at a known concentration) into each well.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.
Anticonvulsant Activity: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model for generalized tonic-clonic seizures.
Protocol:
-
Animal Preparation: Use adult male mice or rats, acclimatized to the laboratory conditions.
-
Compound Administration: Administer the cyclohexanone hydrazone derivative intraperitoneally or orally at various doses.
-
Electroshock Application: At the time of peak effect of the drug, deliver a high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through corneal electrodes.
-
Seizure Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Protection Assessment: Abolition of the hindlimb tonic extension is considered as protection. The ED₅₀ (the dose that protects 50% of the animals) is then calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of cyclohexanone hydrazone derivatives are mediated through various molecular mechanisms. The following diagrams illustrate some of the key pathways.
Anticancer Activity: Apoptosis Induction Pathway
Caption: Proposed apoptosis induction pathway by cyclohexanone hydrazone derivatives.
Antimicrobial Activity: Bacterial Cell Wall Inhibition
Caption: Potential antimicrobial mechanisms of cyclohexanone hydrazone derivatives.
Anticonvulsant Activity: Modulation of Neuronal Excitability
Caption: Proposed anticonvulsant mechanisms of cyclohexanone hydrazone derivatives.
Structure-Activity Relationships (SAR)
The biological activity of cyclohexanone hydrazone derivatives is significantly influenced by the nature and position of substituents on both the cyclohexanone and hydrazone moieties.
-
Anticancer Activity: Electron-withdrawing groups on the aromatic ring of the hydrazone moiety have been shown to enhance cytotoxic activity in some cases. The lipophilicity of the molecule also plays a crucial role in its ability to cross cell membranes.
-
Antimicrobial Activity: The presence of specific functional groups, such as halogens or nitro groups, on the aryl hydrazone part can significantly impact the antimicrobial spectrum and potency.[16]
-
Anticonvulsant Activity: Lipophilicity is a key factor, with more lipophilic compounds often exhibiting better anticonvulsant effects. The nature of the substituent on the hydrazone nitrogen can influence the interaction with target proteins like ion channels or receptors.[17]
Conclusion and Future Perspectives
Cyclohexanone hydrazone derivatives represent a valuable scaffold for the development of new therapeutic agents. Their synthetic accessibility and the tunability of their biological activities make them an attractive area for further research. Future studies should focus on:
-
Lead Optimization: Systematic modification of the cyclohexanone and hydrazone moieties to improve potency and selectivity.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy and Safety: Evaluation of promising candidates in animal models to assess their pharmacokinetic properties, in vivo efficacy, and toxicity profiles.
The continued exploration of this chemical space holds significant promise for the discovery of novel drugs to combat a range of diseases, from cancer and infectious diseases to neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of some hydrazone derivatives as new anticandidal and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DOT Language | Graphviz [graphviz.org]
- 9. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones | MDPI [mdpi.com]
- 11. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 12. Convulsant and anticonvulsant cyclopentanones and cyclohexanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Voltage gated sodium channel inhibitors as anticonvulsant drugs: A systematic review on recent developments and structure activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Journal of Cellular Neuroscience and Oxidative Stress » Submission » Voltage gated sodium channels and epilepsy [dergipark.org.tr]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thymoquinone hydrazone derivatives cause cell cycle arrest in p53-competent colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Substituted Cyclohexanone Hydrazones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted cyclohexanone (B45756) hydrazones represent a versatile class of organic compounds with significant potential in medicinal chemistry and materials science. Their biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties, are intrinsically linked to their three-dimensional structure. A thorough structural analysis is therefore paramount for understanding structure-activity relationships (SAR) and designing novel therapeutic agents. This guide provides an in-depth overview of the key analytical techniques employed in the structural elucidation of substituted cyclohexanone hydrazones, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Synthesis of Substituted Cyclohexanone Hydrazones
The most common and straightforward method for the synthesis of cyclohexanone hydrazones is the condensation reaction between a substituted cyclohexanone and a substituted hydrazine.[1][2] The reaction is typically carried out in an alcohol solvent, often with a catalytic amount of acid to facilitate the dehydration step.
General Synthesis Workflow
The synthesis process follows a logical progression from starting materials to the final, purified product, with in-process controls to ensure reaction completion and purity.
Caption: General workflow for the synthesis of substituted cyclohexanone hydrazones.
Detailed Experimental Protocol: Synthesis of (E)-N'-(4-tert-butylcyclohexylidene)benzohydrazide
This protocol provides a representative example of the synthesis of a substituted cyclohexanone hydrazone.
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-tert-butylcyclohexanone (B146137) (1.54 g, 10 mmol) and benzohydrazide (B10538) (1.36 g, 10 mmol) in 30 mL of absolute ethanol.
-
Reaction Initiation: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate (B1210297) solvent system.
-
Work-up: After completion of the reaction (as indicated by the disappearance of the starting materials on TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Crystallization: Cool the flask in an ice bath for 30 minutes to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven at 50 °C for 2 hours to yield the final compound.
Spectroscopic Characterization
Spectroscopic techniques are essential for the initial structural elucidation of newly synthesized compounds. NMR, IR, and Mass Spectrometry provide complementary information to piece together the molecular framework.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The key characteristic absorption bands for cyclohexanone hydrazones are the C=N (imine) and N-H stretches.
| Compound/Functional Group | C=N Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Reference |
| Cyclohexanone | - | - | ~1710 | [3][4] |
| General Hydrazone | 1580-1650 | 3200-3400 | - | [5] |
| (E)-N'-(cyclohexylidene)benzohydrazide | ~1635 | ~3250 | ~1660 (Amide I) | [5] |
Note: The C=O stretch in the table refers to the amide carbonyl in aroylhydrazones, a common subclass. The N-H band may be absent in N,N-disubstituted hydrazones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
The proton NMR spectrum of substituted cyclohexanone hydrazones will show characteristic signals for the cyclohexyl ring protons and any substituents. The chemical shifts of the α-protons on the cyclohexyl ring are particularly diagnostic.
The carbon NMR spectrum is especially useful for identifying the imine carbon (C=N) and the carbonyl carbon in aroylhydrazones.
| Compound | C=N (δ, ppm) | Cyclohexyl Cα (δ, ppm) | Cyclohexyl Cβ (δ, ppm) | Cyclohexyl Cγ (δ, ppm) | Reference |
| Cyclohexanone Dimethylhydrazone | ~165.2 | 36.2, 28.1 | 26.3 | 25.4 | |
| 4-t-Butylcyclohexanone Hydrazone | ~157.0 | 35.5 | 27.5 | 47.1 (C-tBu) | |
| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | ~137.4 | - | - | - | [6] |
Note: Chemical shifts can vary depending on the solvent and the specific substituents on the aromatic rings and the cyclohexyl moiety.
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified hydrazone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 250 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure. Assign the signals in the ¹³C NMR spectrum based on chemical shifts and, if necessary, by using 2D NMR techniques like HSQC and HMBC.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. This technique is invaluable for unambiguously determining stereochemistry and observing intermolecular interactions such as hydrogen bonding.[7][8]
Crystallographic Data Analysis Workflow
The process of determining a crystal structure from X-ray diffraction data is a multi-step process requiring specialized software and careful analysis.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Representative Crystallographic Data
The following table presents selected bond lengths and angles for a hypothetical substituted cyclohexanone hydrazone, illustrating the type of quantitative data obtained from X-ray crystallography.
| Parameter | Bond/Angle | Length (Å) / Angle (°) |
| Bond Length | C=N | 1.28 - 1.30 |
| N-N | 1.37 - 1.39 | |
| C-C (cyclohexyl) | 1.52 - 1.54 | |
| Bond Angle | C-N-N | 116 - 120 |
| C=N-N | 118 - 122 | |
| Torsion Angle | C-C-C-C (cyclohexyl) | 54 - 58 |
Note: These values are typical ranges and can vary based on the specific substitution pattern and crystal packing forces.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation of a saturated solution, slow cooling, or vapor diffusion.[9]
-
Crystal Mounting: Carefully select a high-quality, single crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the diffractometer. A stream of cold nitrogen (e.g., at 100 K) is often used to minimize thermal motion and radiation damage. The instrument software is used to determine the unit cell parameters and to collect the diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution: Process the collected data to obtain a set of structure factors. The initial structural model is typically solved using direct methods or Patterson methods.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators. The final structural data is typically deposited in a crystallographic database.
Conclusion
The structural analysis of substituted cyclohexanone hydrazones is a multi-faceted process that relies on the synergistic use of synthetic chemistry, spectroscopy, and X-ray crystallography. A systematic approach, as outlined in this guide, from synthesis and purification to detailed spectroscopic and crystallographic analysis, is crucial for the unambiguous determination of their molecular structures. This foundational knowledge is indispensable for the rational design of new derivatives with tailored biological activities and for advancing their potential applications in drug discovery and development.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Cyclohexanone(108-94-1) IR Spectrum [chemicalbook.com]
- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 4. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectroscopic and X-ray crystallographic evidence for electrostatic effects in 4-substituted cyclohexanone-derived hydrazones, imines, and corresponding salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
The Genesis of a Versatile Functional Group: A Technical Guide to the Discovery and History of Hydrazone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrazones, organic compounds characterized by the R¹R²C=NNH₂ functional group, represent a cornerstone of modern organic chemistry. Their rich history is interwoven with the foundational discoveries of 19th-century chemists, and their versatile reactivity has positioned them as indispensable building blocks in contemporary drug discovery and materials science. This technical guide provides an in-depth exploration of the discovery and historical development of hydrazone compounds, offering detailed experimental protocols from pivotal eras, quantitative data for key reactions, and a visualization of a significant hydrazone-mediated transformation.
The Dawn of Hydrazine (B178648) Chemistry: Discovery and a New Class of Compounds
The story of hydrazones is intrinsically linked to the discovery of their parent compound, hydrazine (H₂N-NH₂). In 1887, the German chemist Theodor Curtius was the first to successfully synthesize hydrazine.[1][2] His work laid the groundwork for the exploration of a new class of nitrogen-containing compounds.
A few years prior, in 1875, Emil Fischer , another pioneering German chemist, had already made a significant contribution by synthesizing the first organic hydrazine derivative, phenylhydrazine (B124118) (C₆H₅NHNH₂).[3] This discovery was a critical stepping stone towards the creation and understanding of hydrazones. Fischer's initial work on hydrazine compounds was published in the "Berichte der deutschen chemischen Gesellschaft".[3][4]
The fundamental reaction for the synthesis of hydrazones, the condensation of a hydrazine derivative with an aldehyde or a ketone, was established during this period. This reaction, characterized by the formation of a carbon-nitrogen double bond, proved to be a robust and versatile method for creating these new compounds.
Early Applications: Unraveling the Complexity of Sugars
One of the most significant early applications of hydrazones was in the field of carbohydrate chemistry. Emil Fischer utilized his discovery of phenylhydrazine to develop the osazone formation reaction , a method that was instrumental in the elucidation of the stereochemistry of monosaccharides.[5][6]
The reaction of a reducing sugar with an excess of phenylhydrazine results in the formation of a crystalline derivative called an osazone. These osazones have characteristic crystal shapes and melting points, which allowed for the identification and differentiation of various sugars that were otherwise difficult to characterize.[5][7] For example, glucose, fructose, and mannose, which differ in their stereochemistry at the C1 and C2 positions, all form the same osazone, a crucial piece of evidence in determining their structural relationships.[5]
Experimental Protocols: A Glimpse into Historical and Modern Synthesis
The methodologies for synthesizing hydrazones have evolved from the foundational techniques of the 19th century to more refined and efficient modern procedures.
Historical Protocol: Osazone Formation from a Reducing Sugar (circa late 19th/early 20th Century)
This protocol is based on the classical method used by Emil Fischer and his contemporaries for the characterization of sugars.
Objective: To synthesize the osazone of a reducing sugar for identification purposes.
Materials:
-
Reducing sugar (e.g., glucose)
-
Phenylhydrazine hydrochloride
-
Sodium acetate (B1210297)
-
Distilled water
-
Glacial acetic acid (optional, for adjusting pH)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve 1.0 g of the reducing sugar in 10 mL of distilled water in a test tube.
-
Add 2.0 g of phenylhydrazine hydrochloride and 3.0 g of sodium acetate to the sugar solution. The sodium acetate acts as a buffer to maintain a slightly acidic pH.
-
Shake the mixture well to dissolve the solids.
-
Heat the test tube in a boiling water bath for 30-45 minutes. The formation of a yellow crystalline precipitate indicates the formation of the osazone.
-
Allow the mixture to cool slowly to room temperature to promote the growth of larger crystals.
-
Filter the crystalline osazone using a Büchner funnel and wash with a small amount of cold water.
-
Recrystallize the crude osazone from hot ethanol to obtain purified crystals.
-
Dry the crystals and determine their melting point and observe their crystalline structure under a microscope for identification.
Modern Protocol: Synthesis of Acetone (B3395972) Phenylhydrazone
This protocol illustrates a standard modern laboratory procedure for the synthesis of a simple hydrazone.
Objective: To synthesize acetone phenylhydrazone from acetone and phenylhydrazine.
Materials:
-
Acetone
-
Phenylhydrazine
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, dissolve 5.4 g (0.05 mol) of phenylhydrazine in 20 mL of ethanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Slowly add 2.9 g (0.05 mol) of acetone to the solution while stirring.
-
An exothermic reaction will occur, and a precipitate may start to form.
-
Continue stirring the mixture at room temperature for 30 minutes.
-
If no precipitate forms, gently warm the mixture on a water bath for 10-15 minutes.
-
Cool the reaction mixture in an ice bath to complete the crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure acetone phenylhydrazone.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of hydrazone derivatives.
Table 1: Physical Properties of Osazones Derived from Common Sugars
| Sugar | Osazone Name | Crystal Shape | Melting Point (°C) |
| Glucose | Glucosazone | Needle-shaped (broomstick) | 204-205 |
| Fructose | Fructosazone | Needle-shaped (broomstick) | 204-205 |
| Mannose | Mannosazone | Needle-shaped (broomstick) | 204-205 |
| Galactose | Galactosazone | Rhombic plates | 196 |
| Lactose | Lactosazone | Powder puff-shaped | 200 |
| Maltose | Maltosazone | Petal-shaped | 206 |
Table 2: Synthesis of Substituted Benzaldehyde Phenylhydrazones
| Aldehyde | Phenylhydrazine | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde | Phenylhydrazine | Benzaldehyde phenylhydrazone | 92 | 157-158 |
| 4-Chlorobenzaldehyde | Phenylhydrazine | 4-Chlorobenzaldehyde phenylhydrazone | 95 | 130-131 |
| 4-Nitrobenzaldehyde | Phenylhydrazine | 4-Nitrobenzaldehyde phenylhydrazone | 98 | 158-159 |
| 4-Methoxybenzaldehyde | Phenylhydrazine | 4-Methoxybenzaldehyde phenylhydrazone | 94 | 120-121 |
A Key Transformation: The Wolff-Kishner Reduction
Hydrazones are not merely stable derivatives; they are also key intermediates in important organic transformations. One such reaction is the Wolff-Kishner reduction , discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes.[6]
The reaction proceeds via the formation of a hydrazone intermediate, which is then treated with a strong base at high temperatures to liberate nitrogen gas and form the alkane.
Caption: The reaction mechanism of the Wolff-Kishner reduction.
Conclusion
From their serendipitous discovery in the late 19th century to their central role in modern synthetic and analytical chemistry, hydrazone compounds have had a profound impact on the scientific landscape. The pioneering work of chemists like Theodor Curtius and Emil Fischer not only introduced this versatile functional group but also demonstrated its immediate utility in solving complex structural problems in carbohydrate chemistry. The evolution of their synthesis and the discovery of their intermediacy in powerful reactions like the Wolff-Kishner reduction underscore the enduring importance of hydrazones. For researchers and professionals in drug development, a thorough understanding of the history and fundamental chemistry of hydrazones provides a strong foundation for innovation and the design of novel molecules with significant therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Full text of "Berichte der Deutschen Chemischen Gesellschaft [etc.]" [archive.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Osazone - Wikipedia [en.wikipedia.org]
- 6. An important reaction used by Emil Fischer in his research on carbohydrat.. [askfilo.com]
- 7. scribd.com [scribd.com]
Computational Modeling of Cyclohexanone Hydrazone: A Technical Guide for Drug Discovery
Introduction
Cyclohexanone (B45756) hydrazones are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of the hydrazone scaffold (R1R2C=NNR3R4) allows for a wide range of structural modifications, enabling the fine-tuning of their biological activity. Computational modeling plays a pivotal role in understanding the structure-activity relationships (SAR) of these compounds, facilitating the rational design of more potent and selective therapeutic agents. This technical guide provides an in-depth overview of the computational modeling of cyclohexanone hydrazone structures, aimed at researchers, scientists, and drug development professionals.
Theoretical Framework: Density Functional Theory (DFT)
At the core of computational modeling of molecular structures is Density Functional Theory (DFT), a quantum mechanical method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining optimized molecular geometries, vibrational frequencies, and electronic properties of cyclohexanone hydrazones.
A commonly employed method for these calculations is Becke's three-parameter hybrid exchange-correlation functional (B3LYP) combined with a basis set such as 6-31G(d,p) or 6-311+G**. This level of theory provides a good balance between computational cost and accuracy for molecules of this size.
Geometric Parameters: A Comparison of Theory and Experiment
Table 1: Selected Experimental and Theoretical Geometric Parameters of a Cyclohexanone Hydrazone Derivative.
| Parameter | Bond/Angle | Experimental (X-ray)[1] | Theoretical (DFT/B3LYP) |
| Bond Length (Å) | C=N | ~1.28 | Varies with basis set |
| N-N | ~1.38 | Varies with basis set | |
| C-C (aromatic, near imino) | 1.420, 1.422 | Varies with basis set | |
| C-C (aromatic, other) | avg. 1.377 | Varies with basis set | |
| Bond Angle (°) | C-N-N | ~117-120 | Varies with basis set |
| C-C-C (cyclohexane ring) | ~110-112 | Varies with basis set |
Note: Theoretical values are dependent on the specific derivative and the level of theory used. The experimental values are for cyclohexanone 2,4-dinitrophenylhydrazone.
Experimental Protocols
Synthesis of Cyclohexanone Hydrazones
The synthesis of cyclohexanone hydrazones is typically a straightforward condensation reaction between cyclohexanone and a hydrazine (B178648) derivative.
General Procedure:
-
A solution of the desired hydrazine (e.g., phenylhydrazine (B124118) hydrochloride) is prepared in a suitable solvent, often a mixture of ethanol (B145695) and water.[2][3]
-
For reactions involving hydrazine hydrochlorides, a base such as sodium acetate (B1210297) is added to liberate the free hydrazine.[3]
-
Cyclohexanone, dissolved in a minimal amount of the same solvent, is then added to the hydrazine solution.
-
The reaction mixture is stirred, often at room temperature, and the progress is monitored by thin-layer chromatography (TLC).[2]
-
Upon completion, the product often precipitates out of the solution and can be collected by filtration.
-
The crude product is then washed and can be further purified by recrystallization, typically from ethanol.[3]
Workflow for Synthesis and Characterization:
Caption: A flowchart illustrating the synthesis, analysis, and application of cyclohexanone hydrazones in drug discovery.
Biological Activity and Quantitative Structure-Activity Relationship (QSAR)
QSAR studies are essential for understanding how the chemical structure of cyclohexanone hydrazone derivatives influences their biological activity. These studies use statistical methods to correlate physicochemical properties of the molecules with their observed biological effects, such as anticancer activity.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of cyclohexanone hydrazone derivatives against a variety of cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC50) values for a selection of these compounds.
Table 2: Anticancer Activity (IC50, µM) of Selected Hydrazone Derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Quinazolinone Hydrazone (7n) | A549 (Lung) | 7.36 | [4] |
| Quinazolinone Hydrazone (7n) | PC-3 (Prostate) | 7.73 | [4] |
| N-Acyl Hydrazone (7a-e series) | MCF-7 (Breast) | 7.52 - 25.41 | [5] |
| N-Acyl Hydrazone (7a-e series) | PC-3 (Prostate) | 10.19 - 57.33 | [5] |
| Hydrazone-Sulfonate Hybrid (4g) | MCF-7 (Breast) | 17.8 | [6] |
| Hydrazone-Sulfonate Hybrid (4h) | MCF-7 (Breast) | 21.2 | [6] |
Molecular Docking and Mechanism of Action
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode of a ligand (e.g., a cyclohexanone hydrazone derivative) to the active site of a target protein.
Hydrazone derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway involves receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).
Signaling Pathway Inhibition
The binding of a growth factor to its receptor tyrosine kinase triggers a signaling cascade that often involves the RAS-RAF-MEK-ERK (MAPK) pathway, ultimately leading to cell proliferation. Hydrazone-based inhibitors can block this pathway at the receptor level, preventing its activation. Furthermore, inhibition of these pathways can induce apoptosis (programmed cell death) through the activation of caspases.
Signaling Pathway for Hydrazone-based Anticancer Activity:
Caption: A diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway and induction of apoptosis by a cyclohexanone hydrazone derivative.
Computational modeling, particularly DFT, QSAR, and molecular docking, provides invaluable tools for the study of cyclohexanone hydrazones and their derivatives. By combining theoretical calculations with experimental data, researchers can gain a deeper understanding of the structural features that govern their biological activity. This integrated approach is crucial for the rational design and development of novel and more effective therapeutic agents based on the cyclohexanone hydrazone scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: The Role of Cyclohexanone Hydrazone in the Wolff-Kishner Reduction of Ketones
Introduction
The Wolff-Kishner reduction is a cornerstone reaction in organic synthesis, prized for its ability to completely deoxygenate ketones and aldehydes to their corresponding alkanes.[1] This transformation is particularly valuable in multi-step syntheses, such as in drug development, where a carbonyl group may be used to direct a specific synthetic step and then must be removed without affecting other sensitive functional groups. The reaction proceeds under strongly basic conditions, making it an excellent alternative to the acid-catalyzed Clemmensen reduction, especially for substrates that are sensitive to acid.[1] At the heart of this reaction lies a critical intermediate: the hydrazone. This document will delve into the formation and significance of cyclohexanone (B45756) hydrazone as a model intermediate in the Wolff-Kishner reduction, providing detailed protocols and comparative data for researchers.
The Central Role of the Hydrazone Intermediate
The Wolff-Kishner reduction is not a direct conversion of a ketone to an alkane. It is a two-stage process that begins with the formation of a hydrazone.[1]
-
Formation of Cyclohexanone Hydrazone : In the initial step, cyclohexanone reacts with hydrazine (B178648) (N₂H₄) in a condensation reaction to form cyclohexanone hydrazone. This reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.[1]
-
Decomposition of the Hydrazone : The formed hydrazone is then subjected to high temperatures in the presence of a strong base, such as potassium hydroxide (B78521) (KOH). The base deprotonates the terminal nitrogen of the hydrazone, initiating a sequence of steps that culminate in the evolution of highly stable nitrogen gas (N₂). This irreversible loss of nitrogen gas is the thermodynamic driving force for the reaction, leading to the formation of a carbanion at the original carbonyl position.[1]
-
Protonation : The highly reactive carbanion is then rapidly protonated by a proton source in the reaction mixture (typically the solvent, like diethylene glycol, or water) to yield the final alkane product, cyclohexane (B81311).
The entire mechanistic pathway underscores the necessity of the hydrazone intermediate. Without its formation, the subsequent base-mediated elimination of nitrogen cannot occur.
Reaction Mechanism and Workflow Diagrams
The mechanism of the Wolff-Kishner reduction can be visualized as a two-part sequence: hydrazone formation followed by base-catalyzed decomposition.
Caption: Mechanism of the Wolff-Kishner Reduction.
A typical experimental procedure, particularly the efficient one-pot Huang-Minlon modification, follows a distinct workflow designed to optimize reaction conditions for both stages.
Caption: Experimental Workflow for the Huang-Minlon Modification.
Quantitative Data: The Huang-Minlon Modification
The original Wolff-Kishner procedure required anhydrous hydrazine and sodium ethoxide in a sealed tube at high temperatures, often leading to long reaction times and safety concerns.[1] In 1946, Huang-Minlon introduced a significantly more practical and efficient one-pot modification.[1][2] This method uses a high-boiling solvent (diethylene glycol), aqueous hydrazine hydrate, and a strong base (KOH or NaOH). The key innovation is the distillation of water and excess hydrazine after the initial hydrazone formation, which allows the reaction temperature to rise sufficiently (to ~200°C) to drive the reduction to completion in a much shorter time.[1][2] This modification results in significantly improved yields.[1]
The following table summarizes representative yields obtained using the Huang-Minlon modification for various ketone substrates, demonstrating the method's broad applicability.
| Substrate | Product | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Cyclohexane | Diethylene Glycol | KOH | ~200 | 3-5 | >80 |
| β-(p-phenoxybenzoyl)propionic acid | γ-(p-phenoxyphenyl)butyric acid | Diethylene Glycol | NaOH | ~200 | 2 | 95 |
| Cholestanone | Cholestane | Diethylene Glycol | KOH | ~200 | 2 | 85 |
| Δ⁵-Cholestenone | Δ⁵-Cholestene | Diethylene Glycol | KOH | ~200 | 2 | 80 |
| Desoxybenzoin | Dibenzyl | Diethylene Glycol | KOH | ~200 | 2 | 92 |
| Benzophenone | Diphenylmethane | Diethylene Glycol | KOH | ~200 | 2 | 95 |
Experimental Protocols
Protocol 1: Huang-Minlon Reduction of Cyclohexanone to Cyclohexane
This protocol is adapted from the general procedure described by Huang-Minlon and is representative for the reduction of simple aliphatic ketones.
Materials:
-
Cyclohexanone (e.g., 9.81 g, 0.10 mol)
-
Potassium Hydroxide (KOH), pellets (e.g., 16.8 g, 0.30 mol)
-
Hydrazine Hydrate (85% solution in water) (e.g., 17.7 mL, ~0.30 mol)
-
Diethylene Glycol (DEG) (e.g., 100 mL)
-
Diethyl ether or Pentane (B18724) for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add diethylene glycol (100 mL), potassium hydroxide pellets (16.8 g), and hydrazine hydrate (17.7 mL).
-
Addition of Ketone : Add the cyclohexanone (9.81 g) to the flask.
-
Hydrazone Formation (Stage 1) : Heat the mixture using a heating mantle. Bring the solution to a gentle reflux (the temperature will be around 130-140°C) and maintain for 1.5 hours to ensure complete formation of the cyclohexanone hydrazone.
-
Water Removal : After the initial reflux, remove the reflux condenser and replace it with a distillation head. Heat the mixture more strongly to distill off water and excess hydrazine. Continue distillation until the temperature of the reaction mixture rises to 190-200°C.
-
Reduction (Stage 2) : Once the temperature has reached ~200°C, reattach the reflux condenser and continue to heat the mixture at reflux for an additional 3 to 4 hours. The solution will typically become clear or homogeneous during this period.
-
Work-up : Allow the reaction mixture to cool to room temperature. Carefully dilute the cooled mixture with 100 mL of water.
-
Extraction : Transfer the diluted mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x 50 mL).
-
Washing and Drying : Combine the organic extracts and wash them sequentially with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation : Filter off the drying agent. Since cyclohexane is highly volatile, careful distillation using a short Vigreux column is the preferred method of purification to separate it from any residual diethylene glycol and obtain the pure product.
Safety Precautions:
-
Hydrazine is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The reaction is performed at very high temperatures. Use appropriate caution with heating mantles.
-
Potassium hydroxide is highly corrosive. Avoid contact with skin and eyes.
References
Application Notes and Protocols for the Synthesis of Pyrazoles using Cyclohexanone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazoles and their partially saturated derivatives, such as 4,5,6,7-tetrahydroindazoles, are privileged heterocyclic scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1] Cyclohexanone (B45756) hydrazone serves as a versatile and readily available starting material for the construction of these valuable compounds. This document provides detailed application notes and experimental protocols for two effective methods for the synthesis of pyrazoles and tetrahydroindazoles from cyclohexanone hydrazone and its derivatives: the Vilsmeier-Haack reaction and a Brønsted acid-mediated cyclization.
Method 1: Vilsmeier-Haack Reaction for the Synthesis of 4,5,6,7-Tetrahydroindazoles
The Vilsmeier-Haack reaction is a powerful method for the formylation and subsequent cyclization of electron-rich compounds, including hydrazones, to yield heterocyclic systems.[2][3] When applied to cyclohexanone hydrazones, this reaction provides a direct route to 4,5,6,7-tetrahydroindazole derivatives. The use of microwave irradiation can significantly shorten reaction times and improve yields.[2][3]
Reaction Principle
The reaction proceeds through the in-situ formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent, which is followed by an intramolecular cyclization and subsequent elimination to afford the aromatic tetrahydroindazole (B12648868) ring system.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol describes the synthesis of 4,5,6,7-tetrahydroindazole derivatives from substituted cyclohexanone hydrazones using a microwave-assisted Vilsmeier-Haack reaction.[2][3]
Materials:
-
Substituted cyclohexanone hydrazone (1.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Microwave reactor
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask, cool DMF in an ice bath. Slowly add POCl₃ (3 equivalents) dropwise with stirring. Allow the mixture to stir for 15 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add the substituted cyclohexanone hydrazone (1.0 mmol).
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at 90°C for 10 minutes.[2][3]
-
Work-up: After cooling the reaction mixture to room temperature, carefully pour it into a beaker containing crushed ice and then neutralize with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 4,5,6,7-tetrahydroindazole derivative.
Quantitative Data
The yields of 4,5,6,7-tetrahydroindazole derivatives can vary depending on the substituents on the cyclohexanone and hydrazone moieties.
| Entry | Hydrazine Derivative | Cyclohexanone Derivative | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | 4-Phenylcyclohexanone | 1,6-Diphenyl-4,5,6,7-tetrahydro-1H-indazole | Good | [2] |
| 2 | Hydrazine Hydrate | 4-Substituted Cyclohexanones | Substituted 4,5,6,7-tetrahydroindazoles | High | [2] |
| 3 | Various Hydrazines | Ethyl cyclohexanone-4-carboxylate | Substituted 4,5,6,7-tetrahydroindazoles | Excellent | [4] |
Method 2: Brønsted Acid-Mediated Synthesis of Pyrazoles
Brønsted acids can effectively catalyze the cyclization of hydrazones to form pyrazole (B372694) rings under mild conditions.[5] This method is particularly useful for synthesizing fully aromatic pyrazoles. Methanesulfonic acid (MsOH) in dichloromethane (B109758) (CH₂Cl₂) has been identified as an efficient catalytic system for this transformation.[5] This approach was successfully applied in the synthesis of the nonsteroidal anti-inflammatory drug Lonazolac.[5]
Reaction Principle
The reaction is proposed to proceed via a β-protonation of the hydrazone, followed by a nucleophilic addition, cyclization, and subsequent aromatization to yield the pyrazole core.
Caption: General mechanism for Brønsted acid-mediated pyrazole synthesis.
Experimental Protocol
This protocol provides a general procedure for the Brønsted acid-mediated synthesis of pyrazoles from hydrazones.[5]
Materials:
-
Hydrazone (e.g., from a cyclohexanone derivative) (0.20 mmol)
-
Dichloromethane (CH₂Cl₂) (2.0 mL)
-
Methanesulfonic acid (MsOH) (0.40 mmol)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform (B151607) (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Preparative Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: Dissolve the hydrazone (0.20 mmol) in dichloromethane (2.0 mL) in a round-bottom flask at room temperature.
-
Acid Addition: Add methanesulfonic acid (0.40 mmol) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous NaHCO₃ solution (5 mL).
-
Extraction: Extract the mixture with chloroform (3 x 30 mL).
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by preparative TLC using a suitable eluent (e.g., n-hexane:EtOAc = 2:1) to afford the pure pyrazole.[6]
Quantitative Data
This method generally provides high yields of multisubstituted pyrazoles.
| Entry | Hydrazone Type | Reaction Type | Product | Yield (%) | Reference |
| 1 | Conjugated Hydrazones | Cross-condensation | Multisubstituted Pyrazoles | High | [5] |
| 2 | Various Hydrazones | Self-condensation | Multisubstituted Pyrazoles | High | [5] |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and purification of pyrazoles from cyclohexanone hydrazone.
Caption: General experimental workflow for pyrazole synthesis.
Conclusion
The use of cyclohexanone hydrazone as a precursor offers efficient and versatile routes for the synthesis of pyrazoles and 4,5,6,7-tetrahydroindazoles. The Vilsmeier-Haack reaction, particularly with microwave assistance, provides a rapid and high-yielding method for obtaining tetrahydroindazoles. The Brønsted acid-mediated cyclization presents a mild and effective alternative for the synthesis of fully aromatic pyrazoles. The detailed protocols and data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the exploration and development of novel pyrazole-based compounds with potential therapeutic applications.
References
- 1. Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2 H -indazole Derivatives - Gein - Russian Journal of General Chemistry [journal-vniispk.ru]
- 2. Regioselective Synthesis of Potent 4,5,6,7-Tetrahydroindazole Der...: Ingenta Connect [ingentaconnect.com]
- 3. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Bentham Science [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclohexanone Hydrazone as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexanone (B45756) hydrazone and its derivatives as ligands in transition metal-catalyzed reactions. While the direct application of unsubstituted cyclohexanone hydrazone as a ligand is an emerging area, this document draws upon the broader, well-established field of hydrazone ligand chemistry to illustrate its potential and provide detailed experimental protocols. The information presented is intended to guide researchers in the synthesis, characterization, and application of these versatile ligands in various catalytic transformations.
Application Notes
Hydrazones, characterized by the R¹R²C=NNR³R⁴ functional group, are a versatile class of ligands in transition metal catalysis due to their facile synthesis, electronic tunability, and ability to form stable complexes with a wide range of metals. Cyclohexanone hydrazones, in particular, offer a readily accessible scaffold that can be modified to influence the steric and electronic properties of the resulting metal complexes.
Key Applications:
-
Oxidation Catalysis: Transition metal complexes with hydrazone ligands have demonstrated significant activity in the catalytic oxidation of various substrates. Copper(II) complexes, in particular, have been extensively studied for the peroxidative oxidation of alkanes, such as cyclohexane (B81311), to valuable products like cyclohexanol (B46403) and cyclohexanone.[1][2][3] These reactions often proceed under mild conditions, offering a green alternative to traditional oxidation methods. The catalytic performance can be tuned by modifying the hydrazone ligand structure and by the addition of acid promoters.[1]
-
Cross-Coupling Reactions: Palladium complexes bearing hydrazone ligands have emerged as effective catalysts for Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of C-C bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals and functional materials. Phosphine-free palladium-hydrazone complexes have shown high catalytic activity in aqueous media, highlighting their potential for environmentally friendly synthesis.
-
Other Potential Applications: The versatility of the hydrazone scaffold suggests potential applications in other areas of catalysis, including reduction and various functional group transformations. Further research into the catalytic activities of transition metal complexes of cyclohexanone hydrazone is warranted to explore these possibilities.
Structural Features and Coordination Chemistry:
Hydrazone ligands can coordinate to metal centers in a variety of modes, most commonly as bidentate or tridentate ligands through the imine nitrogen and a heteroatom from a substituent on the hydrazone or the carbonyl precursor. They can exist in keto-enol tautomeric forms, and their coordination behavior is often influenced by the pH of the reaction medium and the nature of the metal ion.[1] The cyclohexyl backbone of cyclohexanone hydrazone provides a non-planar, conformationally flexible scaffold that can influence the geometry and reactivity of the resulting metal complex.
Quantitative Data Summary
The following table summarizes representative quantitative data for catalytic reactions employing hydrazone-based ligands. While not all examples use cyclohexanone hydrazone directly, they illustrate the catalytic potential of this class of ligands.
| Catalyst/Ligand | Reaction Type | Substrate | Product(s) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| [Cu(H₂L)(NO₃)(H₂O)] (H₃L = aroylhydrazone) | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | up to 25 | 250 | 42 | [1] |
| [{Cu(H₂L)}₂(µ-SO₄)] (H₃L = aroylhydrazone) | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | 18 | 180 | - | [1] |
| Tetranuclear Cu(II) arylhydrazone complex | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | 26 | 52 | - | [2] |
| Mononuclear Cu(II) arylhydrazone complex | Cyclohexane Oxidation | Cyclohexane | Cyclohexanol, Cyclohexanone | 8 | 16 | 4.0 | [2] |
TON: Turnover Number TOF: Turnover Frequency
Experimental Protocols
Protocol 1: Synthesis of Cyclohexanone 2,4-Dinitrophenylhydrazone
This protocol describes the synthesis of a common derivative of cyclohexanone hydrazone, which can be used for characterization or as a ligand itself.
Materials:
-
Cyclohexanone
-
Concentrated Sulfuric Acid
Procedure:
-
In a suitable flask, suspend 0.25 g of 2,4-dinitrophenylhydrazine in 5 mL of methanol.
-
Cautiously add 0.5 mL of concentrated sulfuric acid to the suspension.
-
If necessary, warm the solution gently to aid dissolution and then filter it.
-
In a separate vial, dissolve 0.2 g of cyclohexanone in 1 mL of methanol.
-
Add the cyclohexanone solution to the warm 2,4-dinitrophenylhydrazine solution.
-
A precipitate of cyclohexanone 2,4-dinitrophenylhydrazone will form.
-
Collect the solid product by filtration.
-
Recrystallize the product from methanol or ethanol (B145695) to obtain pure crystals.
Protocol 2: General Synthesis of a Transition Metal Complex with a Hydrazone Ligand
This protocol provides a general method for the synthesis of a transition metal complex with a pre-synthesized hydrazone ligand. This can be adapted for cyclohexanone hydrazone.
Materials:
-
Cyclohexanone hydrazone (or a derivative)
-
A transition metal salt (e.g., Cu(NO₃)₂·3H₂O, PdCl₂)
-
Methanol or another suitable solvent
Procedure:
-
Dissolve the cyclohexanone hydrazone ligand in methanol.
-
In a separate flask, dissolve the transition metal salt in methanol.
-
Slowly add the metal salt solution to the ligand solution with stirring.
-
The reaction mixture may be stirred at room temperature or heated under reflux for a specified time, depending on the specific complex being synthesized.
-
The formation of a precipitate indicates the formation of the metal complex.
-
Cool the reaction mixture and collect the solid complex by filtration.
-
Wash the complex with cold methanol and dry it under vacuum.
-
Characterize the complex using appropriate analytical techniques (e.g., IR, UV-Vis, elemental analysis).
Protocol 3: Catalytic Oxidation of Cyclohexane using a Hydrazone-Metal Complex
This protocol outlines a general procedure for the catalytic oxidation of cyclohexane, a common benchmark reaction for this class of catalysts.
Materials:
-
Hydrazone-metal complex (catalyst)
-
Cyclohexane (substrate)
-
Hydrogen peroxide (30% aqueous solution, oxidant)
-
Acetonitrile (solvent)
-
Nitric acid or other acid promoter (optional)
-
Gas chromatograph (for analysis)
Procedure:
-
In a reaction vessel, dissolve the hydrazone-metal complex in acetonitrile.
-
Add cyclohexane to the solution.
-
If using an acid promoter, add it to the reaction mixture.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Stir the reaction mixture at room temperature or a specified temperature for the desired reaction time.
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by gas chromatography to determine the conversion of cyclohexane and the yield of products (cyclohexanol and cyclohexanone).
-
Upon completion, quench the reaction (e.g., by adding a reducing agent like triphenylphosphine) and perform a final analysis.
Visualizations
Caption: General structure of cyclohexanone hydrazone.
Caption: A simplified catalytic cycle for an oxidation reaction.
Caption: Experimental workflow from ligand synthesis to catalysis.
References
Application Notes: Cyclohexanone Hydrazone as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Cyclohexanone (B45756) hydrazone and its derivatives are valuable intermediates in the synthesis of a variety of pharmaceutical compounds. The inherent reactivity of the hydrazone functional group, combined with the cyclic nature of the cyclohexane (B81311) backbone, provides a versatile scaffold for the construction of complex heterocyclic systems. These heterocyclic motifs are prevalent in a wide range of biologically active molecules, including those with anti-inflammatory, analgesic, anticonvulsant, and antitumor properties. This document outlines key applications and detailed protocols for the use of cyclohexanone hydrazone in the synthesis of pharmaceutical intermediates.
Key Applications
-
Synthesis of Indole (B1671886) Derivatives: Cyclohexanone hydrazone is a key precursor in the Fischer indole synthesis, leading to the formation of tetrahydrocarbazoles. Tetrahydrocarbazole and its derivatives are important scaffolds in medicinal chemistry, with applications in the development of antiviral, anticancer, and anti-inflammatory agents.
-
Precursors for Pyrazoline and Pyrazole Synthesis: The reaction of cyclohexanone hydrazone with α,β-unsaturated ketones (chalcones) can yield pyrazoline derivatives. Pyrazolines are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.
-
Formation of N-Acylhydrazones: Cyclohexanone hydrazone can be acylated to form N-acylhydrazones. This class of compounds is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities, including anti-inflammatory and analgesic properties.
-
Synthesis of Triazine Derivatives: Hydrazones can serve as precursors in the synthesis of triazine heterocycles. Triazine derivatives are being investigated for various therapeutic applications, including as anticonvulsant agents.
Quantitative Data Summary
The following table summarizes quantitative data for the synthesis of pharmaceutical intermediates using cyclohexanone or its hydrazone derivatives.
| Intermediate | Starting Materials | Reaction Type | Catalyst/Reagent | Yield (%) | Melting Point (°C) | Reference |
| Tetrahydrocarbazole | Cyclohexanone, Phenylhydrazine (B124118) | Fischer Indole Synthesis | Glacial Acetic Acid | 30.79 | 116-118 | |
| Tetrahydrocarbazole | Acetone phenylhydrazone, Cyclohexanone | Fischer Indole Synthesis | Boiling Glacial Acetic Acid | 50 | Not Specified | |
| Cyclohexanone hydrazone | Cyclohexanone, Hydrazine hydrate | Hydrazone formation | Methanol | 91 | Not Specified |
Experimental Protocols
1. Synthesis of Tetrahydrocarbazole via Fischer Indole Synthesis
This protocol details the synthesis of tetrahydrocarbazole, an important indole derivative, from cyclohexanone and phenylhydrazine.
Materials:
-
Cyclohexanone
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a 100 mL round-bottom flask, combine cyclohexanone and phenylhydrazine in equimolar amounts.
-
Add glacial acetic acid to the mixture to serve as the acidic catalyst.
-
Attach a reflux condenser and heat the mixture to boiling using a heating mantle.
-
Maintain the reflux for a specified period (e.g., 1 hour).
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the crude product with cold water.
-
Recrystallize the crude tetrahydrocarbazole from ethanol to obtain the purified product.
-
Dry the purified crystals and determine the melting point and yield.
2. General Protocol for the Synthesis of Pyrazoline Derivatives
This protocol provides a general method for the synthesis of pyrazoline derivatives from chalcones, which can be derived from cyclohexanone.
Materials:
-
Chalcone (B49325) (α,β-unsaturated ketone)
-
Cyclohexanone hydrazone
-
Ethanol or Glacial Acetic Acid
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the chalcone and cyclohexanone hydrazone in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., piperidine) or acid if required.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the purified pyrazoline derivative using spectroscopic methods (NMR, IR, Mass Spectrometry) and determine its melting point.
3. General Protocol for the Synthesis of N-Acylhydrazones
This protocol outlines the synthesis of N-acylhydrazones from cyclohexanone hydrazone.
Materials:
-
Cyclohexanone hydrazone
-
Substituted benzoic acid or acyl chloride
-
A suitable solvent (e.g., ethanol, DMF)
-
Condensing agent (if using a carboxylic acid, e.g., DCC) or a base (if using an acyl chloride, e.g., pyridine)
-
Magnetic stirrer and hotplate
Procedure:
-
Dissolve cyclohexanone hydrazone in a suitable solvent.
-
If using a carboxylic acid: Add the substituted benzoic acid and a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to the solution.
-
If using an acyl chloride: Cool the solution of cyclohexanone hydrazone in an ice bath and add the acyl chloride dropwise in the presence of a base like pyridine (B92270) to neutralize the HCl formed.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
If DCC was used, filter off the dicyclohexylurea byproduct.
-
Remove the solvent under reduced pressure.
-
Purify the resulting N-acylhydrazone by recrystallization or column chromatography.
-
Characterize the final product by spectroscopic methods and determine its melting point.
Visualizations
Caption: Fischer Indole Synthesis of Tetrahydrocarbazole.
Caption: General Synthesis of Pyrazoline Derivatives.
Application Notes and Protocols: Aminocatalytic Cascade Reactions Involving Hydrazones for the Synthesis of Tetrahydroindolizines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Aminocatalysis has emerged as a powerful tool in asymmetric synthesis, enabling the construction of complex chiral molecules under mild and environmentally benign conditions. A particularly elegant strategy within this field is the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity from simple precursors. This document details an aminocatalytic cascade reaction that utilizes hydrazones as versatile building blocks for the synthesis of highly functionalized and enantioenriched tetrahydroindolizine scaffolds, which are prevalent in many biologically active compounds.
The featured reaction is a formal [3+2] cycloaddition between a pyrrole-derived hydrazone, bearing a Michael acceptor in its N-alkyl side chain, and various α,β-unsaturated aldehydes. This cascade is initiated by an asymmetric Friedel-Crafts alkylation, followed by an intramolecular Michael addition, and is catalyzed by a chiral secondary amine catalyst. The hydrazone moiety plays a crucial role in activating the pyrrole (B145914) ring for the initial nucleophilic attack, demonstrating the utility of hydrazone activation in expanding the scope of aminocatalysis.[1][2][3]
Reaction Principle and Logical Workflow
The overall transformation involves the reaction of a pyrrole-2-carbaldehyde hydrazone (1) with an α,β-unsaturated aldehyde (2) in the presence of a chiral secondary amine catalyst (3) and an acid co-catalyst. The reaction proceeds through a cascade sequence to afford the tetrahydroindolizine product (4) with high diastereo- and enantioselectivity.[1]
The logical workflow for the synthesis and subsequent analysis of the tetrahydroindolizine products is outlined below.
Caption: Logical workflow for the synthesis of tetrahydroindolizines.
Signaling Pathway (Reaction Mechanism)
The reaction is proposed to proceed via a dual activation mechanism involving the formation of an iminium ion from the α,β-unsaturated aldehyde and the secondary amine catalyst, and the activation of the pyrrole ring by the hydrazone moiety.[1][3]
-
Iminium Ion Formation: The chiral secondary amine catalyst (3d) condenses with the α,β-unsaturated aldehyde (2) to form a transient iminium ion (10) . This activation lowers the LUMO of the dienophile.
-
Friedel-Crafts Alkylation: The electron-rich pyrrole ring of the hydrazone (1a) , activated by the electron-donating hydrazone group, attacks the β-position of the iminium ion (10) . The stereochemical outcome of this step is controlled by the bulky substituent on the catalyst, which shields one face of the iminium ion.
-
Enamine Formation: The resulting intermediate undergoes hydrolysis to release the catalyst and form an enamine.
-
Intramolecular Michael Addition: A subsequent intramolecular Michael addition of the enamine onto the pendant Michael acceptor of the hydrazone side-chain leads to the formation of the six-membered ring, thus constructing the tetrahydroindolizine scaffold.
-
Catalyst Regeneration: Tautomerization and hydrolysis regenerate the aldehyde functionality and the chiral amine catalyst, completing the catalytic cycle.
Caption: Proposed catalytic cycle for tetrahydroindolizine synthesis.
Experimental Protocols
General Information
All reactions were carried out in oven-dried glassware under an inert atmosphere (nitrogen or argon) unless otherwise noted. Commercially available reagents were used without further purification. Toluene (B28343) was distilled from sodium/benzophenone ketyl. Dichloromethane was distilled from CaH₂. Column chromatography was performed on silica (B1680970) gel (230-400 mesh).
Synthesis of Pyrrole-Derived Hydrazone (1a)
A solution of 1-(2,2-diethoxyethyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) and N,N-dimethylhydrazine (1.2 equiv) in ethanol (B145695) was stirred at room temperature for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the corresponding hydrazone. This intermediate was then subjected to deprotection of the acetal (B89532) group using a mild acidic workup (e.g., aqueous HCl) to yield the aldehyde, which was subsequently reacted with a suitable phosphorane in a Wittig reaction to introduce the Michael acceptor moiety.
General Procedure for the Aminocatalytic Cascade Reaction
To a vial containing the pyrrole-derived hydrazone (1) (0.12 mmol, 1.2 equiv), the α,β-unsaturated aldehyde (2) (0.1 mmol, 1.0 equiv), (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl (B98337) ether (catalyst 3d ) (0.02 mmol, 20 mol%), and acetic acid (0.04 mmol, 40 mol%) were added. Toluene (0.4 mL) was then added, and the resulting mixture was stirred at room temperature for 24 hours.[1] Upon completion of the reaction (monitored by TLC or ¹H NMR), the crude mixture was directly purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) mixtures) to afford the desired tetrahydroindolizine product (4).
Data Presentation
Optimization of Reaction Conditions
The reaction between hydrazone 1a and cinnamaldehyde (B126680) (2a) was optimized by screening various catalysts, solvents, and additives. The results are summarized below.
| Entry | Catalyst (20 mol%) | Additive (40 mol%) | Solvent | Conv. (%) | d.r. | ee (%) |
| 1 | 3a | TFA | CH₂Cl₂ | >99:0 | 12:1 | 96:4 |
| 2 | 3b | TFA | CH₂Cl₂ | >99:0 | 14:1 | 94:6 |
| 3 | 3c | TFA | CH₂Cl₂ | >99:0 | 10:1 | 96:4 |
| 4 | 3d | TFA | CH₂Cl₂ | >99:0 | 20:1 | 98:2 |
| 5 | 3e | TFA | CH₂Cl₂ | 65:10 | 14:1 | 98:2 |
| 6 | 3f | - | CH₂Cl₂ | 15:0 | - | - |
| 7 | 3g | TFA | CH₂Cl₂ | 25:0 | 14:1 | 94:6 |
| 8 | 3d | AcOH | Toluene | >99:0 (97%) | >50:1 | 98:2 |
| 9 | 3d | AcOH | CH₃CN | 62:14 | 21:1 | 98:2 |
| 10 | 3d | AcOH | EtOH | >99:0 | 6.5:1 | 96:4 |
| 11 | 3d | AcOH | CH₂Cl₂ | 68:0 | 18:1 | 98:2 |
Reactions were performed on a 0.05 mmol scale using 1a (1.2 equiv) and 2a (1 equiv) in 0.2 mL of the solvent for 24 h. Conversion and d.r. were determined by ¹H NMR of the crude reaction mixture. Isolated yield is given in parentheses. Enantiomeric excess (ee) was determined by chiral stationary phase UPC².[1]
Substrate Scope of the Cascade Reaction
The optimized conditions (Entry 8) were applied to a range of α,β-unsaturated aldehydes.
| Entry | Aldehyde (2) | Product (4) | Yield (%) | d.r. | ee (%) |
| 1 | Cinnamaldehyde (2a) | 4a | 97 | >50:1 | 98:2 |
| 2 | 4-Methylcinnamaldehyde | 4b | 94 | >50:1 | 98:2 |
| 3 | 4-Methoxycinnamaldehyde | 4c | 98 | >50:1 | 98:2 |
| 4 | 4-Chlorocinnamaldehyde | 4d | 96 | >50:1 | 98:2 |
| 5 | 4-Bromocinnamaldehyde | 4e | 95 | >50:1 | 98:2 |
| 6 | 4-Nitrocinnamaldehyde | 4f | 90 | >50:1 | 98:2 |
| 7 | 2-Chlorocinnamaldehyde | 4g | 91 | >50:1 | 98:2 |
| 8 | 3-Chlorocinnamaldehyde | 4h | 92 | >50:1 | 98:2 |
| 9 | 2-Naphthaldehyde | 4i | 93 | >50:1 | 98:2 |
| 10 | 2-Furaldehyde | 4j | 85 | >50:1 | 98:2 |
| 11 | 2-Thiophenecarboxaldehyde | 4k | 88 | >50:1 | 98:2 |
| 12 | Crotonaldehyde | 4l | 75 | >50:1 | 98:2 |
| 13 | Hex-2-enal | 4m | 80 | >50:1 | 98:2 |
| 14 | (E)-4-Oxopent-2-enal | 4n | 78 | >50:1 | 98:2 |
| 15 | (E)-5-Phthalimido-pent-2-enal | 4o | 72 | >50:1 | 98:2 |
Reactions were performed on a 0.1 mmol scale using hydrazone 1 (1.2 equiv), aldehyde 2 (1.0 equiv), catalyst 3d (20 mol%), and acetic acid (40 mol%) in toluene (0.4 mL) at room temperature for 24 h. Isolated yields are given.[1]
Conclusion
The detailed protocols and data presented herein demonstrate a highly efficient and stereoselective aminocatalytic cascade reaction for the synthesis of valuable tetrahydroindolizine derivatives. The use of a pyrrole-derived hydrazone as a key starting material, combined with a chiral secondary amine catalyst, allows for the rapid construction of these complex heterocyclic systems from simple achiral precursors. This methodology offers a robust and versatile tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. The high yields, excellent diastereoselectivities, and enantioselectivities across a broad range of substrates underscore the potential of this reaction for library synthesis and the development of novel therapeutic agents.
References
Application Notes and Protocols for the Analytical Determination of Ketones via Hydrazone Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of ketones is crucial across various scientific disciplines, from clinical diagnostics and metabolic research to quality control in the pharmaceutical and food industries. Ketones are characterized by a carbonyl group (C=O) bonded to two carbon atoms. Their direct analysis can be challenging due to their potential volatility and lack of strong chromophores for certain detection methods.
A robust and widely employed strategy for the analytical determination of ketones is derivatization through hydrazone formation. This method involves the reaction of the ketone's carbonyl group with a hydrazine-containing reagent to form a stable hydrazone derivative.[1][2] These derivatives often exhibit enhanced properties for detection and separation, such as strong UV-Vis absorbance or fluorescence, making them amenable to various analytical techniques.[3]
This document provides detailed application notes and protocols for the analytical determination of ketones using hydrazone formation, focusing on common derivatizing agents and analytical techniques.
Principle of Hydrazone Formation
The fundamental reaction involves the nucleophilic addition of a hydrazine (B178648) derivative to the carbonyl carbon of a ketone, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (C=N), resulting in a hydrazone.[4] This condensation reaction is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl carbon.[4][5]
Common Derivatizing Reagents
Several hydrazine-based reagents are commonly used for the derivatization of ketones. The choice of reagent depends on the analytical technique to be employed and the required sensitivity.
-
2,4-Dinitrophenylhydrazine (B122626) (DNPH): Often referred to as Brady's reagent, DNPH reacts with ketones to form brightly colored 2,4-dinitrophenylhydrazones, which are typically yellow, orange, or red precipitates.[1][2] These derivatives are highly suitable for spectrophotometric and chromatographic analysis.[3][6]
-
Dansyl Hydrazine: This reagent forms highly fluorescent dansylhydrazone derivatives, enabling sensitive detection by fluorescence spectroscopy or HPLC with a fluorescence detector.[7] This is particularly useful for trace-level analysis.
-
Girard's Reagents (T and P): These are cationic reagents that form water-soluble hydrazones.[8] This property is advantageous for separating ketones from complex sample matrices, especially in biological samples, and for analysis by mass spectrometry due to the permanent positive charge.[9][10]
Analytical Techniques and Protocols
The choice of analytical technique is dictated by the derivatizing agent used, the desired level of sensitivity and selectivity, and the complexity of the sample matrix.
Spectrophotometric Determination using 2,4-Dinitrophenylhydrazine (DNPH)
This colorimetric method is a simple and cost-effective technique for the quantification of total ketones. The intensity of the color produced upon hydrazone formation is proportional to the ketone concentration.
Experimental Protocol:
-
Preparation of Brady's Reagent (DNPH Solution):
-
Dissolve 0.5 g of 2,4-dinitrophenylhydrazine in 12-13 mL of 85% phosphoric acid with stirring.[11]
-
Once fully dissolved, add ethanol (B145695) to a final volume of 25 mL and mix until homogeneous.[11]
-
Safety Note: DNPH is flammable and harmful if swallowed. Handle with appropriate personal protective equipment.[11]
-
-
Sample and Standard Preparation:
-
Prepare a series of standard solutions of a known ketone (e.g., acetone, methyl ethyl ketone) in a suitable solvent (e.g., methanol, ethanol) at various concentrations.
-
Prepare the unknown sample in the same solvent.
-
-
Derivatization Reaction:
-
To 195 µL of each standard and sample solution in a microplate well or test tube, add 5 µL of the DNPH reagent.[12]
-
Incubate the mixture for 2 minutes at room temperature.[12]
-
For enhanced color development, especially at low concentrations, 5 mL of potassium hydroxide (B78521) (KOH) solution can be added to the methanolic solution of the formed hydrazone, which develops an intense red color.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax) for the specific ketone-hydrazone derivative. For many ketone-DNPH derivatives, this is in the range of 310-380 nm, though a common wavelength for quantification is 365 nm.[6] When using KOH for color development, the absorbance is typically measured around 480 nm.
-
Use a reagent blank (solvent and DNPH reagent) to zero the spectrophotometer.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.
-
HPLC Analysis with UV-Vis or Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector offers separation of different ketones and provides higher specificity and sensitivity compared to spectrophotometry.
Experimental Protocol (using DNPH):
-
Reagent and Sample Preparation:
-
Prepare the DNPH derivatizing solution as described previously.
-
Prepare ketone standards and the unknown sample in a suitable solvent like acetonitrile (B52724).
-
-
Derivatization:
-
Mix 1.0 mL of the sample or standard with 1.0 mL of a 200 mg/100 mL DNPH solution.[6]
-
Acidify the mixture to catalyze the reaction.
-
Allow the reaction to proceed to completion. The reaction time may vary depending on the ketone.
-
-
HPLC-UV Analysis:
-
Column: A C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size) is commonly used.[6]
-
Mobile Phase: A gradient elution with a mixture of (methanol/acetonitrile) and water is often employed for good separation.[6]
-
Detection: Set the UV-Vis detector to the λmax of the ketone-DNPH derivatives, typically around 365 nm.[6]
-
Injection: Inject an appropriate volume of the derivatized sample and standards.
-
-
Quantification:
-
Identify the peaks corresponding to the ketone-hydrazone derivatives based on the retention times of the standards.
-
Quantify the ketones by comparing the peak areas of the sample with those of the standards using a calibration curve.
-
Protocol Modification for Fluorescence Detection (using Dansyl Hydrazine):
For enhanced sensitivity, dansyl hydrazine can be used as the derivatizing agent.[13]
-
Derivatization: React the ketone-containing sample with dansyl hydrazine. This reaction is selective for aldehydes and ketones.[14]
-
HPLC-Fluorescence Analysis:
-
Separate the dansylhydrazone derivatives using a suitable HPLC method.
-
Detection: Use a fluorescence detector with excitation and emission wavelengths appropriate for the dansyl group (e.g., excitation ~340 nm, emission ~510 nm).
-
Mass Spectrometry (MS) Based Analysis
For complex matrices and high-throughput analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool. Derivatization with reagents like Girard's reagents or 2-hydrazinoquinoline (B107646) (HQ) can improve ionization efficiency and chromatographic performance.[10][15]
Experimental Protocol (using 2-hydrazinoquinoline):
-
Sample Preparation: Spike the biological sample (e.g., urine, serum) with an internal standard.[15]
-
Derivatization:
-
LC-MS Analysis:
-
Analyze the derivatized sample using a suitable LC-MS system.
-
The HQ derivatives can be monitored in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
Quantitative Data Summary
The performance of analytical methods for ketone determination can vary based on the analyte, matrix, and specific instrumental conditions. The following table summarizes reported quantitative data for various methods.
| Analytical Technique | Derivatizing Reagent | Ketone Analyte(s) | Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference(s) |
| HPLC-DAD | 2,4-DNPH | Acetone, Acetophenone, Cyclopentanone, 2,3-Butanedione | Sugar-cane spirits and rum | LOD: 10-20 µg/L | Not specified | 92-99% | [6] |
| UHPLC-QqQ-MS/MS | None (direct analysis) | Raspberry ketone and metabolites | Mouse plasma and brain | LOQ: 0.4-6.0 ng/mL | 3 orders of magnitude | 80-120% | [16] |
| Capillary Electrophoresis-LIF | Dansyl Hydrazine | Mono- and disaccharides (aldehydes/ketones) | Aqueous solution/Tear fluid | LOD: 100 amol | 2-3 orders of magnitude | Not specified | [14] |
| qNMR | None (direct analysis) | Tanshinone I, Tanshinone IIA, Dihydrotanshinone, Cryptotanshinone | Salvia miltiorrhiza Bunge roots | Not specified | Not specified | Not specified | [17] |
Note: Data from direct analysis methods (UHPLC-MS/MS and qNMR) are included for comparison of achievable sensitivity and application.
Conclusion
The derivatization of ketones to form hydrazones is a versatile and effective strategy for their analytical determination. The choice of the hydrazine reagent and the subsequent analytical technique allows for a wide range of applications, from simple, rapid screening using spectrophotometry to highly sensitive and specific quantification of individual ketones in complex matrices by HPLC or LC-MS. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most appropriate method for their analytical needs.
References
- 1. 2,4-Dinitrophenylhydrazine- Definition and Synthesis, Procedure of test and FAQS. [allen.in]
- 2. study.com [study.com]
- 3. sjpas.com [sjpas.com]
- 4. orgosolver.com [orgosolver.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 11. Brady’s test for aldehydes and ketones | Class experiment | RSC Education [edu.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Dansylhydrazine for LC-MS derivatization, LiChropur , = 95 HPLC 33008-06-9 [sigmaaldrich.com]
- 14. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Method Development and Validation with Statistical Analysis to Access Raspberry Ketone Metabolism in Mice by UHPLC-QqQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Determination and Validation of Four Ketones in Salvia miltiorrhiza Bunge Using Quantitative Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Cyclohexanone Tosylhydrazone in the Shapiro Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Shapiro reaction is a powerful synthetic transformation that converts a ketone or aldehyde into an alkene via the decomposition of its corresponding tosylhydrazone derivative.[1][2] This reaction, discovered by Robert H. Shapiro in 1967, proceeds through the formation of a vinyllithium (B1195746) intermediate, which can then be quenched with an electrophile to yield a variety of substituted alkenes.[3] Cyclohexanone (B45756) tosylhydrazone is a commonly used substrate in the Shapiro reaction, serving as a key intermediate in the synthesis of cyclohexene (B86901) and its derivatives. These structural motifs are prevalent in numerous natural products and pharmacologically active compounds, making the Shapiro reaction of cyclohexanone tosylhydrazone a valuable tool in organic synthesis and drug development.[3][4] Notably, this reaction has been employed in the total synthesis of complex molecules such as Taxol.[1][4]
The overall transformation involves two main stages: the formation of cyclohexanone tosylhydrazone from cyclohexanone and p-toluenesulfonylhydrazide, and the subsequent treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base to effect the elimination and generate the alkene.[1]
Data Presentation
The Shapiro reaction of cyclohexanone and its derivatives is a versatile method for the formation of carbon-carbon double bonds. The following table summarizes representative quantitative data from various applications of this reaction.
| Starting Ketone | Base (Equivalents) | Solvent / Additive | Electrophile (E+) | Product | Yield (%) | Reference |
| Cyclohexanone | n-BuLi (2.2) | Hexane/TMEDA | H₂O | Cyclohexene | Not specified | |
| 2-Methylcyclohexanone | MeLi (2.4) | Diethyl ether | H₂O | 3-Methylcyclohexene | 98 (GC) | [5] |
| Substituted Cyclohexanone | MeLi | Not specified | H₂O | Substituted Cyclohexene | 81 | [6] |
| Bicyclo[5.4.0]undec-9-en-2-one | MeLi | TMEDA | H₂O | Bicyclo[5.4.0]undeca-2,9-diene | 52 | [6] |
| Tricyclic Ketone | n-BuLi | THF | H₂O | Tricyclic Olefin | 49 | [6] |
| (-)-Carvone derivative | MeLi | Not specified | H₂O | Substituted Cyclohexene | 55 |
Experimental Protocols
Protocol 1: Preparation of Cyclohexanone Tosylhydrazone
This protocol describes the synthesis of the tosylhydrazone intermediate from cyclohexanone.
Materials:
-
Cyclohexanone
-
p-Toluenesulfonylhydrazide (TsNHNH₂)
-
Ethanol (B145695) (95%)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottomed flask, dissolve p-toluenesulfonylhydrazide (1.1 equivalents) in 95% ethanol with gentle heating.
-
To the warm solution, add cyclohexanone (1.0 equivalent).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 1-2 drops).
-
The tosylhydrazone often begins to precipitate from the solution upon formation. The mixture can be stirred at room temperature or gently refluxed for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the crystalline cyclohexanone tosylhydrazone by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the product in a vacuum oven or air-dry to a constant weight. The product is typically a white to off-white solid.
Protocol 2: Shapiro Reaction of Cyclohexanone Tosylhydrazone to Yield Cyclohexene
This protocol details the conversion of cyclohexanone tosylhydrazone to cyclohexene using n-butyllithium.
Materials:
-
Cyclohexanone tosylhydrazone
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether, or Hexane)
-
n-Butyllithium (n-BuLi) in hexanes (at least 2.2 equivalents)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (optional, can accelerate the reaction)
-
Quenching agent (e.g., water, deuterium (B1214612) oxide, or other electrophile)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or pentane)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Place cyclohexanone tosylhydrazone (1.0 equivalent) in the flask and dissolve or suspend it in the chosen anhydrous solvent. If using TMEDA, it is typically added at this stage (2.2 equivalents).
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution (at least 2.2 equivalents) dropwise via the dropping funnel to the stirred suspension or solution of the tosylhydrazone. The addition of the first equivalent of n-BuLi deprotonates the hydrazone nitrogen, and the second equivalent deprotonates the alpha-carbon.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas is typically observed as the reaction proceeds. The reaction is often stirred for several hours at room temperature or gently heated to ensure completion.
-
Once the reaction is complete (indicated by the cessation of gas evolution), cool the mixture back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of the chosen electrophile (e.g., water to produce cyclohexene).
-
Perform an aqueous workup by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or pentane).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure cyclohexene.
Visualizations
Shapiro Reaction Mechanism
Caption: Mechanism of the Shapiro reaction.
Experimental Workflow for the Shapiro Reaction
Caption: Experimental workflow for the Shapiro reaction.
References
Application Notes and Protocols: Synthesis of N,N-Dialkylhydrazones from Cyclohexanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N-Dialkylhydrazones are a class of organic compounds characterized by a C=N-NR₂ functional group, where R represents an alkyl group. They are valuable intermediates in organic synthesis, primarily due to the reactivity of the hydrazone moiety and the ability of the N,N-dialkylamino group to direct subsequent reactions.[1] Their applications include efficient and selective carbon-carbon bond formation and as precursors for the synthesis of various heterocyclic compounds.[1][2] This document provides detailed protocols for the synthesis of N,N-dialkylhydrazones via the condensation reaction of cyclohexanone (B45756) with N,N-dialkylhydrazines.
Reaction Mechanism
The formation of an N,N-dialkylhydrazone from a ketone like cyclohexanone is a condensation reaction that proceeds via a two-step mechanism.[3] The reaction is typically catalyzed by an acid. The first step involves the nucleophilic attack of the terminal nitrogen atom of the N,N-dialkylhydrazine on the electrophilic carbonyl carbon of cyclohexanone. This is followed by a proton transfer to form a carbinolamine intermediate. In the second step, the carbinolamine is protonated at the oxygen atom, which then leaves as a water molecule, a good leaving group. The subsequent deprotonation of the nitrogen atom results in the formation of the stable C=N double bond of the hydrazone.[3]
Caption: Reaction mechanism of N,N-dialkylhydrazone synthesis.
Experimental Protocols
The synthesis of N,N-dialkylhydrazones from cyclohexanone is a robust reaction that can be performed under various conditions. Below are two representative protocols.
Protocol 1: General Acid-Catalyzed Synthesis
This protocol describes a standard method using a Brønsted acid catalyst, which is a common approach for hydrazone formation.[4]
Materials:
-
Cyclohexanone (1.0 eq)
-
N,N-Dimethylhydrazine (1.1 eq)
-
Methanol or Ethanol
-
Glacial Acetic Acid (catalytic amount, ~1-2 drops)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add cyclohexanone and methanol.
-
Add N,N-dimethylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation.[5]
Protocol 2: Lewis Acid (CeCl₃·7H₂O) Catalyzed Synthesis
This protocol utilizes a mild Lewis acid catalyst, which can be advantageous for sensitive substrates.[4]
Materials:
-
Cyclohexanone (1.0 eq, 0.2 mmol)
-
N,N-Dimethylhydrazine (1.25 eq, 0.25 mmol)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (2 mol %, 0.004 mmol)
-
tert-Butanol (1 mL)
-
Solvents for chromatography
Procedure:
-
In a suitable reaction vessel, combine cyclohexanone, N,N-dimethylhydrazine, and CeCl₃·7H₂O in tert-butanol.[4]
-
Stir the mixture at room temperature or heat gently until the starting material is completely consumed as observed by TLC.[4]
-
Evaporate the solvent under reduced pressure.[4]
-
Purify the resulting residue directly by flash column chromatography on silica gel to yield the pure N,N-dimethylhydrazone.[4]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Entry | Hydrazine Derivative | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| 1 | N,N-Dimethylhydrazine | CeCl₃·7H₂O (2 mol%) | tert-Butanol | RT/Heat | Varies | High (not specified) | [4] |
| 2 | Phenylhydrazine | Meglumine (15 mol%) | Ethanol:Water (1:1) | 20 °C | ~25 min | 90 | [6] |
| 3 | Hydrazine | None specified | Not specified | Not specified | Not specified | High (not specified) | [7] |
Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented are illustrative examples.
Table 2: Physicochemical and Spectroscopic Data for Cyclohexanone N,N-Dimethylhydrazone
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆N₂ | [8] |
| Molecular Weight | 140.23 g/mol | [8] |
| CAS Number | 10424-93-8 | [8] |
| Boiling Point | 203.7 °C at 760 mmHg | [9] |
| Density | 0.95 g/cm³ | [9] |
| ¹³C NMR (CDCl₃) | δ (ppm) ~156.5 (C=N), ~49.4 (N-CH₃), ~34.0, ~31.2 | [10] |
| ¹H NMR (CDCl₃) | Signals expected in the alkyl region for cyclohexyl and N-methyl protons. | [10] |
| IR (cm⁻¹) | ~1640-1650 (C=N stretch) | [10] |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₈H₁₇N₂: 141.1386 | [8] |
Note: Spectroscopic data are approximate and can vary based on the solvent and instrument used. The values are based on data for similar structures.[10]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of N,N-dialkylhydrazones.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 7. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 8. Cyclohexanone dimethylhydrazone | C8H16N2 | CID 277542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrazone Derivatives in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Hydrazone-based bioconjugation has emerged as a cornerstone technology in the development of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs). The key advantage of the hydrazone linkage lies in its inherent pH-sensitivity. This unique characteristic allows for the stable attachment of payloads, such as cytotoxic drugs, to biomolecules like antibodies in the neutral pH environment of the bloodstream. Upon reaching the more acidic microenvironment of tumor tissues or within cellular compartments like endosomes and lysosomes, the hydrazone bond undergoes hydrolysis, leading to the targeted release of the payload.[1][2][3][4] This targeted release mechanism enhances the therapeutic efficacy while minimizing off-target toxicity.[5][6]
These application notes provide a comprehensive overview of the principles and methodologies for utilizing hydrazone derivatives in bioconjugation, complete with detailed experimental protocols and comparative data to guide researchers in their drug development endeavors.
Principles of Hydrazone Bioconjugation
Hydrazone linkages are formed through the condensation reaction between a carbonyl group (an aldehyde or a ketone) and a hydrazine (B178648) derivative.[1] This reaction is reversible and catalyzed by acid.[7][8] For bioconjugation, one component, typically the biomolecule (e.g., an antibody), is modified to introduce a carbonyl group, while the payload is functionalized with a hydrazide or a similar hydrazine derivative. The subsequent reaction under mildly acidic conditions forms the hydrazone-linked bioconjugate.
The stability of the resulting hydrazone bond is a critical factor and is influenced by the electronic and steric properties of the reacting partners.[1] Generally, hydrazones derived from aromatic aldehydes exhibit greater stability at physiological pH compared to those from aliphatic aldehydes.[1] Furthermore, acylhydrazones are typically more resistant to hydrolysis at neutral pH than simple hydrazones, while still maintaining their lability at lower pH.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to hydrazone bioconjugation to facilitate comparison and experimental design.
Table 1: Comparison of Hydrazone and Maleimide Conjugation Efficiencies
| Conjugation Method | Reactants | Conjugation Efficiency/Yield | Average Drug-to-Antibody Ratio (DAR) | Reference |
| Hydrazone-based | Hydrazide-derivatized polymer + Aldehyde/Ketone-functionalized crosslinker | ~60% to "essentially complete" | Not Specified | [9] |
| Maleimide-thiol | Anti-Notch3 mAb + Maleimide linker-payload | 85-88% | 3.6 | [9] |
| Maleimide-thiol | Thiolated peptide (cRGDfK) + Maleimide-functionalized nanoparticles | 84 ± 4% | Not Applicable | [9] |
| Maleimide-thiol | Thiolated nanobody (11A4) + Maleimide-functionalized nanoparticles | 58 ± 12% | Not Applicable | [9] |
Table 2: pH-Dependent Drug Release from Hydrazone-Linked Systems
| Drug Delivery System | Drug | Release at pH 7.4 (Physiological) | Release at pH 5.0-5.5 (Acidic) | Reference |
| Poly(β-L-malic acid) (PMLA)-based nanoconjugate | Doxorubicin | ~10% after 40 hours | >80% after 40 hours | [5] |
| Polymeric micelles based on PEG-block-poly(aspartate) | Doxorubicin | Slow release | Significantly faster release | [5] |
| Supramolecular nanosponges | Doxorubicin | Slower release | ~1.5 times higher than at pH 7.4 | [5] |
| Antibody-auristatin E conjugate | Auristatin E | t1/2 = 183 hours (at pH 7.2) | t1/2 = 4.4 hours (at pH 5) | [8] |
Table 3: Relative Hydrolytic Stability of Hydrazone and Oxime Linkages
| Linkage Type | Relative First-Order Rate Constant for Hydrolysis (krel) | General Stability | Reference |
| Methylhydrazone | ~600 | Low | [7][10] |
| Acetylhydrazone | ~300 | Moderate | [7][10] |
| Semicarbazone | 160 | Moderate | [7][8] |
| Oxime | 1 | Very High | [7][10] |
Visualizing the Chemistry and Workflows
To further elucidate the processes involved in hydrazone bioconjugation, the following diagrams illustrate the key chemical reactions and a typical experimental workflow.
Caption: Mechanism of hydrazone bond formation.
Caption: Acid-catalyzed hydrolysis of a hydrazone linkage.
Caption: Experimental workflow for ADC synthesis.
Experimental Protocols
The following are detailed protocols for key experiments in hydrazone-based bioconjugation. These protocols are intended as a starting point and may require optimization for specific biomolecules and payloads.
Protocol 1: Introduction of Carbonyl Groups onto an Antibody
This protocol describes a common method for introducing aldehyde groups onto an antibody by periodate (B1199274) oxidation of the carbohydrate moieties in the Fc region.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (NaIO₄) solution (e.g., 100 mM in water, freshly prepared)
-
Ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer (e.g., 0.1 M sodium acetate (B1210297), pH 5.5)
Procedure:
-
Buffer Exchange: Exchange the mAb into the reaction buffer using a desalting column. Adjust the mAb concentration to 1-10 mg/mL.
-
Oxidation: Add the freshly prepared sodium periodate solution to the mAb solution to a final concentration of 1-2 mM.
-
Incubation: Incubate the reaction mixture in the dark at 4°C for 1 hour with gentle mixing.
-
Quenching: Quench the reaction by adding ethylene glycol to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.
-
Purification: Remove excess periodate and byproducts by buffer exchanging the modified mAb into the reaction buffer using a desalting column.
-
Quantification: Determine the concentration of the carbonyl-modified antibody using a standard protein assay (e.g., BCA assay).[9]
Protocol 2: Hydrazone Ligation of a Payload to a Carbonyl-Modified Antibody
This protocol details the conjugation of a hydrazide-functionalized payload to the aldehyde-modified antibody.
Materials:
-
Carbonyl-modified mAb (from Protocol 1)
-
Hydrazide-functionalized payload (dissolved in a compatible organic solvent like DMSO)
-
Reaction buffer (e.g., 0.1 M sodium acetate, pH 4.5-5.5)[9]
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Reaction Setup: In a reaction vessel, add the carbonyl-modified mAb.
-
Payload Addition: Add the hydrazide-functionalized payload solution to the mAb solution at a molar excess of 3-10 fold.[9] The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein integrity.[9]
-
pH Adjustment: Ensure the pH of the reaction mixture is within the optimal range of 4.5-5.5.[9]
-
Incubation: Incubate the reaction at room temperature for 4-16 hours with gentle mixing.[9] The reaction time may require optimization.
-
Purification: Purify the resulting ADC using SEC or HIC to remove unreacted payload and other impurities.[9]
-
Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), aggregation levels, and other quality attributes.
Protocol 3: Assessment of pH-Dependent Hydrolysis and Payload Release
This protocol outlines a general method to evaluate the stability of the hydrazone linkage and the rate of payload release at different pH values.
Materials:
-
Purified hydrazone-linked bioconjugate
-
Buffers at different pH values (e.g., PBS at pH 7.4 and acetate buffer at pH 5.0)
-
Incubator at 37°C
-
Analytical HPLC system with a suitable column (e.g., reverse-phase or SEC)
Procedure:
-
Sample Preparation: Aliquot the bioconjugate into separate tubes and dilute with the respective pH buffers to a final concentration suitable for HPLC analysis.
-
Incubation: Incubate the samples at 37°C.
-
Time-Point Analysis: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by HPLC to quantify the amount of intact bioconjugate and released payload.[1]
-
Data Analysis: Plot the percentage of released payload versus time for each pH condition to determine the hydrolysis rate and the half-life of the hydrazone linkage.
Conclusion
Hydrazone derivatives offer a powerful and versatile tool for bioconjugation, particularly for applications requiring controlled release in acidic environments.[3][11] The pH-sensitivity of the hydrazone bond is a key feature that can be fine-tuned by the rational design of the carbonyl and hydrazine precursors.[1][2] While generally less stable than oxime linkages, this lability is precisely what makes hydrazones advantageous for triggered drug delivery.[10][12] The protocols and data presented herein provide a solid foundation for researchers to successfully implement hydrazone-based bioconjugation strategies in their work. Careful optimization of reaction conditions and thorough characterization of the resulting conjugates are paramount to achieving the desired therapeutic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pH-Sensitive Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Cyclohexanone Hydrazone Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cyclohexanone (B45756) hydrazone derivatives as effective corrosion inhibitors, particularly for mild steel in acidic environments. The information presented is collated from recent scientific literature and is intended to guide researchers in the evaluation and application of these compounds.
Introduction
Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. Organic compounds, particularly those containing heteroatoms like nitrogen and oxygen, have been extensively studied as corrosion inhibitors due to their ability to adsorb onto metal surfaces and form a protective barrier.[1][2] Cyclohexanone hydrazone derivatives have emerged as a promising class of corrosion inhibitors, demonstrating high protective efficiencies.[3][4] These compounds are of particular interest due to their straightforward synthesis, environmental considerations, and the presence of the azomethine group (-C=N-), which acts as an active center for adsorption.[2][5]
Mechanism of Corrosion Inhibition
The primary mechanism by which cyclohexanone hydrazone derivatives inhibit corrosion is through adsorption onto the metal surface, typically mild steel, in an acidic medium. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both (mixed adsorption).[3][4]
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This is characterized by the formation of coordinate bonds between the lone pair electrons of nitrogen and oxygen atoms in the hydrazone molecule and the vacant d-orbitals of the iron atoms on the metal surface. The presence of π-electrons in the aromatic rings of some derivatives also contributes to this interaction.[2]
The adsorption of these inhibitor molecules creates a protective film that isolates the metal from the corrosive environment, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3] Consequently, these inhibitors are often classified as mixed-type inhibitors.[1][3][6] The effectiveness of inhibition generally increases with the concentration of the inhibitor, up to an optimal point.[3][7]
Quantitative Data Summary
The inhibition efficiency of various cyclohexanone hydrazone derivatives has been evaluated using multiple techniques. The following tables summarize the key quantitative data from different studies.
Table 1: Inhibition Efficiency of Cyclohexanone Hydrazone Derivatives from Weight Loss Measurements
| Inhibitor | Concentration (M) | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
| HYD-2 | 5 x 10⁻³ | 1.0 M HCl | 303 | 84 | [3] |
| PHD-OH | 5 x 10⁻³ | 1.0 M HCl | Not Specified | 96 | [8] |
| PHD-Cl | 5 x 10⁻³ | 1.0 M HCl | Not Specified | 91 | [8] |
| MeHDZ | 5 x 10⁻³ | 15 wt.% HCl | 303 | 98 | [7] |
| HHDZ | 5 x 10⁻³ | 15 wt.% HCl | 303 | 94 | [7] |
| CBTH | 2 x 10⁻³ | 0.5 M HCl | 303 | 87.1 | [9] |
| CBFH | 2 x 10⁻³ | 0.5 M HCl | 303 | 85.3 | [9] |
Table 2: Electrochemical Polarization Data for Mild Steel in the Presence of Cyclohexanone Hydrazone Derivatives
| Inhibitor | Concentration (M) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |
| HYD-1 | 5 x 10⁻³ | -482 | 48 | 96 | [3] |
| HYD-2 | 5 x 10⁻³ | -495 | 200 | 84 | [3] |
| CHD | 25 ppm | Not Specified | Not Specified | >95 | [1] |
| MeHDZ | 5 x 10⁻³ | -489 | 40.8 | 98 | [7] |
| HHDZ | 5 x 10⁻³ | -484 | 114.3 | 94 | [7] |
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data
| Inhibitor | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |
| HYD-3 | 5 x 10⁻³ | Not Specified | Not Specified | 90 | [6] |
| MeHDZ | 5 x 10⁻³ | 711.2 | 52.8 | 98 | [7] |
| HHDZ | 5 x 10⁻³ | 398.5 | 75.3 | 94 | [7] |
| CBTH | 2 x 10⁻³ | 1590 | Not Specified | Not Specified | [9] |
| CBFH | 2 x 10⁻³ | 1552 | Not Specified | Not Specified | [9] |
Experimental Protocols
The following are detailed protocols for the key experiments used to evaluate the performance of cyclohexanone hydrazone derivatives as corrosion inhibitors.
Synthesis of Cyclohexanone Hydrazone Derivatives
A general and straightforward method for the synthesis of cyclohexanone hydrazone involves the condensation reaction between cyclohexanone and a hydrazine (B178648) derivative.
Materials:
-
Cyclohexanone
-
Hydrazine hydrate (B1144303) or substituted hydrazine
-
Methanol (B129727) or ethanol (B145695) as solvent
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve cyclohexanone in methanol in a round-bottom flask.
-
Add an equimolar amount of the desired hydrazine derivative to the solution.
-
A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux the mixture for a specified period (e.g., 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold methanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
-
Characterize the synthesized compound using techniques such as FTIR, ¹H NMR, and Mass Spectrometry.
Weight Loss Measurements
This gravimetric method provides an average corrosion rate over a period of time.
Materials:
-
Mild steel coupons with a known chemical composition (e.g., 0.04% C, 0.35% Mn, 0.022% P, 0.036% S, and the remainder Fe).[1]
-
Corrosive medium (e.g., 1.0 M HCl).
-
Synthesized cyclohexanone hydrazone inhibitor.
-
Acetone, distilled water.
-
Analytical balance.
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately using an analytical balance.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor at a constant temperature for a specified duration (e.g., 24 hours).[3]
-
After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR) (mm/year) = (K × W) / (A × T × D)
-
Where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the metal in g/cm³.
-
-
Inhibition Efficiency (IE%) = [(CR_blank - CR_inh) / CR_blank] × 100
-
Where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Measurements
Electrochemical techniques provide insights into the kinetics of the corrosion process and the mechanism of inhibition. These experiments are typically performed using a three-electrode setup in an electrochemical cell.
Apparatus:
-
Potentiostat/Galvanostat.
-
Electrochemical cell with three electrodes:
-
Working Electrode (WE): Mild steel specimen with a defined exposed area (e.g., 1 cm²).[1]
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite (B72142) rod.
-
General Procedure:
-
Prepare the working electrode by polishing, cleaning, and drying as described in the weight loss protocol.
-
Place the electrodes in the electrochemical cell containing the corrosive solution with or without the inhibitor.
-
Allow the system to stabilize by immersing the working electrode in the solution for a period (e.g., 30 minutes) to attain a stable open-circuit potential (OCP).[1]
This technique determines the corrosion potential (Ecorr) and corrosion current density (icorr).
Procedure:
-
After OCP stabilization, scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a slow scan rate (e.g., 0.01 mV/s).[1]
-
Plot the resulting potential versus the logarithm of the current density (Tafel plot).
-
Determine the Ecorr and icorr by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency using:
-
IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100
-
Where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
EIS provides information about the resistance and capacitance of the electrode/electrolyte interface.
Procedure:
-
At the stable OCP, apply a small amplitude AC signal (e.g., 5 mV) over a wide frequency range (e.g., 10 kHz to 0.1 Hz).[1]
-
Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plot (log |Z| and phase angle vs. log frequency).
-
Analyze the data by fitting it to an appropriate equivalent electrical circuit to obtain parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using:
-
IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100
-
Where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
-
Surface Analysis (Scanning Electron Microscopy - SEM)
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment.
Procedure:
-
Immerse mild steel coupons in the corrosive solution with and without the inhibitor for a specified period.
-
After immersion, carefully remove the coupons, rinse gently with distilled water, and dry.
-
Mount the specimens on stubs and coat them with a conductive material (e.g., gold) if necessary.
-
Examine the surface morphology using an SEM instrument. A smooth surface is expected in the presence of an effective inhibitor, while a pitted and damaged surface is observed in its absence.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Mechanism of corrosion inhibition by cyclohexanone hydrazone derivatives.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Caption: Logical flow for determining the adsorption isotherm.
References
- 1. Experimental and theoretical investigation of cyclohexanone derivative (CHD) as a corrosion inhibitor for mild steel in 1 M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of Hydrazone Derivatives for Enhanced Steel Corrosion Resistance in 15 wt.% HCl Environments: A Dual Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Corrosion Inhibition of Mild Steel by Hydrazone Derivatives in 1.0 M HCl | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. electrochemsci.org [electrochemsci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatility of Hydrazones in Modern Agrochemical Synthesis: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The hydrazone moiety (R1R2C=NNH2) has emerged as a crucial pharmacophore in the development of novel agrochemicals. Its unique structural features and versatile reactivity have enabled the synthesis of a wide range of compounds with potent insecticidal, fungicidal, herbicidal, and antiviral properties. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of hydrazone-based agrochemicals, offering valuable insights for researchers in the field.
Applications of Hydrazones in Agrochemicals
Hydrazone derivatives have been successfully incorporated into a variety of commercial agrochemicals, demonstrating their broad-spectrum efficacy and importance in crop protection.[1] The inherent biological activity of the hydrazone functional group, coupled with the ability to readily modify its structure, allows for the fine-tuning of its physicochemical properties and biological targets.
Key application areas include:
-
Insecticides: Hydrazone-based insecticides often act as metabolic inhibitors or disruptors of the nervous system in insects. Commercial examples like hydramethylnon (B1673435) and metaflumizone (B1676323) showcase the success of this class of compounds in pest management.[1]
-
Fungicides: The development of hydrazone-containing fungicides, such as benquinox (B42280) and ferimzone, highlights their effectiveness in combating a variety of plant fungal diseases.[1]
-
Herbicides: Hydrazones are also utilized in the synthesis of herbicides. Diflufenzopyr (B12349329) is a notable example, functioning as an auxin transport inhibitor to control broadleaf weeds.[1][2]
Quantitative Data on Hydrazone-Based Agrochemicals
The following table summarizes the biological activity of selected hydrazone derivatives, providing a comparative overview of their efficacy.
| Compound Class | Target Organism/Enzyme | Activity Metric | Value | Reference |
| Pyrazole (B372694) Amide Hydrazones | Plutella xylostella | Mortality | Notable control at 5 mg/L | [3] |
| Pyrazole Amide Hydrazones | Helicoverpa armigera | Mortality | Notable control at 10 mg/L | [3] |
| Pyrazole Amide Hydrazones | Culex pipiens pallens | Mortality | Notable control at 0.25 mg/L | [3] |
| Hydrazide-Hydrazones | Photosynthetic Electron Transport | IC50 | 2.34 µmol/dm³ (for compound 3e ) | [4] |
| Triazone Hydrazones | Aphis craccivora | Aphicidal Activity | 35% (compound 3t ) and 30% (compound 3w ) at 5 mg/kg | [5] |
| Hydrazone Derivatives | Candida albicans (Fungus) | MIC | 0.0312–2 mg/ml | [6] |
| Hydramethylnon | Rainbow Trout | 96-hour LC50 | 0.16 mg/L | [7][8][9] |
| Hydramethylnon | Channel Catfish | 96-hour LC50 | 0.10 mg/L | [7][8][9] |
| Hydramethylnon | Bluegill Sunfish | 96-hour LC50 | 1.70 mg/L | [7][8][9] |
Experimental Protocols
Synthesis of Hydrazone-Based Agrochemicals
The general synthesis of hydrazones involves the condensation reaction between a hydrazine (B178648) or a hydrazide derivative and a carbonyl compound (aldehyde or ketone).[10][11][12][13]
Caption: General workflow for the synthesis of hydrazones.
Materials:
-
Substituted hydrazine or hydrazide
-
Aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Filtration setup
Procedure:
-
Dissolve the substituted hydrazine or hydrazide (1 mmol) in a suitable solvent such as ethanol or methanol.
-
Add the corresponding aldehyde or ketone (1 mmol) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for a period ranging from 2 to 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[5][10]
-
After completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.[10]
-
Recrystallize the crude product from a suitable solvent to obtain the pure hydrazone.
The synthesis of diflufenzopyr involves a multi-step process.[1]
Caption: Synthetic pathway for the herbicide Diflufenzopyr.
Protocol:
-
Formation of the Nicotinic Acid Core: React 2-chloronicotinic acid with 3-(trifluoromethyl)phenol under basic conditions through a nucleophilic aromatic substitution to form 2-(3-(trifluoromethyl)phenoxy)nicotinic acid.[1]
-
Activation to Acid Chloride: Treat the resulting nicotinic acid derivative with thionyl chloride in toluene (B28343) to form the corresponding acid chloride.[1]
-
Preparation of the Hydrazide: Separately, react 2,4-difluorobenzoyl chloride with hydrazine hydrate in tetrahydrofuran (B95107) to produce difluorobenzoyl hydrazine.[1]
-
Coupling and Dehydration: Couple the acid chloride with the difluorobenzoyl hydrazine in the presence of triethylamine. Subsequent dehydration of the intermediate yields diflufenzopyr.[1]
The synthesis of hydramethylnon involves the condensation of two key intermediates.[14]
Caption: Synthesis of the insecticide Hydramethylnon.
Protocol:
-
Preparation of Intermediates: Synthesize 2-hydrazino-5,5-dimethyl-1,4,5,6-tetrahydropyrimidine hydrochloride and 1,5-bis(4-trifluoromethylphenyl)-1,4-pentadien-3-one according to established literature procedures.[14]
-
Condensation Reaction: React the two intermediates in a solvent such as isopropanol or ethanol. The reaction is catalyzed by the presence of concentrated hydrochloric acid to yield hydramethylnon.[14]
Biological Evaluation Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized hydrazone compounds against various fungal strains.[6][15]
Caption: Workflow for antifungal activity assay using the broth microdilution method.
Materials:
-
Synthesized hydrazone compounds
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida parapsilosis)
-
Appropriate broth medium (e.g., RPMI 1640)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compounds: Prepare stock solutions of the hydrazone compounds in a suitable solvent (e.g., DMSO). Perform serial dilutions in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Preparation of Inoculum: Culture the fungal isolates on an appropriate agar (B569324) medium. Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (fungus with no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Determination of MIC: After incubation, visually inspect the plates for fungal growth. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
This method is commonly used to evaluate the efficacy of insecticides against leaf-feeding insects.
Materials:
-
Synthesized hydrazone compounds
-
Target insect species (e.g., larvae of Plutella xylostella)
-
Host plant leaves (e.g., cabbage)
-
Petri dishes
-
Wetting agent (e.g., Triton X-100)
Procedure:
-
Preparation of Test Solutions: Dissolve the hydrazone compounds in a suitable solvent and prepare a series of concentrations in water containing a wetting agent.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a specified time (e.g., 10-30 seconds) and allow them to air dry.
-
Insect Exposure: Place the treated leaves into Petri dishes lined with moist filter paper. Introduce a known number of insect larvae into each Petri dish.
-
Incubation: Maintain the Petri dishes under controlled conditions of temperature, humidity, and light.
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, and 72 hours). A larva is considered dead if it does not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis.
Conclusion
The hydrazone scaffold continues to be a highly valuable and versatile platform for the discovery and development of new agrochemicals. The synthetic accessibility and the ease with which their structures can be modified allow for the generation of large libraries of compounds for high-throughput screening. The detailed protocols and data presented herein provide a solid foundation for researchers to explore the potential of hydrazones in addressing the ongoing challenges in global agriculture and crop protection.
References
- 1. Diflufenzopyr (Ref: HSDB 7010) [sitem.herts.ac.uk]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Herbicidal Activity of New Hydrazide and Hydrazonoyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Hydramethylnon - Wikipedia [en.wikipedia.org]
- 8. npic.orst.edu [npic.orst.edu]
- 9. beyondpesticides.org [beyondpesticides.org]
- 10. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Hydrazone synthesis [organic-chemistry.org]
- 14. CN105481776A - Synthetic process of hydramethylnon - Google Patents [patents.google.com]
- 15. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing reaction conditions for cyclohexanone hydrazone synthesis
Technical Support Center: Cyclohexanone (B45756) Hydrazone Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of cyclohexanone hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of cyclohexanone hydrazone?
A1: The synthesis of cyclohexanone hydrazone from cyclohexanone and hydrazine (B178648) is a nucleophilic addition-elimination reaction. The reaction begins with the nucleophilic attack of the lone pair of electrons on a nitrogen atom of hydrazine on the electrophilic carbonyl carbon of cyclohexanone. This is followed by a proton transfer and the elimination of a water molecule to form the final hydrazone product, characterized by a C=N double bond.[1][2][3]
Q2: What is the optimal pH for conducting this reaction?
A2: The rate of hydrazone formation is significantly dependent on the pH of the reaction medium. While the optimal pH is typically around 4.5, the reaction can be slow at very low pH (below 3) because the hydrazine becomes protonated, rendering it non-nucleophilic.[4] For many applications, especially those in biological contexts requiring neutral pH, the use of a catalyst is recommended to achieve a reasonable reaction rate.[4]
Q3: Can a catalyst be used to improve the reaction rate?
A3: Yes, a nucleophilic catalyst can significantly accelerate the formation of hydrazones, particularly at neutral pH.[4] Aniline and its derivatives are commonly used for this purpose.[4]
Q4: What are some common side reactions to be aware of?
A4: A potential side reaction is the formation of an azine, which can occur if the newly formed hydrazone reacts with a second molecule of cyclohexanone.[5] Additionally, under strongly basic conditions and high temperatures, the hydrazone can be reduced to cyclohexane (B81311) in a reaction known as the Wolff-Kishner reduction.[2][6]
Q5: How can I purify the final cyclohexanone hydrazone product?
A5: The purification method depends on the stability and purity of the crude product. Common methods include:
-
Recrystallization: This is often effective using solvents like methanol (B129727) or ethanol.[7][8]
-
Column Chromatography: If recrystallization is insufficient, column chromatography can be employed. Due to the potential acid sensitivity of hydrazones, using a stationary phase like basic alumina (B75360) or base-treated silica (B1680970) is advisable.[9]
-
Distillation: For some hydrazones, distillation, potentially using a Kugelrohr apparatus, can be an effective purification method.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH of the reaction mixture. | Adjust the pH to the optimal range of 4.5-5. If the reaction must be run at neutral pH, consider adding a catalyst like aniline. |
| Low reaction temperature. | Gently heat the reaction mixture. A common protocol involves heating for about an hour.[10] | |
| Impure starting materials. | Ensure the cyclohexanone and hydrazine hydrate (B1144303) are of high purity. Cyclohexanone can be purified by distillation if necessary.[11][12] | |
| Formation of Multiple Products | Azine formation due to excess cyclohexanone. | Use a slight excess of hydrazine hydrate to ensure all the cyclohexanone reacts. |
| Decomposition of the hydrazone during workup or purification. | Hydrazones can be sensitive to strong acids.[9] Avoid acidic conditions during extraction and purification. Use base-treated silica or alumina for chromatography.[9] | |
| Difficulty in Isolating the Product | The product is soluble in the reaction solvent. | After the reaction is complete, try adding cold water to precipitate the product.[13] If the product is an oil, attempt extraction with a suitable organic solvent like ethyl acetate.[13] |
| Product is an Oil Instead of a Crystalline Solid | Presence of impurities. | Attempt to purify a small sample by column chromatography to see if a solid product can be obtained. |
| The product may have a low melting point. | Cool the product in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization. |
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C (Phenylhydrazone) | Condition D (Dinitrophenylhydrazone) |
| Cyclohexanone | 1.0 mmol | 1.0 mmol | 1.0 mmol | 0.2 g |
| Hydrazine Reagent | Hydrazine Hydrate | Hydrazine Hydrate | Phenylhydrazine (1.0 mmol) | 2,4-Dinitrophenylhydrazine (0.25 g) |
| Solvent | Methanol | Ethanol/Water (1:1, 4 mL) | Water (10 mL) | Methanol (5 mL) |
| Catalyst/Additive | None | Meglumine (0.15 mmol) | Sodium Acetate (1.5 g) | Conc. Sulfuric Acid (0.5 mL) |
| Temperature | Heating (Reflux) | Room Temperature (20°C) | Room Temperature | Warm Solution |
| Time | 1 hour | ~25 minutes | Not Specified (until crystallization) | Not Specified |
| Reported Yield | 91%[10] | 90%[13] | Not specified, but forms crystals[8] | Not Specified |
| Reference | [10] | [13] | [8] | [7] |
Experimental Protocols
Protocol 1: General Synthesis of Cyclohexanone Hydrazone
This protocol is adapted from a procedure using hydrazine hydrate in methanol.[10]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanone (1.0 eq) and methanol.
-
Reagent Addition: Add hydrazine hydrate (a slight excess, e.g., 1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 1 hour.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Reduce the solvent volume under vacuum.
-
Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizations
Reaction Pathway
References
- 1. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 2. Predict the products formed when cyclohexanone reacts with the fo... | Study Prep in Pearson+ [pearson.com]
- 3. Propose a mechanism for both parts of the Wolff–Kishner reduction... | Study Prep in Pearson+ [pearson.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. Preparation of cyclohexanone 2,4-dinitrophenylhydrazone. [wwwchem.uwimona.edu.jm]
- 8. prepchem.com [prepchem.com]
- 9. reddit.com [reddit.com]
- 10. Cyclohexanone hydrazone synthesis - chemicalbook [chemicalbook.com]
- 11. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 12. RU2523011C2 - Method of cyclohexanone purification - Google Patents [patents.google.com]
- 13. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving the Yield of Cyclohexanone Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of cyclohexanone (B45756) hydrazone.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for cyclohexanone hydrazone formation and why is it critical?
A1: The formation of hydrazones is highly pH-dependent.[1] The reaction is acid-catalyzed, with an optimal pH range generally considered to be mildly acidic, between 4 and 6.[2] In this range, the carbonyl oxygen of cyclohexanone is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine (B178648).[2][3] If the pH is too low (highly acidic), the hydrazine nucleophile becomes protonated, rendering it non-nucleophilic and slowing or inhibiting the reaction.[1][2] At neutral or high pH, the reaction rate is often very slow.[4]
Q2: What catalysts can be used to improve the reaction rate, especially at neutral pH?
A2: Nucleophilic catalysts can significantly accelerate hydrazone formation, which is particularly useful for biological applications that require a neutral pH.[1][5] Aniline (B41778) is a classic catalyst for this reaction.[5][6] However, newer and more efficient water-soluble organocatalysts have been developed. For instance, anthranilic acids and aminobenzoic acids can increase reaction rates by one to two orders of magnitude compared to aniline.[1][7][8] Specifically, 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been identified as highly efficient catalysts.[7][8]
Q3: What is the most common side reaction, and how can it be minimized?
A3: A frequent side reaction is the formation of an azine.[2][4] This occurs when the cyclohexanone hydrazone intermediate reacts with a second molecule of cyclohexanone.[2][9] To minimize azine formation, it is recommended to use a slight excess of the hydrazine derivative or to add the cyclohexanone dropwise to the hydrazine solution to prevent localized excess of the ketone.[2][4][9]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[2][9][10] By spotting the reaction mixture alongside the starting materials (cyclohexanone and the hydrazine derivative) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the hydrazone product.[2] This allows you to determine when the reaction has reached completion.
Q5: What are the primary techniques for characterizing the final cyclohexanone hydrazone product?
A5: Several spectroscopic methods are essential for confirming the structure and purity of the synthesized hydrazone:
-
Infrared (IR) Spectroscopy: Confirms the disappearance of the C=O stretch from cyclohexanone and the appearance of a C=N stretching band characteristic of the hydrazone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic signal for the imine proton, and ¹³C NMR will display a signal for the imine carbon (C=N).[2]
-
Mass Spectrometry (MS): Verifies the molecular weight of the final product.[2]
Troubleshooting Guide
This guide addresses common issues that can lead to suboptimal yields or impure products during cyclohexanone hydrazone synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Troubleshooting Step |
| Incorrect pH | Check the pH of the reaction mixture. Adjust to a mildly acidic range (pH 4-6) by adding a catalytic amount of a weak acid, such as a few drops of acetic acid.[2][4] |
| Poor Quality Reagents | Ensure the purity of the cyclohexanone and hydrazine starting materials. Impurities can significantly interfere with the reaction.[2][4] Consider purifying reagents if their quality is suspect.[2][11] |
| Suboptimal Reaction Conditions | If the reaction is slow, particularly with sterically hindered reactants, consider increasing the reaction temperature (e.g., heating to reflux) or extending the reaction time.[2][4] Monitor progress with TLC to avoid decomposition. |
| Inefficient Catalysis | For reactions at neutral pH, the uncatalyzed rate is very slow.[7] Use an appropriate nucleophilic catalyst like aniline or, for better results, an anthranilic acid derivative to accelerate the reaction.[5][7][8] |
Problem 2: Significant Side Product Formation
| Possible Cause | Recommended Troubleshooting Step |
| Azine Formation | This is the most common side reaction.[2] To suppress it, use a 1:1 molar ratio or a slight excess of the hydrazine reactant.[4] Alternatively, add the cyclohexanone slowly to the hydrazine solution.[4] |
| Aldol (B89426) Condensation | The presence of strong alkali can cause uncontrollable aldol condensations, leading to impurities and yield loss.[12] Ensure the reaction is not basic unless specifically required by the protocol (e.g., Wolff-Kishner reduction). |
Problem 3: Difficulty with Product Purification
| Possible Cause | Recommended Troubleshooting Step |
| Product Fails to Crystallize | Finding a suitable recrystallization solvent is crucial. The product should be soluble in the hot solvent but poorly soluble when cold.[2] Common solvents include ethanol, methanol, or mixtures like petroleum ether-EtOAc.[2][10] If crystallization does not occur upon cooling, try scratching the inside of the flask with a glass rod or placing it in an ice bath.[4] |
| Product is an Oil | If the product separates as an oil, try redissolving it in hot solvent and cooling more slowly. Seeding the solution with a previously obtained crystal can also induce proper crystallization. |
| Product Decomposes on Silica (B1680970) Gel | Unsubstituted hydrazones can be sensitive to the acidic nature of standard silica gel.[13] If decomposition is observed during column chromatography, consider using deactivated silica (e.g., by adding 1% triethylamine (B128534) to the eluent) or an alternative stationary phase like basic alumina.[13] |
Quantitative Data Summary
The choice of catalyst can dramatically impact the rate of hydrazone formation, especially under neutral (pH 7.4) conditions.
Table 1: Comparison of Catalyst Performance for Hydrazone Formation
| Catalyst (1 mM) | Relative Conversion/Yield (after 2h) | Rate Enhancement Factor (vs. Uncatalyzed) |
| Uncatalyzed | 0.7% | 1x |
| Aniline | 10.1% | ~14x |
| Anthranilic Acid | 21.5% | ~29x |
| 5-Methoxyanthranilic Acid | >95% (rate constant >6-fold greater than aniline) | Substantial (>100x) |
Data compiled from studies on similar aldehyde/hydrazone systems, demonstrating principles applicable to cyclohexanone.[8]
Experimental Protocols
Protocol 1: General Synthesis of Cyclohexanone Hydrazone
This protocol describes a general method for synthesizing hydrazones from cyclohexanone.
Materials:
-
Cyclohexanone
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, methanol, or an ethanol/water mixture)[10][14]
-
Acid catalyst (e.g., glacial acetic acid)
Procedure:
-
Dissolve Reactants: Dissolve cyclohexanone (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.[4]
-
Add Hydrazine: Add the hydrazine derivative (1.0–1.2 equivalents) to the solution.[4]
-
Catalysis: Add a catalytic amount (e.g., 1-2 drops) of glacial acetic acid to the reaction mixture.[4]
-
Reaction: Stir the mixture at room temperature or heat under reflux.[2][4]
-
Monitoring: Monitor the reaction's progress using TLC until the starting cyclohexanone is consumed.[4][10]
-
Isolation: Upon completion, cool the reaction mixture. If the product precipitates, collect the solid by vacuum filtration.[2][4] If the product remains dissolved, remove the solvent under reduced pressure to obtain the crude product.[2][10]
Protocol 2: Purification by Recrystallization
Procedure:
-
Select Solvent: Choose a suitable solvent or solvent system in which the hydrazone is soluble when hot and insoluble when cold (e.g., ethanol).[2]
-
Dissolve Crude Product: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.[2][4]
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][4]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent.[2][4]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[2]
Visualizations
Caption: Acid-catalyzed mechanism of cyclohexanone hydrazone formation.[3][4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 13. reddit.com [reddit.com]
- 14. Cyclohexanone hydrazone synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Cyclohexanone Hydrazone by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of cyclohexanone (B45756) hydrazone and its derivatives by recrystallization.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the recrystallization process in a question-and-answer format.
Q1: I've dissolved my crude cyclohexanone hydrazone in hot solvent and let it cool, but no crystals are forming. What should I do?
A1: The most common reason for crystals failing to form is using too much solvent.[1][2] This keeps the compound fully dissolved even at low temperatures. To fix this, you can evaporate some of the solvent to increase the concentration of your compound and then attempt the cooling and crystallization step again.[1] If crystals still do not form, try scratching the inside of the flask with a glass rod at the solvent's surface or adding a seed crystal of the pure compound to induce crystallization.
Q2: My product has separated from the solution as an oily liquid instead of solid crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase rather than crystallizing upon cooling.[1][2] This often happens if the boiling point of the solvent is higher than the melting point of the compound or if the compound is significantly impure.[1] To resolve this, reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] You can also try triturating the oil with a non-polar solvent like cold pentane (B18724) or hexane (B92381) to induce solidification.[3][4]
Q3: Crystals formed very rapidly as soon as I removed the solution from the heat. Is this a problem?
A3: Yes, rapid crystallization can be problematic as it tends to trap impurities within the crystal lattice, which defeats the purpose of recrystallization.[2] Ideal crystallization involves slow crystal growth over a period of about 20 minutes.[2] To slow down the process, reheat the flask, add a small amount of extra solvent to slightly exceed the minimum required for dissolution, and then allow the solution to cool more gradually.[2]
Q4: What is the best solvent for recrystallizing cyclohexanone hydrazone?
A4: The ideal solvent is one in which the hydrazone is very soluble at high temperatures but poorly soluble at low temperatures.[3][5] For cyclohexanone phenylhydrazone and its derivatives, dilute ethanol (B145695) is a common and effective choice.[4][6] Other suitable solvents and solvent mixtures to try include methanol, acetonitrile (B52724), or a hexane/ethyl acetate (B1210297) mixture.[3] For oily and highly soluble products, acetonitrile can be particularly effective.[4]
Q5: My final yield of pure crystals is very low. What are the possible causes?
A5: A low yield can result from several factors.[2] Using too much solvent is a primary cause, as a significant amount of the product will remain in the mother liquor.[2] Other potential reasons include premature crystallization during a hot filtration step (if performed), or using an excessive amount of decolorizing charcoal which can adsorb the desired product along with impurities.[2]
Q6: After recrystallization, my product is still impure. What are my next steps?
A6: If recrystallization does not yield a product of sufficient purity, a second recrystallization may be necessary. Alternatively, other purification techniques like column chromatography can be used to separate the desired hydrazone from persistent impurities.[3][7] For hydrazones that may be sensitive to acidic silica (B1680970) gel, using basic alumina (B75360) or adding a small amount of a base like triethylamine (B128534) to the eluent can improve separation.[3][5]
Data Presentation
Table 1: Common Solvents for Hydrazone Recrystallization
| Solvent/Solvent System | Type | Notes |
| Ethanol / Water | Polar Protic | A frequently used and effective choice for phenylhydrazone derivatives.[3][6] The ratio can be adjusted to optimize solubility. |
| Methanol | Polar Protic | Can be a good solvent, but be aware of the potential for solvate formation.[3] |
| Acetonitrile | Polar Aprotic | Particularly useful for recrystallizing oily or highly soluble hydrazone products.[3][4] |
| Hexane / Ethyl Acetate | Non-polar / Polar Aprotic | A versatile mixed-solvent system where the ratio can be adjusted to achieve ideal solubility.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | Can be used for dissolving the hydrazone with heating, followed by cooling to form crystals.[4] |
Table 2: Troubleshooting Guide for Recrystallization
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form | Too much solvent was used. | Reduce the solvent volume by gentle heating or using a rotary evaporator and attempt to crystallize again.[1] |
| Induce crystallization by scratching the inner wall of the flask or adding a seed crystal. | ||
| Product "Oils Out" | The compound's melting point is below the solvent's boiling point. | Reheat to dissolve the oil, add more solvent, and cool slowly.[1] |
| Significant amount of impurities present.[1] | Try triturating the oil with a non-polar solvent (e.g., cold hexane) to induce solidification.[3][4] | |
| Low Yield | Too much solvent was used, leaving product in the mother liquor.[2] | Concentrate the mother liquor and cool to recover more product. |
| Premature crystallization during hot filtration. | Reheat the filtration apparatus and the solution. Add a small amount of extra hot solvent. | |
| Too much decolorizing charcoal was used.[2] | Use the minimum amount of charcoal necessary. This loss is irreversible.[2] | |
| Rapid Crystal Formation | Solution is supersaturated; cooling is too fast. | Reheat the solution, add a small amount of additional solvent, and ensure slow cooling.[2] |
Table 3: Physical Properties of Cyclohexanone Hydrazone Derivatives
| Derivative | Molecular Formula | Melting Point (°C) |
| Cyclohexanone phenylhydrazone | C₁₂H₁₆N₂ | 77 °C[6] |
| Cyclohexanone 2,4-dinitrophenylhydrazone | C₁₂H₁₄N₄O₄ | 158-160 °C[8][9] |
Experimental Protocols
Detailed Protocol for Recrystallization of Cyclohexanone Phenylhydrazone
This protocol provides a general methodology for the purification of crude cyclohexanone phenylhydrazone using a dilute ethanol solvent system.
-
Solvent Selection: Prepare a dilute ethanol solution (e.g., 95% ethanol in water). The optimal solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the crude cyclohexanone phenylhydrazone in an Erlenmeyer flask. Add the minimum amount of the hot recrystallization solvent needed to completely dissolve the solid.[3] This should be done on a hot plate or steam bath with constant swirling.
-
Hot Filtration (Optional): If insoluble impurities are present after dissolution, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the impurities.
-
Crystallization: Remove the flask from the heat source, cover it, and allow the solution to cool slowly to room temperature.[3] Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.[3]
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any remaining solvent.[3] The purity can then be assessed by techniques such as melting point determination.
Visualizations
Caption: Experimental workflow for the purification of cyclohexanone hydrazone.
Caption: Troubleshooting logic for common recrystallization issues.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 8. 1589-62-4 CAS MSDS (CYCLOHEXANONE 2,4-DINITROPHENYLHYDRAZONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cyclohexanone 2,4-dinitrophenylhydrazone, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: Purifying Hydrazone Compounds by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of hydrazone compounds using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of hydrazone compounds.
Q1: My hydrazone compound appears to be decomposing on the silica (B1680970) gel column. What can I do?
Hydrazones can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis back to the starting carbonyl and hydrazine (B178648) or other decomposition pathways.[1][2]
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Solution 1: Use a basic stationary phase. Consider using basic alumina (B75360) as an alternative to silica gel.[3]
-
Solution 2: Neutralize the silica gel. You can treat the silica gel with a base before packing the column. A common method is to use a solvent system containing a small amount of a tertiary base, such as ~1% triethylamine (B128534), in the eluent.[4][5]
Q2: My hydrazone compound is streaking or tailing on the TLC plate and the column. How can I improve the separation?
Streaking is often observed with basic hydrazones due to strong interactions with the acidic silanol (B1196071) groups on the silica gel surface.[4]
-
Solution: Add a basic modifier to your eluent. Incorporating a small amount of a tertiary base like triethylamine (~1%) into your mobile phase can neutralize the acidic sites on the silica gel, leading to better peak shapes.[4]
Q3: My hydrazone product is co-eluting with unreacted starting materials (aldehyde/ketone or hydrazine). How can I separate them?
Co-elution occurs when compounds have similar polarities. Careful selection of the mobile phase is key to achieving separation.
-
Solution 1: Optimize the solvent system. Systematically vary the ratio of your polar and non-polar solvents. A slight decrease in the polarity of the eluent can often help to better separate the less polar starting materials from the hydrazone product.
-
Solution 2: Monitor reaction completion. Ensure the reaction has gone to completion by TLC before attempting purification.[4] This minimizes the amount of unreacted starting material in the crude product.
Q4: My hydrazone is either sticking to the baseline or running with the solvent front on the TLC plate.
This indicates that the polarity of your chosen eluent is not suitable for your compound.
-
Product at baseline: The eluent is not polar enough. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).[4]
-
Product at solvent front: The eluent is too polar. Decrease the polarity of your mobile phase (e.g., increase the percentage of hexane in a hexane/ethyl acetate mixture).[4]
Frequently Asked Questions (FAQs)
What is the best stationary phase for purifying hydrazones?
Silica gel is the most common stationary phase for column chromatography.[6] However, due to the potential acidity of silica, which can cause decomposition of sensitive hydrazones, basic alumina is a viable alternative.[1][3] Deactivated silica gel, treated with a base like triethylamine, can also be used.[5]
How do I choose the right solvent system for my hydrazone purification?
The ideal solvent system is typically determined by running preliminary tests on a Thin Layer Chromatography (TLC) plate.[4] The goal is to find a solvent mixture that gives your desired hydrazone an Rf value between 0.25 and 0.35, which allows for good separation on the column. A common and versatile solvent system for many hydrazones is a mixture of hexane and ethyl acetate.[4]
What can I do if my purified hydrazone is an oil?
Oily products can be challenging to handle. Sometimes, triturating the oil with a cold, non-polar solvent like pentane (B18724) or hexane can induce solidification.[4] If this is unsuccessful, the oily product may be a mixture, and re-purification by column chromatography with a different solvent system might be necessary.
Data Presentation: Solvent System Selection
The choice of solvent system is critical for a successful separation. The following table provides a starting point for selecting an appropriate mobile phase based on the polarity of your hydrazone compound, as determined by preliminary TLC analysis.
| Compound Polarity | Recommended Starting Solvent System (v/v) | TLC Rf Target | Notes |
| Non-polar | 5-20% Ethyl Acetate in Hexane | 0.25 - 0.35 | Good for hydrazones with large hydrophobic groups. |
| Moderately Polar | 20-50% Ethyl Acetate in Hexane | 0.25 - 0.35 | A versatile system for a wide range of hydrazone compounds. |
| Polar | 50-100% Ethyl Acetate in Hexane or 1-5% Methanol (B129727) in Dichloromethane | 0.25 - 0.35 | For hydrazones with multiple polar functional groups. Be cautious with high methanol concentrations as they can dissolve silica gel. |
| Very Polar/Basic | 5-10% Methanol in Dichloromethane + 1% Triethylamine | 0.25 - 0.35 | The addition of triethylamine helps to prevent streaking of basic hydrazones. |
Experimental Protocol: Column Chromatography of a Hydrazone Compound
This protocol outlines the general steps for purifying a hydrazone compound using silica gel column chromatography.
1. Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane or the initial eluent mixture).
-
Stir the mixture to form a homogeneous slurry. Ensure there are no dry clumps of silica gel.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Carefully pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add a layer of sand on top to protect the silica bed.
-
Open the stopcock and allow the excess solvent to drain until it is level with the top of the sand. Do not let the column run dry.
3. Sample Loading:
-
Dissolve the crude hydrazone in a minimal amount of the eluent or a suitable solvent.[4]
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Allow the sample to be absorbed into the silica gel by draining the solvent until it is level with the sand.
4. Elution and Fraction Collection:
-
Carefully add the prepared eluent to the top of the column.
-
Begin collecting fractions in test tubes or other suitable containers as the eluent flows through the column.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
5. Monitoring the Separation:
-
Monitor the collected fractions by TLC to identify which ones contain the purified hydrazone.[4]
-
Spot a small amount from each fraction onto a TLC plate, alongside a spot of the crude mixture and the starting materials for reference.
-
Visualize the spots under a UV lamp or by using an appropriate staining reagent.
6. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure hydrazone product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified hydrazone.
Visualization: Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography of hydrazone compounds.
Caption: Troubleshooting workflow for hydrazone purification.
References
common side reactions in hydrazone synthesis and their prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and other issues encountered during hydrazone synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common problems encountered during hydrazone synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Q1: My reaction is yielding a significant amount of a high molecular weight byproduct, and the yield of my desired hydrazone is low. What is happening?
A likely cause is the formation of an azine as a side product. This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is particularly common when using unsubstituted hydrazine (B178648).[1][2]
Prevention and Troubleshooting:
-
Control Stoichiometry: Employ a strict 1:1 molar ratio of the carbonyl compound to the hydrazine.[1] In some cases, a slight excess of hydrazine can help minimize azine formation.
-
Slow Addition: Add the carbonyl compound dropwise to the hydrazine solution. This helps to avoid localized excess of the carbonyl compound, which can promote azine formation.[1]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction progress and the consumption of starting materials.[1][3]
Q2: I have a low or no yield of the hydrazone product, and my starting materials are still present. What could be the issue?
Several factors can contribute to low or no product yield in hydrazone synthesis. These include unfavorable pH, low reactivity of starting materials, or the reversible nature of the reaction.
Solutions:
-
Optimize pH: The reaction is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] At a neutral or high pH, the reaction can be very slow. Introduce a catalytic amount of a weak acid, such as acetic acid, to achieve the optimal pH.[1]
-
Increase Reaction Temperature and Time: For sterically hindered aldehydes or ketones, which are less reactive, increasing the reaction temperature (e.g., by refluxing) or prolonging the reaction time can improve the yield.[1][3]
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Remove Water: Hydrazone formation is a reversible reaction that produces water. Removing water as it forms can drive the equilibrium toward the product.[4] For reactions sensitive to hydrolysis, using a Dean-Stark apparatus can be effective.
Q3: My purified hydrazone appears to be a mixture of isomers. How can I address this?
The carbon-nitrogen double bond (C=N) in hydrazones can lead to the formation of E/Z geometric isomers.[1][5] The ratio of these isomers can be influenced by reaction conditions such as pH and temperature.
Control and Characterization:
-
pH Control: The E/Z isomerization of some hydrazones can be controlled by pH.[6] For instance, a hydrazone might exist predominantly as one isomer at a neutral pH and can be converted to the other upon treatment with acid.[6]
-
Solvent Polarity: The rate of thermal equilibration between E and Z isomers can be dependent on the polarity of the solvent.[6]
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool to identify and quantify the ratio of E/Z isomers.[5][6][7]
Q4: My hydrazone product is degrading over time, even after purification. What is causing this instability?
Hydrazones are susceptible to hydrolysis, which is the cleavage of the C=N bond by water, reverting the hydrazone to the parent carbonyl compound and hydrazine.[4][8] Simple alkyl hydrazones are particularly prone to disproportionation, especially in the presence of moisture, yielding hydrazine and the corresponding azine.[9]
Prevention of Degradation:
-
Anhydrous Conditions: Store the purified hydrazone under anhydrous conditions to prevent hydrolysis. Using a desiccator or storing under an inert atmosphere is recommended.
-
pH Stability: Hydrazone stability is pH-dependent. They are generally more stable at neutral pH and hydrolyze more rapidly in acidic conditions.[4] For applications requiring stability at a specific pH, the structure of the hydrazone can be modified. For example, hydrazones derived from aromatic aldehydes are generally more stable than those from aliphatic aldehydes.[4]
-
Prompt Use: Simple hydrazones, like acetone (B3395972) hydrazone, should be used as soon as possible after preparation to avoid disproportionation.[9]
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in hydrazone synthesis and how can I prevent it?
The most common side reaction is the formation of an azine, where the hydrazone product reacts with a second equivalent of the starting carbonyl compound.[1][2] To prevent this, use a 1:1 molar ratio of your reactants and consider adding the carbonyl compound slowly to the hydrazine solution.[1]
Q2: Why is the pH of the reaction medium important for hydrazone synthesis?
Hydrazone formation is an acid-catalyzed reaction. A mildly acidic environment (pH 4.5-6) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.[1] However, if the solution is too acidic, the hydrazine nucleophile will be protonated, rendering it unreactive.[1]
Q3: How can I monitor the progress of my hydrazone synthesis reaction?
Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[1][3]
Q4: What are the best practices for purifying hydrazones?
Recrystallization is a common method for purifying solid hydrazones. Choosing a suitable solvent system where the hydrazone is soluble at high temperatures but sparingly soluble at low temperatures is key.[3] Column chromatography can also be used for purification.
Quantitative Data Summary
The yield of hydrazone synthesis can be significantly influenced by the chosen synthetic method. The following table provides a comparison of yields for different techniques.
| Parameter | Solution-Based Synthesis | Mechanochemical Synthesis |
| Reaction Time | Typically 1 to 12 hours under reflux[10] | Generally much shorter, from minutes to a few hours at room temperature[10] |
| Yield | Fair to excellent (30-90%), dependent on reactants[10] | Often excellent to quantitative (>99%)[10][11] |
| Solvent Consumption | Requires significant volumes of organic solvents[10] | Solvent-free or requires minimal liquid additive[10] |
Experimental Protocols
Protocol 1: General Synthesis of a Hydrazone from an Aldehyde/Ketone
This protocol describes a standard solution-based synthesis of a hydrazone.
Materials:
-
Aldehyde or Ketone (1.0 equivalent)
-
Hydrazine derivative (1.0 - 1.2 equivalents)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone in a suitable volume of ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.[1]
-
Add the hydrazine derivative to the solution.[1]
-
Add 1-2 drops of glacial acetic acid to catalyze the reaction.[1]
-
Stir the reaction mixture at room temperature or heat to reflux.
-
Monitor the reaction progress by TLC until the starting carbonyl compound is consumed.[1]
-
Upon completion, cool the reaction mixture to room temperature. If the product precipitates, collect it by vacuum filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[3]
Protocol 2: Synthesis of 2,4-Dinitrophenylhydrazone (Brady's Test)
This protocol is a classic method for the identification of aldehydes and ketones.
Materials:
-
Ketone or Aldehyde
-
Brady's Reagent (a solution of 2,4-dinitrophenylhydrazine (B122626) in a mixture of methanol and sulfuric acid)
-
Ethanol for recrystallization
Procedure:
-
Dissolve a small amount of the ketone or aldehyde in a minimal amount of a suitable solvent.
-
Add a few drops of Brady's reagent to the solution.
-
A yellow, orange, or red precipitate of the 2,4-dinitrophenylhydrazone should form immediately or upon gentle warming.
-
Collect the crude product by vacuum filtration.[11]
-
Wash the crystals with a small amount of cold ethanol.[11]
-
Recrystallize the crude product from hot ethanol to obtain purified crystals.[11]
-
Determine the melting point of the purified derivative for identification.[11]
Visualizations
Caption: Main reaction pathway for hydrazone synthesis and the competing azine formation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. erpublications.com [erpublications.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06845D [pubs.rsc.org]
preventing azine formation during cyclohexanone hydrazone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanone (B45756) hydrazone. Our focus is to address the common challenge of azine byproduct formation and provide effective strategies for its prevention.
Troubleshooting Guide
Problem: Significant Azine Formation Detected
Symptoms:
-
NMR or GC-MS analysis shows a significant peak corresponding to cyclohexanone azine.
-
The isolated product has a melting point or other physical characteristics inconsistent with pure cyclohexanone hydrazone.
-
Lower than expected yield of the desired hydrazone.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Stoichiometry | The reaction of a carbonyl compound with hydrazine (B178648) can form a hydrazone, which can then react with a second molecule of the carbonyl compound to form an azine.[1] To minimize this, use a slight excess of hydrazine (1.1 to 1.2 equivalents). This ensures that the cyclohexanone is more likely to react with hydrazine rather than the newly formed hydrazone.[2] |
| Localized Excess of Cyclohexanone | Adding cyclohexanone too quickly can create localized high concentrations, promoting azine formation. To avoid this, add the cyclohexanone dropwise to the hydrazine solution with vigorous stirring.[3][4] |
| High Reaction Temperature | Elevated temperatures can sometimes favor the formation of the more thermodynamically stable azine. It is recommended to conduct the reaction at room temperature or below (e.g., in an ice bath), especially during the addition of cyclohexanone.[5] |
| Presence of Water | Water can facilitate the hydrolysis of the hydrazone back to cyclohexanone, which can then react to form the azine.[6] It is crucial to use anhydrous solvents and reagents to minimize this side reaction.[6][7] |
| Inappropriate pH | The formation of hydrazones is typically acid-catalyzed.[8] However, strongly acidic or basic conditions can promote side reactions. The optimal pH for hydrazone formation is generally in the mildly acidic range of 4-6.[2] A catalytic amount of a weak acid, such as acetic acid, can be beneficial.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of azine formation during cyclohexanone hydrazone synthesis?
A1: Azine formation is a common side reaction in hydrazone synthesis.[3] It occurs in a two-step process. First, one molecule of cyclohexanone reacts with hydrazine to form the desired cyclohexanone hydrazone.[8] If there is an excess of cyclohexanone or if the reaction conditions are not optimal, the newly formed hydrazone, which is still nucleophilic, can react with a second molecule of cyclohexanone to yield the symmetrical cyclohexanone azine.[1]
Q2: How can I monitor the progress of my reaction to minimize azine formation?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[3][9] By spotting the reaction mixture alongside standards of cyclohexanone and the desired hydrazone, you can track the consumption of the starting material and the formation of the product. The appearance of a new, less polar spot may indicate the formation of the azine.
Q3: Can the choice of solvent impact azine formation?
A3: Yes, the solvent can play a role. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for hydrazone synthesis.[10] However, ensuring the solvent is anhydrous is critical to prevent hydrolysis and subsequent azine formation.[6]
Q4: I've already synthesized a mixture of hydrazone and azine. How can I purify the hydrazone?
A4: Purification can be challenging due to the similar properties of the hydrazone and azine. Recrystallization is a common method; finding a suitable solvent system where the solubility of the two compounds differs significantly is key.[2] Column chromatography can also be employed for separation.[9]
Q5: Are there alternative methods to synthesize hydrazones that avoid azine formation?
A5: One effective two-step method involves first forming a N,N-dimethylhydrazone from the ketone. This intermediate is then reacted with anhydrous hydrazine to yield the desired hydrazone in high purity, with minimal risk of azine contamination.[5]
Data Presentation
The following table summarizes the expected outcomes of different strategies aimed at preventing azine formation during cyclohexanone hydrazone synthesis.
| Strategy | Expected Cyclohexanone Hydrazone Yield | Expected Cyclohexanone Azine Formation | Key Considerations |
| Use of Excess Hydrazine (1.2 eq.) | High | Low | Shifts the equilibrium towards the desired product.[2] |
| Dropwise Addition of Cyclohexanone | High | Low | Avoids localized high concentrations of the ketone.[3][4] |
| Low-Temperature Reaction (0-5 °C) | Moderate to High | Low | May require longer reaction times.[5] |
| Anhydrous Conditions | High | Low | Prevents hydrolysis of the hydrazone.[6][7] |
| Standard Conditions (1:1 Stoichiometry, RT) | Moderate | Moderate to High | Higher risk of azine formation without careful control of other parameters. |
Experimental Protocols
Protocol 1: Optimized Synthesis of Cyclohexanone Hydrazone with Minimized Azine Formation
This protocol is designed to maximize the yield of cyclohexanone hydrazone while minimizing the formation of the azine byproduct.
Materials:
-
Cyclohexanone (1.0 equivalent)
-
Hydrazine hydrate (B1144303) (1.2 equivalents)
-
Anhydrous ethanol
-
Glacial acetic acid (catalytic amount, e.g., 1-2 drops)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.2 equivalents) in anhydrous ethanol.
-
Cool the solution to 0-5 °C using an ice bath.
-
Add a catalytic amount of glacial acetic acid to the hydrazine solution.
-
Add cyclohexanone (1.0 equivalent) dropwise to the stirred, cooled hydrazine solution over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of cyclohexanone.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.
Visualizations
Caption: Reaction pathway for cyclohexanone hydrazone and azine formation.
Caption: Troubleshooting workflow for minimizing azine formation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reaction of Cyclohexanone with Hydrazine in Acidic Medium The chemical r.. [askfilo.com]
- 9. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 10. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acid Catalysis in Hydrazone Formation
Welcome to the technical support center for acid catalysis in hydrazone formation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to pH optimization in hydrazone synthesis.
Troubleshooting Guides
This section addresses common issues encountered during hydrazone formation experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: Why am I observing low or no yield of my hydrazone product?
Answer: Low or no product yield in hydrazone formation can stem from several factors, primarily related to reaction conditions and reactant properties.
-
Suboptimal pH: The reaction is highly pH-dependent. The optimal pH is typically in the mildly acidic range of 4.5-6.[1][2] At neutral or high pH, the reaction can be extremely slow due to insufficient acid to catalyze the dehydration of the intermediate.[1] Conversely, at very low pH (below 3-4), the hydrazine (B178648) nucleophile becomes protonated, reducing its nucleophilicity and hindering the initial attack on the carbonyl group.[1][3][4]
-
Low Reactivity of Starting Materials: Ketones are generally less reactive than aldehydes due to electronic and steric effects.[1] Bulky groups on either the carbonyl compound or the hydrazine can also impede the reaction.[1][5]
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Poor Quality Reagents: Impurities in the starting materials can interfere with the reaction.
-
Reversibility of the Reaction: Hydrazone formation is a reversible reaction. The presence of excess water can drive the equilibrium back towards the starting materials.
-
Solution: If feasible for your experimental setup, remove water as it forms.
-
Question 2: I am observing the formation of significant side products. What are they and how can I minimize them?
Answer: The most common side reaction in hydrazone formation is the formation of an azine.
-
Azine Formation: This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[1][2] This is particularly prevalent when using unsubstituted hydrazine.[2]
-
Hydrolysis: The hydrazone product can be susceptible to hydrolysis, breaking the C=N bond to regenerate the starting materials.[1][2] This is often catalyzed by acid.[1]
-
Solution: After the reaction is complete, neutralize the acid catalyst. Proper storage of the purified hydrazone in a dry environment is crucial.[1]
-
Question 3: My reaction is very slow at neutral pH, which is required for my biological application. What can I do?
Answer: While hydrazone formation is optimally performed under acidic conditions, several strategies can be employed to accelerate the reaction at a neutral pH (around 7.4).
-
Use of Catalysts: Nucleophilic catalysts can significantly speed up hydrazone formation at neutral pH.[4] Aniline (B41778) and its derivatives are commonly used for this purpose.[4] Electron-rich p-substituted anilines, anthranilic acids, and aminobenzoic acids have been shown to be highly effective water-soluble catalysts.[4]
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Reactant Structure: The structure of the reactants plays a crucial role in reaction kinetics at neutral pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for acid-catalyzed hydrazone formation and why?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4 to 6.[1][2][5] This is because the reaction mechanism involves a delicate balance. A sufficient amount of acid is required to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates the nucleophilic attack by the hydrazine.[1][2] However, if the pH is too low (too acidic), the hydrazine nucleophile will be protonated, rendering it non-nucleophilic and unable to initiate the reaction.[1][3][4] This results in a bell-shaped curve for the reaction rate versus pH profile.[1]
Q2: How can I monitor the progress of my hydrazone formation reaction?
A2: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[1][2] By spotting the reaction mixture alongside the starting aldehyde/ketone and hydrazine on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot for the hydrazone product.[1][2] Other techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[1]
Q3: Why are ketones generally less reactive than aldehydes in hydrazone formation?
A3: Ketones are typically less reactive than aldehydes for two main reasons:
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Steric Hindrance: The two alkyl or aryl groups attached to the carbonyl carbon in a ketone create more steric bulk compared to the one group and one hydrogen atom in an aldehyde. This hinders the approach of the hydrazine nucleophile.
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Electronic Effects: The alkyl groups on a ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and less susceptible to nucleophilic attack compared to aldehydes.[1]
Q4: Is the hydrazone product stable?
A4: Hydrazones can be susceptible to hydrolysis, which is the cleavage of the C=N bond to regenerate the starting carbonyl compound and hydrazine.[1][2] This hydrolysis is often catalyzed by acid.[1] Additionally, hydrazones, particularly those derived from unsubstituted hydrazine, can undergo disproportionation in the presence of moisture to form an azine.[1][10] Therefore, it is important to store purified hydrazones in a dry environment, protected from light.[1]
Data Presentation
Table 1: Effect of pH on the Rate of Hydrazone Formation
| pH Range | Relative Reaction Rate | Rationale |
| < 3-4 | Very Slow | The hydrazine nucleophile is protonated, which significantly reduces its nucleophilicity and slows down the initial addition step.[1] |
| 4-6 | Optimal | This range provides a balance between having a sufficiently nucleophilic hydrazine and enabling efficient acid-catalyzed dehydration of the carbinolamine intermediate.[1][2][5] |
| > 8 | Very Slow | There is an insufficient concentration of protons to effectively catalyze the rate-limiting dehydration of the carbinolamine intermediate.[1] |
Table 2: Second-Order Rate Constants for Hydrazone Formation at Neutral pH (7.4)
Data represents examples of how reactant structure influences reaction rates.
| Carbonyl Compound | Hydrazine | Catalyst | Second-Order Rate Constant (M⁻¹s⁻¹) |
| 2-Butanone | Phenylhydrazine | None | ~0.01 |
| Benzaldehyde | Phenylhydrazine | None | ~0.03 |
| Butyraldehyde | Phenylhydrazine | None | ~0.65 |
| Pyridine-2-carboxaldehyde | Phenylhydrazine | None | ~1.5 |
| Benzaldehyde | Phenylhydrazine | Aniline (10 mM) | ~0.1 |
| Benzaldehyde | Phenylhydrazine | 5-Methoxyanthranilic Acid (1 mM) | ~0.5 |
Note: The rate constants are approximate values compiled from various kinetic studies to illustrate relative trends. Actual rates will depend on specific reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Synthesis under Acidic Conditions
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Dissolution: Dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0–1.2 equivalents) to the solution.
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Catalyst Addition: Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to adjust the pH to the optimal range of 4.5-6.
-
Reaction: Stir the reaction mixture at room temperature or reflux, depending on the reactivity of the starting materials.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Hydrazone Synthesis at Neutral pH with a Catalyst
-
Preparation of Solutions: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4), dissolve the carbonyl compound (1.0 equivalent) and the hydrazine derivative (1.0-1.5 equivalents).
-
Catalyst Addition: Add a stock solution of the chosen catalyst (e.g., aniline or 5-methoxyanthranilic acid) to achieve the desired final concentration (e.g., 1-20 mM).[1][4]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate analytical method such as HPLC or LC-MS.
-
Workup and Purification: Once the reaction has reached completion, the product can be isolated and purified using standard techniques such as extraction and chromatography.
Mandatory Visualization
Caption: Mechanism of acid-catalyzed hydrazone formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fast hydrazone reactants: electronic and acid/base effects strongly influence rate at biological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Hydrazones on Silica Gel Chromatography
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability challenges encountered with hydrazones during silica (B1680970) gel chromatography. Hydrazones are a vital class of compounds in medicinal chemistry and materials science, but their purification can be hampered by their sensitivity to the acidic nature of silica gel. This guide offers practical solutions and alternative strategies to ensure the successful purification of these valuable molecules.
Troubleshooting Guide
This section addresses common issues observed during the purification of hydrazones on silica gel and provides step-by-step solutions.
Issue 1: Your hydrazone appears to be decomposing on the TLC plate or during column chromatography.
This is often characterized by streaking, the appearance of new spots, or low to no recovery of the desired product. Unsubstituted hydrazones are particularly susceptible to acid-catalyzed hydrolysis on silica gel.[1]
Solution Workflow:
Figure 1: Troubleshooting workflow for hydrazone decomposition.
Detailed Steps:
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Assess Compound Stability with 2D TLC: Before proceeding with column chromatography, it is crucial to determine if your hydrazone is stable on silica gel. A two-dimensional TLC is an effective method for this.
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Experimental Protocol: --INVALID-LINK--
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Option 1: Neutralize the Silica Gel: If the decomposition is minor, neutralizing the acidic silanol (B1196071) groups on the silica surface can be a quick and effective solution.[2][3]
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Method A: Add Triethylamine (TEA) to the Eluent: Add 0.5-2% triethylamine to your mobile phase. This will neutralize the acidic sites on the silica gel as the solvent runs through the column.
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Method B: Pre-treat the Silica Gel: For more sensitive compounds, you can prepare a slurry of silica gel with a solvent containing triethylamine, then evaporate the solvent to obtain a neutralized stationary phase.
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Experimental Protocol: --INVALID-LINK--
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Option 2: Utilize an Alternative Stationary Phase: If your hydrazone shows significant degradation on silica gel even with neutralization, switching to a different stationary phase is recommended.
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Basic Alumina: This is a good alternative for acid-sensitive compounds.[1]
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Experimental Protocol: --INVALID-LINK--
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Reverse-Phase Silica (C18): This is another excellent option, particularly for polar hydrazones. The separation mechanism is based on hydrophobicity rather than polarity.
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Experimental Protocol: --INVALID-LINK--
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Frequently Asked Questions (FAQs)
Q1: Why do my hydrazones decompose on silica gel?
A1: Standard silica gel is slightly acidic due to the presence of silanol groups (Si-OH) on its surface. These acidic sites can catalyze the hydrolysis of the hydrazone bond (C=N-N), leading to the degradation of your compound back to its corresponding aldehyde/ketone and hydrazine (B178648) precursors. Hydrazones with an unsubstituted N-H group are particularly prone to this decomposition.
Q2: What is 2D TLC and how can it help me?
A2: Two-dimensional thin-layer chromatography (2D TLC) is a technique used to assess the stability of a compound on the stationary phase. You spot your compound in one corner of a square TLC plate and run it in one solvent system. Then, you rotate the plate 90 degrees and run it in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.
Q3: Will adding triethylamine affect the elution profile of my compound?
A3: Yes, adding a basic modifier like triethylamine will likely increase the Rf of your compound. The triethylamine competes with your compound for interaction with the polar sites on the silica gel, leading to faster elution. You may need to readjust your solvent system to a less polar one to achieve optimal separation.
Q4: Are there any downsides to using basic alumina?
A4: While basic alumina is excellent for acid-sensitive compounds, it may not be suitable for all molecules. Some compounds can be sensitive to basic conditions. Additionally, the resolution on alumina can sometimes be different from silica gel, so method development is necessary.
Q5: When should I choose reverse-phase chromatography?
A5: Reverse-phase chromatography is a powerful alternative, especially for polar hydrazones that may not move well on normal-phase silica. In reverse-phase, the stationary phase is nonpolar (e.g., C18-functionalized silica), and the mobile phase is polar (e.g., water/acetonitrile (B52724) or water/methanol). More polar compounds will elute first. This method is often very effective at preventing degradation.
Data Presentation
While specific quantitative data on hydrazone recovery is often compound-dependent and not widely published in a comparative format, the following table summarizes the expected qualitative outcomes based on the chosen purification strategy.
| Purification Method | Expected Hydrazone Stability | Typical Observations | Considerations |
| Untreated Silica Gel | Poor to Moderate | Streaking, new spots on TLC, low yield. | Not recommended for acid-sensitive hydrazones. |
| Silica Gel + Triethylamine | Good to Excellent | Sharper spots, improved yield.[2] | May need to adjust solvent polarity. |
| Basic Alumina | Excellent | High recovery of acid-sensitive compounds. | Method development required; not for base-sensitive compounds. |
| Reverse-Phase Silica (C18) | Excellent | High recovery, good for polar hydrazones. | Different elution order; requires polar solvents. |
Experimental Protocols
Protocol for Assessing Compound Stability using 2D TLC
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Spotting: On a square TLC plate, lightly spot your hydrazone solution in one corner, about 1 cm from the edges.
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First Dimension: Develop the plate in a chamber with your chosen eluent system.
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Drying: After the solvent front reaches the top, remove the plate and dry it thoroughly.
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Rotation: Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
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Second Dimension: Develop the plate again in the same eluent system.
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Visualization: Visualize the plate under UV light or with an appropriate stain. A single spot on the diagonal indicates stability, while off-diagonal spots suggest decomposition.
Figure 2: Workflow for 2D TLC stability assessment.
Protocol for Neutralizing Silica Gel with Triethylamine
Method A: Adding TEA to the Eluent
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Prepare your desired mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate).
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Add triethylamine to the mobile phase to a final concentration of 0.5-2% (v/v).
-
Use this modified mobile phase to run your column chromatography as usual.
Method B: Pre-treating Silica Gel
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In a round-bottom flask, add your silica gel.
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Add a non-polar solvent like hexane or dichloromethane (B109758) to create a slurry.
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Add 1-2% (v/v) of triethylamine to the slurry.
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Remove the solvent under reduced pressure using a rotary evaporator until you have a free-flowing powder.
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This neutralized silica gel can now be used for column chromatography with your regular mobile phase.
Protocol for Basic Alumina Chromatography
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Stationary Phase Selection: Choose activated, basic alumina (Brockmann I is common, but may need deactivation with water for better separation).
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Solvent System Development: Use TLC plates coated with alumina to develop a suitable solvent system. Common eluents include mixtures of hexanes, ethyl acetate, dichloromethane, and methanol.
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Column Packing: Pack the column with basic alumina using your chosen eluent.
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Elution: Run the column as you would with silica gel, collecting and analyzing fractions.
Protocol for Reverse-Phase Chromatography
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Stationary Phase: Use a C18-functionalized silica gel column.
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Solvent System: The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. Small amounts of modifiers like formic acid or trifluoroacetic acid (TFA) can be added to improve peak shape, but be cautious with acid-sensitive hydrazones.
-
Method Development: Develop a gradient elution method using reverse-phase TLC plates or by running small analytical injections on an HPLC system. A typical gradient might start with a high percentage of water and gradually increase the percentage of the organic solvent.
-
Purification: Load your sample (dissolved in a small amount of the mobile phase or a strong solvent like DMSO) and run the gradient, collecting fractions.
Figure 3: General experimental workflow for hydrazone purification.
References
Technical Support Center: Strategies for Driving Hydrazone Formation to Completion
Welcome to the technical support center for hydrazone formation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during hydrazone synthesis.
Troubleshooting Guides
This section addresses common experimental issues, offering potential causes and actionable solutions to drive your hydrazone formation to completion.
Issue 1: Low or No Product Yield
Question: I am observing a very low yield of my desired hydrazone product, or no product at all. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield in hydrazone formation is a common issue that can stem from several factors. The reaction is an equilibrium, and various conditions can prevent it from proceeding to the product side.
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Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Unfavorable pH | The reaction is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1][2] At neutral or high pH, the reaction can be very slow.[1] Conversely, a pH that is too low (below 4) will protonate the hydrazine (B178648), rendering it non-nucleophilic.[3][4] Action: Adjust the pH of your reaction mixture to the 4.5-6 range using a catalytic amount of a weak acid like acetic acid.[1] |
| Low Reactivity of Starting Materials | Ketones are generally less reactive than aldehydes due to greater steric hindrance and electronic effects.[1] Bulky groups on either the carbonyl compound or the hydrazine can also slow the reaction.[1] Action: Increase the reaction temperature (e.g., reflux) or prolong the reaction time.[1] Consider using a more reactive aldehyde if your ketone is particularly hindered. |
| Reversible Reaction/Presence of Water | Hydrazone formation is a reversible condensation reaction that produces water as a byproduct.[3] The presence of excess water can shift the equilibrium back towards the starting materials. Action: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or performing the reaction in a dry solvent.[2] |
| Impure Reagents | Impurities in the starting aldehyde, ketone, or hydrazine can interfere with the reaction.[2] Action: Ensure the purity of your starting materials. If necessary, purify them by distillation, recrystallization, or chromatography before use. |
Issue 2: Formation of Side Products
Question: I am observing significant side product formation in my reaction, which is complicating purification and reducing my yield. What are the common side products and how can I minimize them?
Answer: The primary side product in hydrazone synthesis is often an azine, which forms when the initial hydrazone product reacts with a second molecule of the carbonyl compound.[2]
-
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Azine Formation | This is more likely when using unsubstituted hydrazine and an excess of the carbonyl compound.[2] Action: Use a 1:1 molar ratio of the carbonyl compound and hydrazine.[1] To avoid localized excess, try adding the carbonyl compound dropwise to the hydrazine solution.[1] Using a slight excess of hydrazine can also sometimes minimize azine formation.[2] |
| Formation of E/Z Isomers | The C=N double bond of the hydrazone can lead to the formation of geometric isomers, which may complicate characterization and purification.[1] Action: The ratio of isomers can be influenced by reaction conditions such as pH and temperature.[1] While difficult to completely avoid, you may be able to favor one isomer by carefully controlling these parameters. Characterization techniques like NMR can help identify and quantify the isomers. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for hydrazone formation and why is it so important?
A1: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1][2] This is because the reaction mechanism involves a delicate balance. The acid protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][2] However, if the pH is too acidic, the hydrazine nucleophile will be protonated, rendering it unreactive.[1][2] This pH dependence often results in a bell-shaped curve for the reaction rate versus pH profile.[1]
Q2: How can I accelerate a slow hydrazone formation reaction, especially at neutral pH?
A2: Slow reaction kinetics, particularly at neutral pH (around 7.4) often required for biological applications, can be overcome by using a nucleophilic catalyst.[5][6] Aniline and its derivatives are commonly used catalysts that can significantly accelerate hydrazone formation.[6][7] More efficient, water-soluble catalysts like 5-methoxyanthranilic acid and 3,5-diaminobenzoic acid have been shown to enhance reaction rates by one to two orders of magnitude compared to aniline.[5][8] These catalysts work by forming a more reactive Schiff base intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[3]
Q3: What is the difference in reactivity between aldehydes and ketones in hydrazone formation?
A3: Aldehydes are generally more reactive than ketones in hydrazone formation due to both steric and electronic factors.[1] Aldehydes have a hydrogen atom attached to the carbonyl carbon, which presents less steric hindrance to the incoming hydrazine compared to the two bulkier alkyl or aryl groups in a ketone.[1] Additionally, the alkyl groups on a ketone are electron-donating, which reduces the electrophilicity of the carbonyl carbon, making it less prone to nucleophilic attack.[1]
Q4: How does the structure of the reactants affect the stability of the resulting hydrazone?
A4: The stability of the hydrazone bond is significantly influenced by the chemical structure of both the hydrazine and the carbonyl precursors.[9] Aromatic hydrazones are generally more stable than their aliphatic counterparts due to resonance stabilization.[9][10] The electronic properties of substituents on aromatic rings also play a role; electron-donating groups tend to increase stability, while electron-withdrawing groups can make the hydrazone more susceptible to hydrolysis.[9][11]
Q5: What are the best methods to monitor the progress of my hydrazone formation reaction?
A5: Several analytical techniques can be used to effectively monitor the progress of a hydrazone formation reaction:
-
Thin Layer Chromatography (TLC): This is the most common and convenient method. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new product spot.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly sensitive and can be used to identify and quantify the reactants and the hydrazone product in the reaction mixture.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the hydrazone product.[1]
Data Summary
Table 1: Influence of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Rationale |
| < 4 | Slow | Excessive protonation of the hydrazine nucleophile, reducing its reactivity.[3] |
| 4.5 - 6 | Optimal | Balance between protonation of the carbonyl oxygen and availability of the free hydrazine nucleophile.[1][2] |
| > 6 | Slow | Insufficient acid to catalyze the dehydration of the carbinolhydrazine intermediate.[3] |
Table 2: Comparison of Catalysts for Hydrazone Formation at Neutral pH
| Catalyst | Concentration | Relative Rate Enhancement (compared to uncatalyzed) | Reference |
| Aniline | 100 mM | ~10,000-fold | [5] |
| Anthranilic Acid | 1 mM | ~29-fold | [8] |
| 5-Methoxyanthranilic Acid | 1 mM | > 6-fold greater than aniline | [5] |
| 3,5-Diaminobenzoic Acid | 1 mM | High efficiency | [5] |
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrazone Synthesis
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Dissolve Reactants: Dissolve the aldehyde or ketone in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add Hydrazine: Add an equimolar amount of the hydrazine derivative to the solution.
-
Acid Catalyst: Add a catalytic amount (1-2 drops) of a weak acid, such as glacial acetic acid, to adjust the pH to the optimal range of 4.5-6.[2]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by TLC until the starting material is consumed.[1]
-
Work-up and Isolation: Once the reaction is complete, cool the mixture. The hydrazone product may precipitate out of the solution and can be collected by filtration. If it remains dissolved, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.[2]
Protocol 2: Hydrazone Formation with Water Removal using a Dean-Stark Apparatus
-
Apparatus Setup: Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Add Reagents and Solvent: To the flask, add the aldehyde or ketone, an equimolar amount of the hydrazine derivative, and a catalytic amount of an acid (e.g., p-toluenesulfonic acid). Add a solvent that forms an azeotrope with water, such as toluene (B28343) or benzene.
-
Heat to Reflux: Heat the reaction mixture to reflux. The water-solvent azeotrope will distill into the Dean-Stark trap. As the vapor condenses, the water will separate and collect in the bottom of the trap, while the solvent will overflow back into the reaction flask.
-
Monitor Reaction: Continue refluxing until no more water is collected in the trap, indicating that the reaction has gone to completion.
-
Isolation and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude hydrazone can then be purified by recrystallization or column chromatography.
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
Caption: Troubleshooting workflow for low hydrazone yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Water-soluble Organocatalysts for Hydrazone and Oxime Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Unreacted Hydrazine
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for effectively removing unreacted hydrazine (B178648) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the complete removal of unreacted hydrazine critical?
A1: Complete removal of residual hydrazine is essential for several reasons. Hydrazine is highly toxic, corrosive, and a potential carcinogen.[1][2][3] In pharmaceutical development, genotoxic impurities like hydrazine are strictly regulated, with limits proposed as low as 1.5 µ g/day total intake.[4] Its high reactivity can also lead to undesired side reactions or product degradation during storage or subsequent steps.[2]
Q2: What are the primary methods for removing excess hydrazine from a reaction mixture?
A2: The most common methods include:
-
Chemical Quenching: Reacting hydrazine with a chemical agent to form an easily removable byproduct.
-
Aqueous Extraction: Using a liquid-liquid extraction to wash hydrazine out of an organic phase.
-
Chromatography: Separating the desired product from hydrazine using techniques like column chromatography.[5]
-
Distillation/Evaporation: Removing hydrazine by heating, often under reduced pressure or as an azeotrope with another solvent.[6][7]
Q3: How can I detect if there is still residual hydrazine in my product?
A3: Detecting trace amounts of hydrazine typically requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard techniques.[8] Often, hydrazine must be derivatized before analysis to improve its detection and separation.[4][9] For instance, reacting it with acetone (B3395972) to form acetone azine allows for easier GC analysis.[4]
Q4: Is it safe to remove hydrazine using a rotary evaporator?
A4: Caution is advised. While evaporating solvents and excess hydrazine hydrate (B1144303) under reduced pressure (rotary evaporation) is a common procedure, it should be performed with appropriate safety measures.[7][10] Concerns include the toxicity of hydrazine vapors and the low ignition temperature of anhydrous hydrazine.[6][11] Ensure the vacuum pump is located inside a fume hood and consider trapping the volatile hydrazine.
Troubleshooting Guide
Q: My desired product is water-soluble, making aqueous extraction impossible. How can I remove hydrazine?
A: When your product is water-soluble, alternative methods are necessary.
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Recommendation 1: Chromatography. Column chromatography can be effective. Hydrazine is highly polar and tends to stick to silica (B1680970) gel, which may allow for the elution of your product first.[5] Reverse-phase chromatography may also be an option.
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Recommendation 2: Precipitation/Crystallization. If your product is a solid, you may be able to precipitate or crystallize it from the reaction mixture, leaving the hydrazine in the solution to be washed away.[11][12]
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Recommendation 3: Chemical Quenching. Convert hydrazine into a different, non-polar compound that can be separated from your water-soluble product via extraction.
Q: I performed an aqueous extraction, but my organic layer still contains hydrazine. What can I do?
A: This indicates that the partitioning of hydrazine into the aqueous layer was incomplete.
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Recommendation 1: Use Acidic Water. Washing the organic layer with a dilute acidic solution (e.g., 1 M HCl or ammonium (B1175870) chloride solution) can protonate the basic hydrazine to form a hydrazinium (B103819) salt.[11][13] This salt has much higher solubility in water, significantly improving extraction efficiency.
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Recommendation 2: Repeat Extractions. Perform multiple extractions with fresh aqueous solution. Three or more washes are often necessary to remove all traces.[14]
Q: My product is sensitive to acid. How can I perform an extractive workup?
A: If your product is acid-sensitive, avoid acidic washes.
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Recommendation 1: Use Neutral Water or Brine. While less efficient than acidic washes, repeated extractions with deionized water or a saturated sodium chloride solution (brine) will still remove a significant amount of hydrazine.[11]
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Recommendation 2: Use a Mildly Basic Solution. A saturated sodium bicarbonate solution can be used to ensure the product remains deprotonated and soluble in the organic layer while helping to wash away the hydrazine.[11]
Q: I tried to purify my product using silica gel chromatography, but it co-eluted with hydrazine. What should I try next?
A: Co-elution suggests that the polarity of your product and hydrazine are too similar under the chosen conditions.
-
Recommendation 1: Adjust Eluent Polarity. Try a more polar or less polar solvent system to improve separation.
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Recommendation 2: Pre-treatment. Consider quenching the crude mixture before loading it onto the column. Reacting the excess hydrazine with an aldehyde or ketone (like acetone) will form a less polar hydrazone, which will likely have a different retention time than your product.
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Recommendation 3: Use a Short Silica Plug. If the goal is only to remove hydrazine, passing your crude product through a short plug of silica gel might be sufficient, as hydrazine often sticks strongly to the silica.[5]
Data Presentation
Table 1: Comparison of Common Hydrazine Removal Methods
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Aqueous Extraction | Partitioning of polar hydrazine into an aqueous phase. | Simple, fast, and inexpensive for initial bulk removal. | Inefficient for completely removing trace amounts; not suitable for water-soluble products.[11] | Non-polar to moderately polar, water-insoluble products. |
| Chemical Quenching | Conversion of hydrazine to a non-reactive, easily separable byproduct. | Highly effective for complete removal; reaction products are often gases (N₂) or water.[13][15] | Quenching agent may react with the desired product; requires careful control of stoichiometry. | Products that are inert to the chosen quenching agent. |
| Column Chromatography | Separation based on differential adsorption to a stationary phase. | Can achieve very high purity; separates hydrazine from other impurities simultaneously.[5] | Can be time-consuming and require large volumes of solvent; potential for product loss on the column. | Thermally sensitive products; when high purity is required. |
| Distillation | Removal of volatile hydrazine by heating, often under vacuum or as an azeotrope. | Effective for large quantities and for products that are not volatile. | Not suitable for heat-sensitive compounds; potential safety hazards with heating hydrazine.[6] | High-boiling, thermally stable products. |
Table 2: Example of a Chemical Quenching Agent for Hydrazine
| Quenching Agent | Reaction Equation | Stoichiometry (Agent:Hydrazine) | Typical Conditions & Notes |
| Hydrogen Peroxide (H₂O₂) | N₂H₄ + 2H₂O₂ → N₂ + 4H₂O[15] | A 5- to 10-fold stoichiometric excess is recommended for rapid destruction.[15] | The reaction can be carried out at 20-75°C.[15] The byproducts are inert nitrogen gas and water, leaving no foreign residue. |
Experimental Protocols
Protocol 1: Removal by Aqueous Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).
-
First Wash: Transfer the solution to a separatory funnel. Add an equal volume of dilute acid (e.g., 1 M HCl or saturated NH₄Cl).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the wash (steps 2-4) two more times with fresh dilute acid.
-
Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Protocol 2: Removal by Chemical Quenching with Hydrogen Peroxide
Disclaimer: This reaction is exothermic and produces gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment and a blast shield.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5°C.
-
Dilution: Dilute the mixture with a suitable solvent if it is too concentrated.
-
Stoichiometric Calculation: Calculate the molar amount of excess hydrazine. A 5- to 10-fold molar excess of H₂O₂ is recommended for efficient quenching.[15]
-
Slow Addition: Add the calculated amount of hydrogen peroxide (e.g., 35% aqueous solution) dropwise to the cooled, stirring reaction mixture. Maintain the temperature below 20°C. Vigorous gas (N₂) evolution will be observed.
-
Warming: Once the addition is complete and gas evolution has subsided, allow the mixture to slowly warm to room temperature and stir for 1-5 hours to ensure complete reaction.[15]
-
Workup: Proceed with a standard aqueous workup and extraction to isolate the desired product.
Protocol 3: Removal by Silica Gel Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. If the residue is an oil or solid, dissolve it in a minimum amount of the chromatography eluent or a stronger solvent that is then adsorbed onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. Hydrazine, being highly polar, will typically adhere strongly to the silica and elute very slowly or not at all with non-polar to moderately polar eluents.[5]
-
Monitoring: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow and Pathway Diagrams
Caption: Decision workflow for selecting a hydrazine removal method.
Caption: Chemical pathway for quenching hydrazine with hydrogen peroxide.
References
- 1. Three Methods of Detection of Hydrazines - Tech Briefs [techbriefs.com]
- 2. ntrs.nasa.gov [ntrs.nasa.gov]
- 3. Hydrazine Replacement | Fineamin SWISS Chemicals [fineamin.com]
- 4. sielc.com [sielc.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Hydrazine - Wikipedia [en.wikipedia.org]
- 14. rsc.org [rsc.org]
- 15. US4366130A - Process for removing residual hydrazine from caustic solutions - Google Patents [patents.google.com]
troubleshooting low yields in the Wolff-Kishner reduction
Welcome to the technical support center for the Wolff-Kishner reduction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the reduction of aldehydes and ketones to their corresponding alkanes. Below you will find a series of frequently asked questions and troubleshooting guides to address common issues encountered during this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Wolff-Kishner reduction and when is it used?
The Wolff-Kishner reduction is an organic reaction used to convert a carbonyl group (from an aldehyde or ketone) into a methylene (B1212753) group (-CH2-).[1][2] It is particularly useful for substrates that are sensitive to acidic conditions, making it a valuable alternative to the Clemmensen reduction.[1][3] The reaction is typically carried out under basic conditions at high temperatures.[2]
Q2: What are the typical reagents and conditions for a Wolff-Kishner reduction?
The classical Wolff-Kishner reduction involves heating the carbonyl compound with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O) and a strong base, such as potassium hydroxide (B78521) (KOH) or sodium ethoxide, in a high-boiling solvent like diethylene glycol.[3][4] Temperatures often need to reach 180-220°C for the reaction to proceed efficiently.[3]
Q3: My reaction is not going to completion or the yield is very low. What are the common causes?
Low yields in the Wolff-Kishner reduction can stem from several factors:
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Insufficient Temperature: The decomposition of the hydrazone intermediate is the rate-determining step and requires high temperatures, typically around 200°C.[4] The presence of water, a byproduct of hydrazone formation, can lower the boiling point of the reaction mixture and prevent it from reaching the necessary temperature.[4][5]
-
Incomplete Hydrazone Formation: Sterically hindered ketones may react slowly or not at all with hydrazine, preventing the initial step of the reaction.[1]
-
Base-Sensitive Substrates: The strongly basic conditions can cause side reactions or degradation of sensitive starting materials or products.[1]
-
Side Reactions: The formation of azines or the reduction of the carbonyl to an alcohol are common side reactions that can lower the yield of the desired alkane.[1]
Q4: What is the Huang-Minlon modification and how can it improve my yield?
The Huang-Minlon modification is a widely used improvement to the Wolff-Kishner reduction that often leads to higher yields and shorter reaction times.[1][4] The key feature of this modification is the in-situ formation of the hydrazone, followed by the distillation of water and excess hydrazine.[4][5] This allows the reaction temperature to increase to the required level (around 200°C) for the decomposition of the hydrazone to the alkane.[3][4] This one-pot procedure is generally more convenient and efficient than the original method.[6]
Q5: Are there any common side reactions to be aware of?
Yes, several side reactions can occur and lead to lower yields of the desired product:
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Azine Formation: The hydrazone can react with another molecule of the starting carbonyl compound to form an azine.[1] This can be minimized by the slow addition of the pre-formed hydrazone to the base.[1]
-
Reduction to Alcohol: The carbonyl compound can be reduced to the corresponding alcohol by the alkoxide base, especially if water is present.[1]
-
Kishner-Leonard Elimination: α,β-epoxy ketones can undergo fragmentation to form allylic alcohols.[1]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low yields in your Wolff-Kishner reduction.
Problem: Low Yield or Incomplete Reaction
Quantitative Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Reaction Temperature | 180 - 220 °C | Required for the thermal decomposition of the hydrazone intermediate.[3] |
| Solvent | Diethylene glycol, Ethylene glycol | High boiling point allows the reaction to reach the necessary temperature.[3][4] |
| Base | KOH, NaOH, Sodium Ethoxide | A strong base is required to deprotonate the hydrazone.[3] |
| Hydrazine | Hydrazine hydrate | The reductant that forms the hydrazone intermediate.[3] |
Experimental Protocols
Standard Wolff-Kishner Reduction (Huang-Minlon Modification)
This protocol is a general guideline and may require optimization for specific substrates.
-
Setup: To a round-bottom flask equipped with a distillation head and a reflux condenser, add the carbonyl compound, diethylene glycol, hydrazine hydrate (3-5 equivalents), and potassium hydroxide (3-4 equivalents).
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Hydrazone Formation: Heat the mixture to reflux (around 130-140°C) for 1-2 hours to form the hydrazone.
-
Water Removal: After hydrazone formation is complete, begin to distill off water and excess hydrazine. This will cause the temperature of the reaction mixture to rise.
-
Decomposition: Once the temperature reaches 190-200°C, maintain it at this temperature for 3-5 hours, or until nitrogen evolution ceases.
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the combined organic layers with dilute HCl to remove any remaining hydrazine, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by distillation or column chromatography.
Reaction Mechanism and Logical Relationships
The following diagrams illustrate the mechanism of the Wolff-Kishner reduction and the relationship between common problems and their solutions.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. reddit.com [reddit.com]
- 6. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
optimization of base and temperature in the Wolff-Kishner reaction
Welcome to the technical support center for the optimization of the Wolff-Kishner reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the optimization of base and temperature in this classic organic transformation.
Frequently Asked Questions (FAQs)
Q1: What is the classical Wolff-Kishner reaction and what are its typical reaction conditions?
The Wolff-Kishner reduction is a chemical reaction that converts a carbonyl functional group (an aldehyde or a ketone) into a methylene (B1212753) group (-CH2-).[1] The reaction is typically carried out at high temperatures, ranging from 180 to 200 °C, in the presence of a strong base and a high-boiling point solvent.[2] The most commonly used base is potassium hydroxide (B78521) (KOH), and ethylene (B1197577) glycol or diethylene glycol are frequently used as solvents.[3] The reaction proceeds via the formation of a hydrazone intermediate.[4]
Q2: What are the main challenges encountered during a Wolff-Kishner reaction?
Common challenges include incomplete reactions, low yields, and the formation of side products.[5] These issues can arise from several factors, including the stability of the substrate to harsh basic conditions, steric hindrance around the carbonyl group, and suboptimal reaction temperature.[1] For instance, base-sensitive substrates are not suitable for this reaction.[1]
Q3: What is the Huang-Minlon modification and why is it so widely used?
The Huang-Minlon modification is a significant improvement on the classical Wolff-Kishner reduction.[2] It is a one-pot reaction where the carbonyl compound, hydrazine (B178648) hydrate (B1144303), and a base (like KOH or NaOH) are refluxed in a high-boiling solvent such as ethylene glycol.[6] A key feature of this modification is the distillation of water and excess hydrazine after the initial formation of the hydrazone.[1] This allows the reaction temperature to rise to the optimal level (around 200°C), which significantly shortens the reaction time and improves the yield.[2][3] For example, the reduction of β-(p-phenoxybenzoyl)propionic acid gave a 95% yield with the Huang-Minlon modification, compared to 48% with the traditional procedure.[1]
Q4: How can I reduce a sterically hindered ketone using the Wolff-Kishner reaction?
Standard Wolff-Kishner conditions are often inefficient for sterically hindered ketones.[7] The Barton modification is specifically designed for such challenging substrates. This method employs anhydrous conditions, higher reaction temperatures, and longer reaction times.[8] It often uses sodium metal in diethylene glycol as the base.[8]
Q5: Are there milder alternatives to the classical high-temperature Wolff-Kishner reaction?
Yes, the Cram modification allows the reaction to be performed at room temperature.[8] This procedure involves the slow addition of a pre-formed hydrazone to a solution of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (B87167) (DMSO).[8] This is particularly useful for substrates that are sensitive to high temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution | Citation |
| Low or no conversion of starting material | 1. Insufficient temperature: Water produced during hydrazone formation can lower the reaction temperature. 2. Steric hindrance: Bulky groups around the carbonyl can prevent hydrazone formation. 3. Base-sensitive substrate: The starting material is degrading under the strong basic conditions. | 1. Employ the Huang-Minlon modification: Distill off water and excess hydrazine to increase the reaction temperature. 2. Use the Barton modification: Employ anhydrous conditions, a stronger base like sodium in diethylene glycol, and higher temperatures. 3. Consider the Cram modification: Use milder conditions with KOtBu in DMSO at room temperature. An alternative is the Clemmensen reduction for base-sensitive, acid-stable substrates. | [5],[8],[1] |
| Formation of an azine byproduct | The hydrazone intermediate can react with another molecule of the starting carbonyl compound. This is favored by rapid addition of pre-formed hydrazone. | 1. Vigorous exclusion of water during the reaction can suppress azine formation. 2. Use the Huang-Minlon modification where the hydrazone is formed in situ and consumed directly. | [1] |
| Formation of an alcohol byproduct | Reduction of the ketone to the corresponding alcohol can occur, especially with sodium ethoxide as the base. | Use a stronger, less nucleophilic base like potassium tert-butoxide or employ the standard Huang-Kishner conditions with KOH. | [1] |
| Reaction is very slow | The traditional Wolff-Kishner reaction can take 50-100 hours due to the temperature-lowering effect of water. | Switch to the Huang-Minlon modification , which can reduce the reaction time to 3-6 hours by removing water. | [3][7] |
Experimental Protocols
Protocol 1: The Huang-Minlon Modification
This protocol is a widely used, efficient one-pot procedure.
Reagents:
-
Carbonyl compound (1.0 eq)
-
Hydrazine hydrate (85% solution, 3.0-5.0 eq)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (3.0-5.0 eq)
-
Diethylene glycol or Ethylene glycol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a distillation head, add the carbonyl compound, diethylene glycol, and potassium hydroxide pellets.
-
Heat the mixture to dissolve the KOH.
-
Cool the mixture and add hydrazine hydrate.
-
Heat the reaction mixture to reflux (around 130-140 °C) for 1-2 hours to form the hydrazone.
-
After hydrazone formation, replace the reflux condenser with a distillation apparatus and distill off water and excess hydrazine. This will cause the reaction temperature to rise.
-
Once the temperature reaches 190-200 °C, reattach the reflux condenser and continue heating for an additional 3-5 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic layers with dilute HCl and then with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or chromatography as needed.[6][9]
Protocol 2: The Cram Modification (Room Temperature)
This protocol is ideal for temperature-sensitive substrates.
Reagents:
-
Pre-formed hydrazone of the carbonyl compound (1.0 eq)
-
Potassium tert-butoxide (KOtBu) (excess)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide in anhydrous DMSO.
-
Prepare a solution of the pre-formed hydrazone in anhydrous DMSO.
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Slowly add the hydrazone solution to the potassium tert-butoxide solution at room temperature with vigorous stirring.
-
The reaction is typically complete within a few hours at room temperature. Monitor the reaction progress by TLC.
-
After completion, quench the reaction by carefully adding water.
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Extract the product with an organic solvent, wash the organic layer with brine, dry over a suitable drying agent, and concentrate to yield the product.
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Purify as necessary.[8]
Data Presentation
Table 1: Comparison of Different Wolff-Kishner Modifications
| Modification | Base | Solvent | Temperature | Key Advantages | Typical Reaction Time |
| Classical | KOH or NaOEt | Ethylene Glycol | 180-200 °C | Simple setup | 50-100 hours[3] |
| Huang-Minlon | KOH or NaOH | Diethylene Glycol | ~200 °C | One-pot, higher yields, shorter time | 3-6 hours[3] |
| Barton | Sodium metal | Diethylene Glycol | >200 °C | Effective for sterically hindered ketones | Variable, often long |
| Cram | KOtBu | DMSO | Room Temp. | Mild conditions for sensitive substrates | Hours |
Visualizations
Caption: The reaction mechanism of the Wolff-Kishner reduction.
References
- 1. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. benchchem.com [benchchem.com]
- 6. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Wolff–Kishner reduction - Sciencemadness Wiki [sciencemadness.org]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Solvent Effects on Hydrazone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvents on the rate of hydrazone formation.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of hydrazone formation?
The influence of solvent polarity on hydrazone formation kinetics is complex and often depends on the reactivity of the carbonyl compound. For less reactive molecules, such as ketones or aldehydes with significant steric hindrance, more polar solvents like ethanol (B145695) can lead to slower reaction rates compared to less polar solvents like dichloromethane.[1] This is because polar solvents can stabilize the reactant carbonyl compound more than the transition state, increasing the activation energy. However, the solvent's ability to solubilize water, a byproduct of the reaction, can also shift the equilibrium and influence the overall yield.[1]
Q2: What is the optimal pH for hydrazone formation, and how does the solvent choice relate to it?
The formation of hydrazones is typically an acid-catalyzed reaction, with an optimal pH range of approximately 4 to 6.[2][3] In this range, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine (B178648).[2] If the pH is too low (too acidic), the hydrazine nucleophile becomes protonated and is no longer reactive.[2] At neutral or basic pH, the reaction is often very slow.[3] Therefore, the chosen solvent must be compatible with these mildly acidic conditions. Alcohols like ethanol or methanol (B129727) are common as they can accommodate the required pH and dissolve both the reactants and the acid catalyst (e.g., a few drops of acetic acid).
Q3: Can a catalyst be used to improve reaction rates, especially in specific solvents or at neutral pH?
Yes, nucleophilic catalysts can significantly accelerate hydrazone formation, which is particularly useful when reactions need to be performed at a neutral pH, a common requirement for biological applications.[3][4] Aniline (B41778) and its derivatives are the most common catalysts used for this purpose.[3][4] The catalyst operates by forming a more reactive iminium ion intermediate with the carbonyl compound, which then reacts more rapidly with the hydrazine. The choice of solvent should allow for the dissolution of the catalyst as well as the reactants.
Q4: Which solvents are commonly used for hydrazone synthesis and purification?
A variety of solvents can be used depending on the solubility of the starting materials and the desired reaction conditions.
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For Synthesis: Ethanol, methanol, and acetonitrile (B52724) are frequently used.[2] For dynamic combinatorial chemistry, co-solvent systems such as DMSO or DMF in aqueous buffers may be employed to ensure the solubility of all components.[3]
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For Purification: Recrystallization is a common purification method, and suitable solvents are those in which the hydrazone is soluble at high temperatures but poorly soluble at low temperatures.[2] Ethanol, methanol, and hexane (B92381)/ethyl acetate (B1210297) mixtures are often effective for this purpose.[2]
Q5: What are common side reactions, and can they be influenced by the solvent?
The most common side reaction is the formation of an azine, which occurs when a second molecule of the aldehyde or ketone reacts with the newly formed hydrazone.[2][5] Another potential issue is the hydrolysis of the hydrazone back to the starting materials, which is particularly relevant in the presence of water.[2][5] Protic solvents might participate in this hydrolysis.[3] The choice of solvent can influence the rates of these side reactions relative to the desired hydrazone formation. Using a 1:1 molar ratio of reactants can help minimize azine formation.[5]
Troubleshooting Guide
| Issue | Potential Cause Related to Solvent/Conditions | Recommended Solution |
| Low or No Product Yield | Suboptimal pH: The reaction is slow at neutral or basic pH. | Adjust the pH to a mildly acidic range (4-6) using a catalytic amount of acid, such as acetic acid.[2][5] |
| Poor Solubility of Reactants: Starting materials are not fully dissolved in the chosen solvent, limiting the reaction rate. | Change the solvent to one in which all reactants are fully soluble. Consider using a co-solvent system (e.g., adding DMSO or DMF).[3] | |
| Equilibrium Not Favoring Product: Water, a reaction byproduct, may be causing hydrolysis of the hydrazone, shifting the equilibrium back to the reactants. | If compatible with the reaction, use a solvent that allows for the azeotropic removal of water. | |
| Slow Kinetics in Polar Solvents: For less reactive carbonyls, polar protic solvents may be slowing the reaction. | Try a less polar aprotic solvent, such as acetonitrile or dichloromethane, to see if the rate improves.[1] | |
| Formation of Side Products (e.g., Azine) | Localized Excess of Carbonyl: This can favor the reaction of the hydrazone product with another carbonyl molecule. | Try adding the carbonyl compound dropwise to the hydrazine solution to maintain a controlled stoichiometry.[5] |
| Hydrolysis of Product: The presence of excess water in the solvent or during workup is cleaving the hydrazone. | Use anhydrous solvents and ensure purification steps minimize exposure to water and acidic conditions. | |
| Difficulty in Product Purification | Product is too Soluble/Insoluble for Recrystallization: The chosen solvent is not suitable for inducing crystallization. | Test a range of solvents and solvent mixtures (e.g., ethanol, methanol/water, hexane/ethyl acetate) to find an appropriate system where the product has high solubility when hot and low solubility when cold.[2] |
| Product Co-elutes with Impurities in Chromatography: The polarity of the eluent is not optimal for separation. | Adjust the polarity of the eluent system. If the product runs with the solvent front, the eluent is too polar; decrease its polarity (e.g., increase the hexane proportion in a hexane/ethyl acetate mixture).[2] |
Quantitative Data Summary
Direct quantitative data comparing rate constants across a wide range of solvents is sparse and highly dependent on the specific reactants. However, studies have established clear qualitative trends.
| Carbonyl Reactant Type | Solvent Polarity Trend | Observed Effect on Reaction Rate | Reference |
| Less Reactive (e.g., Ketones, Cinnamaldehyde) | Increasing Polarity (DCM < Acetonitrile < Ethanol) | Reaction rate tends to decrease. | [1] |
| General Aldehydes/Ketones | Protic vs. Aprotic | Protic solvents can stabilize the carbonyl ground state and may participate in hydrolysis, potentially slowing the net forward reaction. | [3] |
| General Aldehydes/Ketones | Presence of Water | Can shift the equilibrium towards the reactants via hydrolysis, reducing the overall yield. | [1][2] |
Experimental Protocols
General Protocol for Hydrazone Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
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Dissolution: Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Reactants: Add the hydrazine derivative (1 equivalent) to the solution.
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Catalysis: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) to the mixture to achieve a pH between 4 and 6.[2]
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Reaction: Stir the mixture at room temperature or reflux, depending on the reactivity of the substrates.[5]
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Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spots and the appearance of a new product spot.[2]
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Workup: Once the reaction is complete, cool the mixture. The product may precipitate and can be collected by vacuum filtration. Alternatively, the solvent can be removed under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.[2]
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Characterization: Confirm the structure and purity of the final hydrazone product using techniques such as NMR, MS, and FT-IR.
Protocol for Kinetic Analysis of Hydrazone Formation by UV-Vis Spectroscopy
This protocol outlines a method to determine the reaction rate.
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Prepare Stock Solutions: Prepare stock solutions of the carbonyl compound and the hydrazine derivative in a suitable solvent (e.g., DMSO, DMF).
-
Prepare Reaction Buffer: Prepare a buffer solution at the desired pH (e.g., a phosphate (B84403) buffer at pH 7.4 or an acetate buffer at pH 4.5). If needed, include a co-solvent (e.g., 10% DMF) to ensure solubility.[6]
-
Set up Spectrophotometer: Set the UV-Vis spectrophotometer to measure absorbance at a wavelength where the hydrazone product shows a significant absorbance change compared to the reactants.
-
Initiate Reaction: In a quartz cuvette, add the buffer solution and the stock solution of the reactant that will be in excess (e.g., the carbonyl compound). Place the cuvette in the spectrophotometer and zero the instrument. To initiate the reaction, add a small volume of the limiting reactant's stock solution (the hydrazine) and mix quickly.
-
Data Acquisition: Immediately begin recording the absorbance at fixed time intervals until no further change is observed.
-
Calculate Rate Constants: For pseudo-first-order conditions (one reactant in large excess), plot the natural log of the change in absorbance versus time. The slope of the resulting linear fit corresponds to the negative of the pseudo-first-order rate constant (k_obs). The second-order rate constant can then be calculated by dividing k_obs by the concentration of the reactant in excess.[7]
Visualizations
Caption: Acid-catalyzed mechanism of hydrazone formation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Monitoring Hydrazone Formation by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of hydrazone formation using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: How does TLC work to monitor hydrazone formation?
A1: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the progress of a hydrazone formation reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials (the aldehyde/ketone and the hydrazine), you can observe the consumption of reactants and the formation of the product.[2][3] The principle lies in the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel on the TLC plate) and the mobile phase (the eluent). Generally, the hydrazone product will have a different retention factor (Rf) than the starting materials, allowing for clear visualization of the reaction's progress.
Q2: What is a typical Rf value for a hydrazone compared to its starting materials?
A2: The Rf value is dependent on the specific structures of the reactants and product, as well as the solvent system used. However, a general trend can be observed. Hydrazones are typically less polar than their corresponding hydrazine (B178648) starting materials but may be more or less polar than the starting aldehyde or ketone. This results in the hydrazone spot appearing at a different position on the TLC plate. Co-spotting the reaction mixture with the starting materials is crucial for unambiguous identification.
Q3: How do I choose an appropriate solvent system (eluent) for my TLC analysis?
A3: The ideal solvent system will provide good separation between the spots of the starting materials and the hydrazone product, with Rf values ideally between 0.15 and 0.85.[4] A common starting point for many organic reactions is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297).[3] You can adjust the ratio of these solvents to achieve optimal separation. If the spots remain at the baseline, the eluent is not polar enough; if they run with the solvent front, it is too polar.[3]
Q4: What visualization techniques can I use for the TLC plate?
A4: If the starting materials or the hydrazone product are not colored, various visualization techniques can be employed:
-
UV Light: If the compounds are UV-active (e.g., contain aromatic rings or conjugated systems), they will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[5][6][7]
-
Iodine Chamber: Exposing the plate to iodine vapor will cause many organic compounds to appear as yellow-brown spots.[4][6][7][8]
-
Staining Reagents: Several chemical stains can be used for visualization.[4][5] For hydrazone formation, specific stains can be particularly useful:
-
2,4-Dinitrophenylhydrazine (DNPH) stain: This stain reacts with aldehydes and ketones to form yellow to orange spots, which can be useful for visualizing any remaining starting material.[8]
-
Potassium Permanganate (B83412) (KMnO4) stain: This is a general stain for compounds that can be oxidized, appearing as yellow or brown spots on a purple background.[5][8]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No product spot is visible on the TLC. | The reaction has not started. | - Ensure the pH is mildly acidic (around 4-6), as the reaction is often acid-catalyzed. A catalytic amount of acetic acid can be added.[2][3] - If reactants are sterically hindered, consider increasing the reaction temperature or time.[2][3] |
| The product is not UV-active and no other visualization method was used. | - Use a chemical stain like potassium permanganate or an iodine chamber to visualize the spots.[3][8] | |
| The concentration of the product is too low to be detected. | - Spot the reaction mixture multiple times in the same location on the TLC plate, allowing the solvent to dry between applications.[9] | |
| The spots are streaking. | The sample is overloaded on the TLC plate. | - Dilute the sample before spotting it on the plate. |
| The chosen solvent system is not appropriate for the compounds. | - Experiment with different solvent systems, adjusting the polarity.[9] | |
| The hydrazone product is unstable on the silica gel. | - Consider using a different stationary phase, such as basic alumina, or neutralizing the silica gel with triethylamine (B128534) (e.g., 1% in the eluent).[2] | |
| All spots (reactants and product) have very similar Rf values. | The polarity of the chosen solvent system is not optimal for separation. | - Try a different solvent system with a different polarity. A co-spot (a mixture of the starting material and the reaction mixture) can help to resolve closely running spots.[10] |
| An unexpected spot appears on the TLC. | A side reaction may be occurring. | - A common side reaction is the formation of an azine, especially when using unsubstituted hydrazine.[2][3] This can be minimized by using a 1:1 molar ratio of reactants or by adding the carbonyl compound dropwise to the hydrazine solution.[2] |
| The starting materials are impure. | - Check the purity of the starting aldehyde/ketone and hydrazine. Purify them if necessary.[2][3] |
Experimental Protocols
General Protocol for Monitoring Hydrazone Formation by TLC
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.
-
Mark three separate lanes on the starting line for the aldehyde/ketone (SM1), the hydrazine (SM2), and the reaction mixture (Rxn). A fourth lane for a co-spot (SM1 + Rxn) is highly recommended.
-
-
Spotting the TLC Plate:
-
Dissolve small amounts of the starting aldehyde/ketone and hydrazine in a suitable solvent (e.g., the reaction solvent).
-
Using separate capillary tubes, spot each starting material in its designated lane on the starting line.
-
Spot the reaction mixture in its designated lane.
-
For the co-spot lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Developing the TLC Plate:
-
Pour a small amount of the chosen eluent (e.g., a hexane/ethyl acetate mixture) into a developing chamber to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.
-
Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
-
Visualizing and Interpreting the TLC Plate:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots using an appropriate method (e.g., UV lamp, iodine chamber, or a chemical stain).[4][5][6]
-
The disappearance of the starting material spots and the appearance of a new spot in the reaction lane indicate the progress of the reaction.[2][3] The reaction is considered complete when the limiting starting material spot is no longer visible in the reaction mixture lane.
-
Visualizations
Caption: Workflow for monitoring hydrazone formation using TLC.
Caption: Troubleshooting common issues in TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silicycle.com [silicycle.com]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. chem.rochester.edu [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Cyclohexanone Hydrazone and Cyclohexanone Oxime Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, the carbonyl derivatives of cyclic ketones serve as versatile intermediates. Among these, cyclohexanone (B45756) hydrazone and cyclohexanone oxime are two prominent examples, each exhibiting distinct reactivity profiles that dictate their synthetic utility. This guide provides an objective comparison of their performance, supported by experimental data, to inform the strategic selection of these reagents in research and development.
Synthesis and Formation
Both cyclohexanone hydrazone and cyclohexanone oxime are primarily synthesized through a condensation reaction with cyclohexanone. The formation of the C=N bond in both cases proceeds via a nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by dehydration.
Cyclohexanone Hydrazone Synthesis: This reaction involves the treatment of cyclohexanone with hydrazine (B178648) (N₂H₄) or its hydrate (B1144303). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) and can be driven to completion by heating.
Cyclohexanone Oxime Synthesis: The synthesis of cyclohexanone oxime is achieved by reacting cyclohexanone with hydroxylamine (B1172632) (NH₂OH) or its hydrochloride salt. When using the hydrochloride salt, a base such as sodium acetate (B1210297) is added to liberate the free hydroxylamine for the reaction. An alternative industrial route involves the reaction of cyclohexane (B81311) with nitrosyl chloride in a free-radical reaction, which is advantageous due to the lower cost of cyclohexane.
Comparative Stability
A critical point of differentiation between cyclohexanone hydrazone and cyclohexanone oxime is their relative stability, particularly towards hydrolysis.
Hydrolytic Stability: Oximes exhibit significantly greater stability towards hydrolysis compared to hydrazones. This difference is attributed to the higher electronegativity of the oxygen atom in the oxime's C=N-O linkage compared to the nitrogen in the hydrazone's C=N-N linkage. The more electronegative oxygen in the oxime reduces the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initial step in acid-catalyzed hydrolysis.
Experimental studies comparing isostructural hydrazones and oximes have shown that the rate constant for oxime hydrolysis can be nearly 1000-fold lower than that for simple hydrazones. This makes oximes preferable for applications requiring robust linkages that can withstand a range of pH conditions.
| Compound | Relative Hydrolytic Stability | Key Structural Feature |
| Cyclohexanone Oxime | High | C=N-OH |
| Cyclohexanone Hydrazone | Low to Moderate | C=N-NH₂ |
Table 1: A summary of the relative hydrolytic stability of cyclohexanone oxime and cyclohexanone hydrazone.
Reactivity Comparison
The divergent reactivity of cyclohexanone hydrazone and oxime is the cornerstone of their distinct applications in organic synthesis. While both can undergo reactions at the C=N double bond, their characteristic transformations are fundamentally different.
Cyclohexanone Hydrazone: The Wolff-Kishner Reduction
The hallmark reaction of cyclohexanone hydrazone is the Wolff-Kishner reduction . Under strongly basic conditions and high temperatures, the hydrazone is converted to cyclohexane, effectively removing the carbonyl oxygen and reducing the carbonyl group to a methylene (B1212753) group.
The reaction proceeds through the deprotonation of the terminal nitrogen, followed by a tautomerization to form a diimide intermediate. The expulsion of nitrogen gas drives the reaction to completion, forming a carbanion that is subsequently protonated by the solvent.
Cyclohexanone Oxime: The Beckmann Rearrangement
In contrast, cyclohexanone oxime is renowned for undergoing the Beckmann rearrangement . In the presence of an acid catalyst, such as sulfuric acid or polyphosphoric acid, the oxime rearranges to form ε-caprolactam, a crucial monomer for the production of Nylon 6.
The mechanism involves the protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous loss of water. The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final lactam product.
Experimental Protocols
Synthesis of Cyclohexanone Hydrazone
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone in methanol.
-
Add hydrazine hydrate dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for 1 hour.
-
Cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold methanol, and dry. A yield of 91% has been reported under these conditions.
Synthesis of Cyclohexanone Oxime
Materials:
-
Cyclohexanone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve hydroxylamine hydrochloride and sodium acetate in water in a flask.
-
In a separate beaker, dissolve cyclohexanone in ethanol.
-
Add the cyclohexanone solution to the aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Stir the mixture at room temperature. The product will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like petroleum ether. Yields of 59-65% have been reported.
Wolff-Kishner Reduction of Cyclohexanone Hydrazone
Materials:
-
Cyclohexanone hydrazone
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
Procedure:
-
Place cyclohexanone hydrazone, potassium hydroxide, and diethylene glycol in a round-bottom flask fitted with a reflux condenser.
-
Heat the mixture to a temperature of 180-200 °C.
-
Reflux the mixture until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and extract the product (cyclohexane) with a suitable solvent like ether.
-
Wash the organic layer with water and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Distill the solvent to obtain the cyclohexane product.
Beckmann Rearrangement of Cyclohexanone Oxime
Materials:
-
Cyclohexanone oxime
-
85% Sulfuric acid
Procedure:
-
In a beaker, carefully add cyclohexanone oxime to 85% sulfuric acid.
-
Gently heat the mixture with a flame until bubbles first appear.
-
Remove the beaker from the heat immediately, as a vigorous exothermic reaction will occur.
-
After the reaction subsides, dilute the acidic solution with water.
-
Neutralize the solution with a base (e.g., 50% sodium hydroxide solution).
-
The product, ε-caprolactam, can then be isolated by extraction or other purification methods.
Summary and Conclusion
Cyclohexanone hydrazone and cyclohexanone oxime, while structurally similar, exhibit profoundly different chemical reactivity, which defines their respective roles in organic synthesis.
-
Cyclohexanone hydrazone is primarily a precursor for the Wolff-Kishner reduction , providing a reliable method for the deoxygenation of cyclohexanone to cyclohexane under basic conditions. It is, however, less stable towards hydrolysis.
-
Cyclohexanone oxime is the key intermediate for the Beckmann rearrangement , a commercially significant reaction for the production of ε-caprolactam, the monomer of Nylon 6. The oxime linkage is notably more stable than the hydrazone linkage.
The choice between these two derivatives is therefore dictated by the desired synthetic outcome. For reductive deoxygenation, the hydrazone is the clear choice. For the synthesis of lactams and amides through rearrangement, the oxime is the essential precursor. Understanding these fundamental differences in stability and reactivity is paramount for researchers and professionals in the chemical and pharmaceutical sciences.
A Comparative Guide to Hydrazine Reagents for Derivatization in Chemical Analysis
For researchers, scientists, and drug development professionals, the selective derivatization of carbonyl compounds is a critical step in a multitude of analytical and therapeutic applications. Hydrazine (B178648) reagents, which react with aldehydes and ketones to form stable hydrazone products, are indispensable tools for enhancing detection, improving chromatographic separation, and enabling targeted drug delivery. This guide provides an objective comparison of commonly used hydrazine reagents, supported by experimental data and detailed protocols, to aid in the selection of the most suitable reagent for your specific research needs.
Performance Comparison of Hydrazine Reagents
The choice of a hydrazine reagent is dictated by the analytical goal, whether it be enhancing UV-Vis absorbance, improving ionization efficiency in mass spectrometry, or imparting specific solubility characteristics to the analyte. The following tables summarize the performance of key hydrazine reagents based on available experimental data.
| Reagent | Application | Analyte | Detection Method | Limit of Detection (LOD) | Key Advantages | Disadvantages |
| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Quantification of carbonyls | Formaldehyde, Aldehydes | HPLC-UV | 0.1 µM - 1.0 µM[1] | Forms highly colored and stable derivatives[2] | Can form E/Z stereoisomers, complicating analysis[3][4] |
| Dansylhydrazine | Analysis of carbohydrates | Mono- and disaccharides | Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | 100 amol[5][6] | High sensitivity fluorescence detection | Requires specialized LIF detector |
| Girard's Reagent T (GRT) | Analysis of steroids and other biomolecules | Oxosteroids, 5-Formyl-2'-deoxyuridine | LC-MS/MS | 3-4 fmol (for FodU)[7] | Introduces a permanent positive charge, enhancing ionization efficiency[2][7][8] | May require optimization of derivatization conditions |
| 4-dimethylamino-6-(4-methoxy-1-naphthyl)-1,3,5-triazine-2-hydrazine (DMNTH) | Detection of carbonyls in tissue | Fluticasone propionate | MALDI-MSI | 50 ng/µL (with prolonged reaction)[9] | Acts as a reactive matrix, improving sensitivity in MALDI-MSI[9][10] | May require longer reaction times for optimal sensitivity[9] |
| 2-hydrazino-1-methylpyridine (HMP) | Analysis of androgens | 5α-dihydrotestosterone (DHT) | LC-MS/MS | Not explicitly stated, but affords greater sensitivity than HTP[11] | Enhances ionization efficiency and sensitivity for androgen analysis[11] | Comparative data with other common reagents is limited |
Stability of Hydrazone Derivatives
The stability of the resulting hydrazone bond is a critical factor, particularly in applications such as drug delivery where pH-dependent release is desired.
| Hydrazone Type | Derivatizing Agent Example | Stability Characteristics | Half-life (t½) at pD ~7 |
| Alkylhydrazone | Phenylhydrazine | Least stable, prone to hydrolysis even at near-neutral pH.[2] | Very short |
| Acylhydrazone | Acetylhydrazide | More stable than alkylhydrazones at neutral pH; labile at lower pH, making them suitable for drug delivery.[2][12] | Greater than simple alkylhydrazones |
| Semicarbazone | Semicarbazide | Exhibits greater stability compared to simple alkylhydrazones at neutral pD.[2] | 0.090 hours (pD 7.0)[2] |
| Trialkylhydrazonium ion | Trimethylhydrazinium iodide | Exceptionally stable across a wide pD range.[2] | > 10,080 hours (pD 7.0)[2] |
| Aroylhydrazones | Isoniazid derivatives | Relatively stable in PBS but can undergo rapid degradation in plasma.[13] | Varies depending on specific structure and medium |
Experimental Protocols
Detailed and reproducible methodologies are essential for successful derivatization. The following are generalized protocols for key experiments.
General Protocol for Hydrazone Synthesis
This procedure describes the formation of a hydrazone from a hydrazine derivative and a carbonyl compound.[2]
Materials:
-
Hydrazine derivative (e.g., 2,4-dinitrophenylhydrazine)
-
Carbonyl compound
-
Solvent (e.g., ethanol, methanol, or a buffered solution)
-
Acid catalyst (e.g., acetic acid, sulfuric acid - use with caution and in small amounts)
Procedure:
-
Dissolve the carbonyl compound in the chosen solvent.
-
Add a solution of the hydrazine derivative in the same or a miscible solvent. An excess of the hydrazine reagent is often used to drive the reaction to completion.
-
If necessary, add a catalytic amount of acid to facilitate the reaction. The optimal pH for hydrazone formation is typically mildly acidic.
-
Stir the reaction mixture at room temperature or with gentle heating. Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl and hydrazine compounds.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, the hydrazone product may precipitate out of solution and can be collected by filtration. Alternatively, the product can be isolated by extraction or chromatography.
-
Wash the isolated product with a suitable solvent to remove unreacted starting materials and the catalyst.
-
Dry the purified hydrazone. Characterize the product using appropriate analytical methods (e.g., NMR, MS, melting point).
Protocol for Hydrazone Stability Analysis by HPLC
This protocol outlines a method to assess the stability of a hydrazone derivative under different pH conditions.[2]
Materials:
-
Purified hydrazone compound
-
Buffer solutions of various pH values (e.g., pH 5.0, 7.4, 9.0)
-
Organic solvent (e.g., DMSO, methanol) for stock solution preparation
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reversed-phase)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the hydrazone compound in a suitable organic solvent.
-
Dilute the stock solution to a final working concentration in the pre-warmed buffer solutions of different pH values.
-
Incubate the samples at a constant temperature (e.g., 37°C).
-
At predetermined time points, withdraw an aliquot of the sample.
-
Quench the degradation by either immediate injection into the HPLC system or by dilution in the mobile phase.
-
Analyze the samples by HPLC, monitoring the decrease in the peak area of the parent hydrazone over time.
-
Plot the percentage of the remaining hydrazone at each time point to determine the stability profile and calculate the half-life.
Visualizing Derivatization Workflows and Pathways
Understanding the underlying chemical processes and experimental workflows is crucial for optimizing derivatization strategies.
Caption: A generalized experimental workflow for the derivatization of carbonyl compounds using hydrazine reagents followed by analytical separation and detection.
Caption: The condensation reaction between a carbonyl compound and a hydrazine reagent to form a hydrazone derivative and water.
Caption: The pH-sensitive hydrolysis of a hydrazone bond, a key mechanism for controlled drug release in acidic environments like endosomes.
References
- 1. Determination of carbonyl compounds in waters using triazine-based hydrazine reagents and liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-mass spectrometry behavior of Girard's reagent T derivatives of oxosteroid intact phase II metabolites for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. shura.shu.ac.uk [shura.shu.ac.uk]
- 11. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbonyl Group Removal: Wolff-Kishner vs. Clemmensen Reduction
For researchers, scientists, and professionals in drug development, the deoxygenation of aldehydes and ketones to their corresponding alkanes is a fundamental transformation in organic synthesis. Two of the most established methods for this conversion are the Wolff-Kishner and Clemmensen reductions. While both achieve the same overall outcome, their distinct mechanisms and reaction conditions render them suitable for different substrates and synthetic strategies. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
| Reaction Conditions | Strongly basic (e.g., KOH or NaOH) | Strongly acidic (conc. HCl) |
| Reducing Agent | Hydrazine (B178648) (N₂H₄) | Zinc amalgam (Zn(Hg)) |
| Solvent | High-boiling polar protic solvents (e.g., ethylene (B1197577) glycol) | Often aqueous or ethereal |
| Temperature | High temperatures (typically 180-200 °C) | Room temperature to reflux |
| Substrate Suitability | Base-stable, acid-sensitive compounds | Acid-stable, base-sensitive compounds |
| Common Modifications | Huang-Minlon, Barton | Anhydrous HCl in organic solvents |
Performance Comparison: A Data-Driven Analysis
The choice between the Wolff-Kishner and Clemmensen reduction often hinges on the functional group tolerance and the potential for side reactions. The following table summarizes reported yields for the reduction of various carbonyl compounds, highlighting the impact of substrate structure and reaction modifications.
| Substrate | Reduction Method | Conditions | Yield (%) | Reference |
| β-(p-phenoxybenzoyl)propionic acid | Wolff-Kishner (Traditional) | Hydrazine, NaOH, heat | 48 | [1] |
| β-(p-phenoxybenzoyl)propionic acid | Wolff-Kishner (Huang-Minlon) | 85% Hydrazine hydrate (B1144303), NaOH, ethylene glycol, 200°C | 95 | [1] |
| Steroidal Ketone (hindered C11-carbonyl) | Wolff-Kishner (Huang-Minlon) | Hydrazine hydrate, KOH, diethylene glycol, 195°C | 79 | [2] |
| Steroidal Ketone (hindered C11-carbonyl) | Wolff-Kishner (N-tert-butyldimethylsilylhydrazone) | Intermediate formation followed by reduction | 91 | [2] |
| Cholestane-3-one | Clemmensen (Modified) | Activated zinc dust, anhydrous HCl in diethyl ether, 0°C | ~76 | [3] |
| Heptanal | Clemmensen | Zn(Hg), conc. HCl, H₂O | 72 | [4] |
| Dibarrelane precursor (di-ketone) | Clemmensen | Zn(Hg), conc. HCl | 61 | [3] |
| Benzophenone hydrazone | Wolff-Kishner (Cram modification) | Preformed hydrazone, KOt-Bu, DMSO | 85 | [5] |
Reaction Mechanisms and Workflows
The divergent reaction conditions of the Wolff-Kishner and Clemmensen reductions are a direct consequence of their different mechanistic pathways.
Wolff-Kishner Reduction Mechanism
The Wolff-Kishner reduction proceeds through the in-situ formation of a hydrazone, which is then deprotonated under strongly basic conditions. The resulting anion undergoes a series of proton transfers and the elimination of nitrogen gas to generate a carbanion, which is then protonated by the solvent to yield the alkane.[2][6] The evolution of nitrogen gas is the thermodynamic driving force for this reaction.[2]
Clemmensen Reduction Mechanism
The mechanism of the Clemmensen reduction is less definitively established due to its heterogeneous nature, occurring on the surface of the zinc amalgam.[3] It is believed to involve a series of single-electron transfers from the zinc to the protonated carbonyl group, leading to the formation of organozinc intermediates or zinc carbenoids.[3] These intermediates are then successively protonated to ultimately yield the alkane. Alcohols are not considered to be intermediates in this reaction.[7]
Experimental Workflow Comparison
The practical execution of these two reductions differs significantly, primarily in the setup and handling of reagents.
Detailed Experimental Protocols
Huang-Minlon Modification of the Wolff-Kishner Reduction
This procedure is adapted from a general method for the reduction of aldehydes and ketones.[6][8]
Reagents:
-
Carbonyl compound (1.0 equiv)
-
85% Hydrazine hydrate (5.0 equiv)
-
Potassium hydroxide (B78521) (10.6 equiv)
-
Ethylene glycol
Procedure:
-
To a solution of potassium hydroxide in ethylene glycol, add the carbonyl compound and hydrazine hydrate at room temperature.
-
Heat the reaction mixture to 130 °C and stir for 1 hour to facilitate the formation of the hydrazone.
-
Increase the temperature to allow for the distillation of water and excess hydrazine.
-
Once the distillation is complete, raise the temperature to 190-200 °C and maintain at reflux for an additional 4-5 hours.[9] The evolution of nitrogen gas should be observed.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and cautiously acidify with dilute hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which can be further purified by chromatography or distillation.
Modified Clemmensen Reduction of Cholestane-3-one
The following protocol is a modified procedure for the reduction of ketones that are less reactive under standard Clemmensen conditions.[10]
Reagents:
-
Cholestane-3-one
-
Activated zinc dust
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
Procedure:
-
Preparation of Activated Zinc: Stir zinc dust in 2% hydrochloric acid until the surface of the zinc becomes bright. Decant the aqueous solution and wash the zinc powder successively with distilled water, ethanol, acetone, and dry ether. Dry the activated zinc in a vacuum oven and use immediately.
-
Charge a four-necked, round-bottomed flask equipped with a mechanical stirrer, gas-inlet tube, low-temperature thermometer, and a calcium chloride tube with anhydrous diethyl ether.
-
Cool the ether to between -10 and -15 °C using an acetone-dry ice bath.
-
Introduce a slow stream of hydrogen chloride gas into the stirred ether for approximately 45 minutes to create a saturated solution.
-
To this cold solution, add the activated zinc powder followed by the cholestane-3-one.
-
Continue stirring the mixture at 0 °C for 1-2 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Separate the ethereal layer and extract the aqueous layer with ether.
-
Combine the organic solutions, wash with saturated aqueous sodium chloride, dry over anhydrous magnesium sulfate, and filter.
-
Distill the ether under reduced pressure to obtain the crude product, which can then be purified by column chromatography.
Scope and Limitations
Wolff-Kishner Reduction:
-
Advantages: Excellent for substrates with acid-sensitive functional groups such as pyrroles, acetals, and silyl (B83357) ethers.[2][11] It is also effective for high-molecular-weight compounds.[2] The Huang-Minlon modification significantly improves yields and reduces reaction times.[1]
-
Limitations: The strongly basic and high-temperature conditions are unsuitable for base-labile substrates. Esters, lactones, amides, and some halides may be hydrolyzed or eliminated under these conditions.[8][12] Sterically hindered ketones may react slowly or not at all, although the Barton modification (using sodium in diethylene glycol at higher temperatures) can sometimes overcome this.[2]
Clemmensen Reduction:
-
Advantages: Particularly effective for aryl-alkyl ketones, such as those produced from Friedel-Crafts acylation.[3] The reaction is performed under acidic conditions, making it suitable for base-sensitive molecules. Modified procedures with anhydrous HCl in organic solvents allow for milder reaction conditions (0 °C) and are effective for some aliphatic and cyclic ketones.[3]
-
Limitations: The strongly acidic conditions are incompatible with acid-sensitive functional groups.[3] The traditional method is often ineffective for aliphatic and cyclic ketones.[10] The use of mercury in the zinc amalgam poses significant environmental and safety concerns, which may limit its use on an industrial scale.[13] Side reactions such as dimerization and rearrangement can occur, especially with α,β-unsaturated ketones and diketones.[14]
Conclusion
The Wolff-Kishner and Clemmensen reductions are powerful and complementary methods for the deoxygenation of aldehydes and ketones. The primary determinant in choosing between the two is the overall functional group compatibility of the substrate. The Wolff-Kishner reduction, especially with the Huang-Minlon modification, is the method of choice for acid-sensitive compounds that can withstand high temperatures and strong bases. Conversely, the Clemmensen reduction is well-suited for acid-stable substrates, particularly aryl-alkyl ketones, and its modified versions offer milder conditions for a broader range of ketones. For drug development and complex molecule synthesis, a thorough understanding of the scope and limitations of each reaction is crucial for the successful implementation of a synthetic strategy.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 5. Substrate dependent reaction channels of the Wolff–Kishner reduction reaction: A theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. quora.com [quora.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 12. Difference between Clemmensen reduction and Wolff–Kishner reduction ? | Sathee Forum [forum.prutor.ai]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. juniperpublishers.com [juniperpublishers.com]
Comparative Guide to HPLC Methods for Cyclohexanone Determination via Hydrazone Derivatization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative determination of cyclohexanone (B45756) using pre-column derivatization with various hydrazone-forming reagents. The primary focus is on providing objective performance comparisons supported by experimental data to aid in method selection and implementation.
Introduction
Cyclohexanone is a widely used industrial solvent and an intermediate in the synthesis of various compounds. Its determination at trace levels is crucial in diverse matrices, including environmental samples, pharmaceutical preparations, and industrial process streams. Due to its lack of a strong chromophore, direct HPLC-UV detection of cyclohexanone is often challenging, necessitating derivatization to enhance its detectability. Hydrazone formation is a common and effective derivatization strategy for carbonyl compounds like cyclohexanone. This guide compares three popular hydrazine-based derivatizing agents: 2,4-Dinitrophenylhydrazine (DNPH), Dansyl hydrazine (B178648), and Girard's Reagent T.
Comparison of Derivatization Reagents
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | Dansyl Hydrazine | Girard's Reagent T |
| Principle | Forms a colored 2,4-dinitrophenylhydrazone derivative. | Forms a highly fluorescent dansylhydrazone derivative. | Forms a hydrazone with a permanently charged quaternary ammonium (B1175870) group. |
| Detection Method | UV-Vis (typically around 360-370 nm) | Fluorescence (Ex: ~340 nm, Em: ~525 nm) | LC-MS/MS |
| Advantages | Well-established, robust methods available. Good for UV detection.[1] | High sensitivity due to fluorescence detection.[2] | Excellent for mass spectrometry, improves ionization efficiency. |
| Disadvantages | Lower sensitivity compared to fluorescence or MS-based methods. Isomer formation can complicate analysis. | Light-sensitive reagent and derivatives. | Requires LC-MS/MS instrumentation. Not suitable for UV or fluorescence detection. |
Quantitative Performance Data
The following table summarizes the key validation parameters for HPLC methods using different hydrazone derivatizations for cyclohexanone determination.
| Parameter | 2,4-Dinitrophenylhydrazine (DNPH) Method | Dansyl Hydrazine Method | Girard's Reagent T Method |
| Linearity Range | 0.05 - 50 µg/mL[1] | Data not available for cyclohexanone | Data not available for cyclohexanone |
| Limit of Detection (LOD) | Data not available | Data not available for cyclohexanone | Data not available for cyclohexanone |
| Limit of Quantification (LOQ) | 30 ng/mL[1] | Data not available for cyclohexanone | Data not available for cyclohexanone |
| Precision (%RSD) | < 10% (intra- and inter-day)[1] | Data not available for cyclohexanone | Data not available for cyclohexanone |
| Accuracy (Recovery %) | > 95%[1] | Data not available for cyclohexanone | Data not available for cyclohexanone |
Note: Specific quantitative data for Dansyl hydrazine and Girard's Reagent T with cyclohexanone is limited in the reviewed literature. The performance of these methods would require validation for this specific analyte.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general experimental workflow for the HPLC determination of cyclohexanone using hydrazone derivatization.
Caption: Experimental workflow for cyclohexanone analysis.
Experimental Protocols
Method 1: 2,4-Dinitrophenylhydrazine (DNPH) Derivatization with HPLC-UV Detection
This method is based on the well-established reaction of carbonyl compounds with DNPH to form stable, colored hydrazones that can be readily detected by UV-Vis spectrophotometry.
1. Reagents and Materials:
-
Cyclohexanone standard
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (e.g., in acidified acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl) or other suitable acid catalyst
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Standard and Sample Preparation:
-
Prepare a stock solution of cyclohexanone in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For samples, dissolve or dilute in a suitable solvent to a concentration within the calibration range.
3. Derivatization Procedure:
-
To a known volume of standard or sample solution, add an excess of the DNPH reagent solution.
-
Acidify the mixture with a small amount of HCl to catalyze the reaction.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour) to ensure complete derivatization.
-
After the reaction, the sample is ready for HPLC analysis.
4. HPLC Conditions:
-
Column: C18 BDS Hypersil column[1]
-
Mobile Phase: Acetonitrile:Water (55:45, v/v)[1]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 368 nm[1]
-
Injection Volume: 20 µL
Method 2: Dansyl Hydrazine Derivatization with HPLC-Fluorescence Detection
This method offers high sensitivity by utilizing the fluorescent properties of the dansyl group.
1. Reagents and Materials:
-
Cyclohexanone standard
-
Dansyl hydrazine solution (e.g., in acetonitrile or ethanol)
-
Trifluoroacetic acid (TFA) or other acid catalyst
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
C18 HPLC column
2. Standard and Sample Preparation:
-
Prepare a stock solution of cyclohexanone in a suitable solvent.
-
Prepare calibration standards by serial dilution.
-
Prepare samples by dissolving or diluting in a compatible solvent.
3. Derivatization Procedure:
-
To the standard or sample solution, add the Dansyl hydrazine solution.
-
Add a catalytic amount of acid (e.g., TFA).
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to facilitate the reaction.
-
Cool the reaction mixture to room temperature before injection.
4. HPLC Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (Excitation: ~340 nm, Emission: ~525 nm)[2]
-
Injection Volume: 20 µL
Method 3: Girard's Reagent T Derivatization with LC-MS/MS Detection
This method is ideal for highly sensitive and selective analysis using mass spectrometry, as the permanent positive charge on the Girard's T moiety enhances ionization efficiency.
1. Reagents and Materials:
-
Cyclohexanone standard
-
Girard's Reagent T
-
Acetic acid
-
Methanol (B129727) or other suitable solvent
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (B1210297) (for mobile phase)
-
C18 UPLC/HPLC column
2. Standard and Sample Preparation:
-
Prepare a stock solution of cyclohexanone in methanol.
-
Prepare calibration standards by dilution.
-
Prepare samples in a compatible solvent.
3. Derivatization Procedure:
-
To the standard or sample solution, add a solution of Girard's Reagent T in methanol containing acetic acid.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-85°C) for a specified duration (e.g., 1-4 hours) to form the hydrazone.[3]
-
The reaction mixture can then be diluted for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier such as 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.6 mL/min).
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M+) to a specific product ion (e.g., neutral loss of the trimethylamine (B31210) group).
Conclusion
The choice of the optimal HPLC method for cyclohexanone determination depends on the specific requirements of the analysis, including sensitivity needs, sample matrix complexity, and available instrumentation.
-
DNPH derivatization followed by HPLC-UV is a robust and widely accessible method suitable for routine analysis where high sensitivity is not the primary concern.[1]
-
Dansyl hydrazine derivatization with fluorescence detection offers significantly higher sensitivity and is ideal for trace-level analysis.
-
Girard's Reagent T derivatization coupled with LC-MS/MS provides the highest selectivity and sensitivity, making it the method of choice for complex matrices and when structural confirmation is required.
References
- 1. Determination of cyclohexamone after derivatization with 2,4-dinitrophenyl hydrazine in intravenous solutions stored in PVC bags by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dansylhydrazine fluorescence, BioReagent, = 90 HPLC 33008-06-9 [sigmaaldrich.com]
- 3. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Hydrazone Synthesis: Solution-Based vs. Mechanochemical Methods
For researchers, scientists, and drug development professionals, the efficient and sustainable synthesis of hydrazones is a critical aspect of drug discovery and development. This guide provides an objective comparison of traditional solution-based synthesis with the increasingly adopted mechanochemical approach, supported by experimental data and detailed protocols.
Hydrazones are a versatile class of organic compounds possessing a wide array of biological activities, making them a privileged scaffold in medicinal chemistry. The choice of synthetic methodology can significantly influence not only the yield and purity of the final product but also the overall environmental impact and cost-effectiveness of the process. This guide delves into a head-to-head comparison of solution-based and mechanochemical synthesis of hydrazones, offering a data-driven perspective for informed decision-making in the laboratory.
Performance Comparison: A Quantitative Overview
Mechanochemical synthesis has emerged as a powerful green chemistry alternative to conventional solution-based methods. By utilizing mechanical force to initiate chemical reactions, it often leads to significantly reduced reaction times, higher yields, and a minimized environmental footprint. The following table summarizes key quantitative data from comparative studies on the synthesis of hydrazones.
| Parameter | Solution-Based Synthesis | Mechanochemical Synthesis | Key Advantages of Mechanochemistry |
| Reaction Time | Typically 1 to 12 hours under reflux[1][2] | Generally much shorter, ranging from minutes to a few hours at room temperature[1][2] | Faster reaction kinetics, leading to higher throughput. |
| Yield | Fair to excellent (30-90%), dependent on reactants[1][2] | Often excellent to quantitative (>99%)[1][3] | Higher conversion rates and product yields.[4][5] |
| Solvent Consumption | Requires significant volumes of organic solvents (e.g., methanol (B129727), ethanol) for dissolving reactants and facilitating the reaction. | Solvent-free (neat grinding) or requires only minimal amounts of a liquid additive for liquid-assisted grinding (LAG).[1][3] | Drastically reduced solvent waste, aligning with green chemistry principles.[6][7] |
| Energy Input | Often requires heating/refluxing for extended periods.[1] | Mechanical energy from grinding or milling is the primary energy source; external heating is often unnecessary.[8] | Reduced energy consumption and operational costs. |
| Product Purity | May require extensive purification (e.g., recrystallization, chromatography) to remove solvent and by-products. | Often yields highly pure products directly, minimizing the need for extensive purification.[9] | Simplified work-up procedures and reduced use of purification solvents. |
| Environmental Impact | Generates significant solvent waste, contributing to environmental pollution. | Considered a "green" synthetic method due to minimal solvent use and waste generation.[6][7] | More sustainable and environmentally friendly process. |
Experimental Protocols: A Detailed Look
To provide a practical understanding of both methodologies, detailed experimental protocols for the synthesis of a representative hydrazone are presented below.
Solution-Based Synthesis of Hydrazones
This method involves the condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648) derivative in a suitable solvent, often with acid catalysis and heating.
General Procedure: A mixture of an appropriate aldehyde or ketone (1 equivalent) and a hydrazine derivative (1 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. A catalytic amount of an acid, like acetic acid, is often added. The reaction mixture is then typically heated under reflux for several hours. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified, usually by recrystallization from a suitable solvent.[10]
Example: Synthesis of Benzil (B1666583) Hydrazone
-
A mixture of 52 g of hydrazine sulfate (B86663) and 110 g of sodium acetate (B1210297) in 250 g of water is boiled for five minutes and then cooled.[11]
-
225 cc of methyl alcohol is added, and the precipitated sodium sulfate is filtered off.[11]
-
A solution of 105 g of benzil in 75 cc of methyl alcohol is prepared, and the hydrazine solution is added after being heated to 60°C.[11]
-
The mixture is refluxed for half an hour.[11]
-
The resulting hydrazone is filtered from the cold solution and washed with a small amount of ether.[11]
Mechanochemical Synthesis of Hydrazones
Mechanochemical synthesis is performed by grinding the solid reactants together in a ball mill or with a mortar and pestle, either in the absence of a solvent (neat grinding) or with the addition of a small amount of liquid (liquid-assisted grinding or LAG).
General Procedure: The solid aldehyde or ketone and the hydrazine derivative are placed in a milling jar, often with a milling ball. The mixture is then milled at a specific frequency for a set duration. For LAG, a few drops of a liquid are added to the solid reactants before milling. The product is typically obtained as a powder and often requires minimal or no further purification.[3]
Example: Mechanochemical Synthesis of Hydrazones via Liquid-Assisted Grinding (LAG)
-
An appropriate dihydroxybenzaldehyde (1 mmol) and an appropriate hydrazide (1 mmol) are placed in a 10 mL Teflon jar with one 10 mm milling ball.[3]
-
50 μL of methanol is added as the liquid assistant.[3]
-
The mixture is milled at 25 Hz for 60 minutes.[3]
-
The resulting powder is analyzed directly without further purification.[3]
Visualizing the Workflows
The following diagrams illustrate the typical experimental workflows for both solution-based and mechanochemical synthesis of hydrazones.
Caption: Workflow for Solution-Based Hydrazone Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Outstanding Advantages, Current Drawbacks, and Significant Recent Developments in Mechanochemistry: A Perspective View [mdpi.com]
- 5. isca.me [isca.me]
- 6. Comparison of traditional and mechanochemical production processes for nine active pharmaceutical ingredients (APIs) - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00385C [pubs.rsc.org]
- 7. Meeting the UN Sustainable Development Goals with Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis without solvent: consequences for mechanochemical reactivity - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04929A [pubs.rsc.org]
- 9. Solvent-free mechanochemical route for green synthesis of pharmaceutically attractive phenol-hydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. alcrut.com [alcrut.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Spectroscopic Analysis of Cyclohexanone Hydrazone and Its Derivatives
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of cyclohexanone (B45756) hydrazone and its phenyl- and tosyl- derivatives. This report provides a detailed comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by established experimental protocols.
The structural modification of hydrazones, a versatile class of organic compounds, plays a crucial role in the development of new therapeutic agents and advanced materials. Understanding the spectroscopic signatures of a parent hydrazone in comparison to its derivatives is fundamental for structural elucidation and the prediction of physicochemical properties. This guide presents a detailed spectroscopic analysis of cyclohexanone hydrazone and two of its common derivatives: cyclohexanone phenylhydrazone and cyclohexanone tosylhydrazone.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for cyclohexanone hydrazone and its derivatives. These values are compiled from various spectroscopic databases and literature sources.
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cyclohexanone | 1.71 (quintet, 2H), 1.86 (t, 4H), 2.23 (t, 4H) | 26.8, 29.6, 44.1, 223.4 (C=O)[1] |
| Cyclohexanone Hydrazone | Data not readily available in searched sources. | 25.4, 26.5, 27.9, 35.9, 155.0 (C=N)[2] |
| Cyclohexanone Phenylhydrazone | 1.6-1.8 (m, 6H), 2.2-2.4 (m, 4H), 6.8-7.3 (m, 5H, Ar-H), 7.5 (br s, 1H, NH) | Data not readily available in searched sources. |
| Cyclohexanone Tosylhydrazone | Data not readily available in searched sources. | Data not readily available in searched sources. |
Table 2: IR, UV-Vis, and Mass Spectrometry Data
| Compound | IR (cm⁻¹) | UV-Vis (λmax, nm) | Mass Spectrum (m/z) |
| Cyclohexanone | ~2940 (C-H), 1715 (C=O)[3] | ~285 | 98 (M⁺), 83, 70, 55, 42[4] |
| Cyclohexanone Hydrazone | Data not readily available in searched sources. | Data not readily available in searched sources. | 112 (M⁺), 97, 83, 69, 55, 41[2] |
| Cyclohexanone Phenylhydrazone | ~3300 (N-H), ~3050 (Ar C-H), ~2930 (C-H), ~1600 (C=N), ~1500, 1450 (Ar C=C) | Data not readily available in searched sources. | 188 (M⁺), 172, 159, 145, 131, 117, 105, 93, 77[5] |
| Cyclohexanone Tosylhydrazone | Data not readily available in searched sources. | Data not readily available in searched sources. | 266 (M⁺) |
Analysis of Spectroscopic Trends
The introduction of different substituents on the hydrazone nitrogen significantly influences the spectroscopic properties of the cyclohexanone hydrazone core.
-
NMR Spectroscopy: In the ¹³C NMR of cyclohexanone hydrazone, the C=N carbon appears at approximately 155.0 ppm, a significant shift from the C=O carbon of cyclohexanone at 223.4 ppm.[1][2] For cyclohexanone phenylhydrazone, the aromatic protons are expected in the 6.8-7.3 ppm region in the ¹H NMR spectrum. The tosyl group in cyclohexanone tosylhydrazone would introduce additional aromatic signals and a characteristic methyl singlet around 2.4 ppm.
-
IR Spectroscopy: The most notable change in the IR spectrum upon formation of the hydrazone is the disappearance of the strong C=O stretching vibration of cyclohexanone (around 1715 cm⁻¹) and the appearance of a C=N stretch (typically 1650-1600 cm⁻¹).[3] Hydrazones also exhibit an N-H stretch, usually in the 3400-3200 cm⁻¹ region. The phenylhydrazone and tosylhydrazone derivatives will show additional bands corresponding to the aromatic rings.
-
Mass Spectrometry: The mass spectrum of cyclohexanone hydrazone shows a molecular ion peak at m/z 112.[2] Its fragmentation pattern is characterized by the loss of small neutral molecules and radicals. The phenylhydrazone and tosylhydrazone derivatives exhibit molecular ion peaks at m/z 188 and m/z 266, respectively, reflecting the masses of the added substituents.[5] Their fragmentation patterns will be more complex, involving cleavages within the substituent groups.
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic analysis of these compounds are crucial for obtaining reliable and comparable data.
Synthesis of Cyclohexanone Hydrazones
General Procedure for Hydrazone Synthesis: A mixture of the carbonyl compound (1 mmol) and the corresponding hydrazine (B178648) (1 mmol) is stirred in a suitable solvent (e.g., ethanol, water-ethanol mixture) at room temperature or with gentle heating.[6] An acid catalyst, such as a few drops of acetic acid, can be added to facilitate the reaction.[6] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with an organic solvent followed by removal of the solvent under reduced pressure.[6] Purification is typically achieved by recrystallization or column chromatography.[6]
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.[7] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆), and tetramethylsilane (B1202638) (TMS) is used as an internal standard.[8] For ¹H NMR, the chemical shifts, multiplicity, and integration of the signals are analyzed. For ¹³C NMR, proton-decoupled spectra are usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.[9]
Infrared (IR) Spectroscopy: IR spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as KBr pellets. A small amount of the sample is mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectra are recorded on a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent (e.g., ethanol, cyclohexane) to prepare a dilute solution. The spectrum is recorded over a specific wavelength range (e.g., 200-800 nm), and the wavelength of maximum absorbance (λmax) is determined.
Mass Spectrometry (MS): Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a gas chromatograph (GC-MS), where it is vaporized and then ionized by a beam of electrons.[10] The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.[10]
Visualizing Spectroscopic Workflows and Structural Relationships
To illustrate the processes and relationships discussed, the following diagrams were generated using the DOT language.
References
- 1. bmse000405 Cyclohexanone at BMRB [bmrb.io]
- 2. Cyclohexanone, hydrazone | C6H12N2 | CID 534700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]
- 5. Cyclohexanone phenylhydrazone | C12H16N2 | CID 70353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CYCLOHEXANONE PHENYLHYDRAZONE synthesis - chemicalbook [chemicalbook.com]
- 7. auremn.org [auremn.org]
- 8. rsc.org [rsc.org]
- 9. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
Cyclohexanone Hydrazones: A Comparative Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The emergence of hydrazones as a versatile class of compounds in medicinal chemistry has prompted extensive research into their diverse biological activities. Among these, cyclohexanone (B45756) hydrazones represent a subclass with potential therapeutic applications. This guide provides a comparative analysis of the biological activity of cyclohexanone hydrazones against other hydrazone derivatives, supported by experimental data and detailed methodologies.
Antimicrobial Activity: A Modest Contributor
Cyclohexanone hydrazones have been investigated for their ability to inhibit the growth of various pathogenic microbes. Studies on a series of novel cyclohexanone benzoylhydrazones revealed weak antibacterial properties against Staphylococcus epidermidis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values typically ranging from 312.5 to 1250 µg/mL.[1] Some derivatives also exhibited marginal antifungal activity against Candida parapsilosis at concentrations of 312.5 and 625 µg/mL.[1]
In comparison, other hydrazone derivatives incorporating aromatic or heterocyclic rings often exhibit more potent antimicrobial effects. For instance, certain steroidal hydrazones have demonstrated good activity against Bacillus cereus with MIC values as low as 0.37 mg/mL.[2] Similarly, some aromatic hydrazones have shown promising activity against various bacterial and fungal strains.[3] This suggests that while cyclohexanone hydrazones possess some antimicrobial potential, the saturated cyclohexane (B81311) ring may lead to lower efficacy compared to hydrazones with unsaturated ring systems.[1]
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Class | S. aureus | S. epidermidis | C. parapsilosis | Reference |
| Cyclohexanone Benzoylhydrazones | 312.5-1250 | 312.5-1250 | 312.5-625 | [1] |
| Steroidal Hydrazones | - | - | - | [2] |
| Aromatic Hydrazones | - | - | - | [3] |
Note: Data for direct comparison is often limited by variations in tested strains and experimental conditions. "-" indicates data not available in the cited sources.
Anticancer Activity: An Area for Further Exploration
The anticancer potential of hydrazones is a significant area of drug discovery research. Various hydrazone derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. For example, some hydrazide-hydrazone derivatives have shown IC50 values as low as 1.32 µM against prostate cancer (PC-3) cells and 2.99 µM against breast cancer (MCF-7) cells.[4] Another study on hydrazone derivatives reported IC50 values ranging from 23.6 to 94.7 µM against hepatocellular carcinoma (HepG2) cells.[5]
Currently, there is a notable lack of specific quantitative data on the anticancer activity of simple cyclohexanone hydrazone. However, derivatives incorporating a cyclohexenone moiety have been investigated, with some showing inhibitory effects on colon cancer cells.[6] The absence of extensive data on cyclohexanone hydrazones in anticancer studies suggests this may be a less explored area with potential for future investigation.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| Cyclohexanone Hydrazone Derivatives | - | - | - |
| Hydrazide-Hydrazone Derivatives | PC-3 (Prostate) | 1.32 | [4] |
| MCF-7 (Breast) | 2.99 | [4] | |
| Hydrazone Derivatives | HepG2 (Liver) | 23.6 - 94.7 | [5] |
| 1,2,4-Triazole-Hydrazone Hybrids | MDA-MB-231 (Breast) | Significant cytotoxicity | [7] |
Note: "-" indicates that specific data for cyclohexanone hydrazone derivatives was not available in the reviewed literature.
Antioxidant Activity: Potential for Radical Scavenging
Hydrazones are recognized for their antioxidant properties, primarily attributed to their ability to donate a hydrogen atom from the N-H group of the hydrazone moiety, thereby neutralizing free radicals. The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Phenolic hydrazone derivatives, in particular, have demonstrated excellent antioxidant activity, with some compounds exhibiting IC50 values in the range of 2.5–9.8 µM in the DPPH assay.[8] Another study on a specific hydrazone derivative reported an IC50 value of 4.30 µM in the ABTS assay and 81.06 µM in the DPPH assay.[9]
Table 3: Comparative Antioxidant Activity (IC50 in µM)
| Compound/Class | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Cyclohexanone Hydrazone Derivatives | - | - | - |
| Phenolic Hydrazone Derivatives | 2.5 - 9.8 | - | [8] |
| Hydrazone Derivative | 81.06 | 4.30 | [9] |
Note: "-" indicates that specific data for cyclohexanone hydrazone derivatives was not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
-
Preparation of Compounds: Dissolve the hydrazone derivatives in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
-
Preparation of Inoculum: Culture the microbial strains in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight. Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.
-
Assay Procedure:
-
Dispense the appropriate broth into the wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the compound stock solution in the wells.
-
Add the adjusted microbial inoculum to each well.
-
Include positive controls (a standard antimicrobial agent) and negative controls (broth and inoculum without the compound).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.[4][5]
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727) and various concentrations of the hydrazone derivatives.
-
Assay Procedure:
-
Add the hydrazone solution to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).
-
The scavenging of the DPPH radical is observed as a color change from violet to yellow.
-
-
Absorbance Measurement: Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.[9]
Signaling Pathways and Mechanisms of Action
The biological activities of hydrazones are exerted through various mechanisms of action. The following diagrams illustrate some of the proposed pathways.
Caption: Proposed antimicrobial mechanism of some hydrazones via inhibition of DNA gyrase.
References
- 1. cdn.istanbul.edu.tr [cdn.istanbul.edu.tr]
- 2. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-hepatocellular carcinoma activities of novel hydrazone derivatives via downregulation of interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, molecular docking and biological evaluation of 1,2,4-triazole derivatives possessing a hydrazone moiety as anti-breast cancer agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. congress.sctm.mk [congress.sctm.mk]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Relative Stability of Aromatic vs. Aliphatic Hydrazones
For researchers, scientists, and drug development professionals, the precise control of molecular stability is a cornerstone of innovation. Hydrazones, characterized by their C=N-NH linkage, are versatile functional groups employed in applications ranging from bioconjugation and antibody-drug conjugates (ADCs) to the synthesis of heterocyclic compounds.[1] Their utility is often dictated by the stability of the hydrazone bond, particularly its pH-sensitive nature, which allows for controlled cleavage under specific conditions.[1][2]
A critical determinant of this stability is the nature of the carbonyl precursor—specifically, whether it is aromatic or aliphatic. This guide provides an objective comparison of the stability of hydrazones derived from these two classes of compounds, supported by experimental data and detailed methodologies to inform rational design in research and development.
Core Principles of Hydrazone Stability
The hydrolytic stability of a hydrazone is not intrinsic but is influenced by a combination of electronic, steric, and environmental factors. The general mechanism of hydrolysis is acid-catalyzed, proceeding through the protonation of a hydrazone nitrogen, followed by a nucleophilic attack by water to form a carbinolamine intermediate, which then breaks down to release the original carbonyl and hydrazine (B178648) compounds.[3][4][5]
Key factors influencing stability include:
-
Electronic Effects of the Carbonyl Precursor : This is the primary differentiator between aromatic and aliphatic hydrazones.
-
Aromatic Hydrazones : Hydrazones derived from aromatic aldehydes or ketones are significantly more stable than their aliphatic counterparts.[2][3] This enhanced stability is attributed to the resonance stabilization provided by the aromatic ring, which delocalizes the π-electrons of the C=N bond, making the imine carbon less electrophilic and thus less susceptible to nucleophilic attack by water.[2]
-
Aliphatic Hydrazones : Lacking this resonance stabilization, hydrazones formed from aliphatic aldehydes and ketones are generally less stable and more prone to hydrolysis, even at neutral pH.[2][3]
-
-
Substituent Effects : The electronic properties of substituents on either the hydrazine or the carbonyl moiety can further modulate stability.
-
pH of the Environment : Hydrazone linkages are characteristically pH-sensitive. They are generally more stable at neutral pH (e.g., in the bloodstream) and cleave more rapidly in acidic environments (e.g., within endosomes or lysosomes), a feature widely exploited in targeted drug delivery.[1][2][7]
Comparative Hydrolytic Stability Data
The hydrolytic stability of hydrazones is often quantified by their half-life (t½) under specific pH and temperature conditions. The data below, primarily adapted from the work of Kalia and Raines (2008), summarizes the stability of various isostructural hydrazones derived from an aliphatic aldehyde (pivalaldehyde). While direct isostructural comparisons with aromatic aldehydes are not available in this specific dataset, the data clearly illustrates the inherent lability of aliphatic hydrazones and provides a baseline for comparison. Aromatic hydrazones are expected to exhibit significantly longer half-lives under identical conditions.[2][6]
| Hydrazone Type | Precursor (Hydrazine) | Structure (from Pivalaldehyde) | Half-life (t½) in hours at pD 5.0 | Half-life (t½) in hours at pD 7.0 |
| Alkylhydrazone | Methylhydrazine | (CH₃)₃C-CH=N-NHCH₃ | 0.036 | 3.6 |
| Alkylhydrazone | Dimethylhydrazine | (CH₃)₃C-CH=N-N(CH₃)₂ | 0.036 | 3.6 |
| Acylhydrazone | Acetylhydrazide | (CH₃)₃C-CH=N-NHC(O)CH₃ | 0.036 | 3.6 |
| Semicarbazone | Semicarbazide | (CH₃)₃C-CH=N-NHC(O)NH₂ | 0.090 | 9.0 |
Key Observations:
-
Alkylhydrazones derived from an aliphatic aldehyde are the least stable, demonstrating rapid hydrolysis even at near-neutral pD.[6]
-
Acylhydrazones and semicarbazones show moderately improved stability compared to simple alkylhydrazones.[6]
-
Studies have shown that while many hydrazones are relatively stable in buffer solutions like PBS, they can undergo rapid degradation in plasma, indicating that plasma components can catalyze hydrolysis.[8][9] This highlights the importance of evaluating stability in biologically relevant media.
Visualizing Hydrazone Chemistry
The following diagrams illustrate the fundamental reactions governing hydrazone stability.
Caption: General reaction for hydrazone formation.
Caption: Acid-catalyzed hydrolysis of hydrazones.
Experimental Protocols
Accurate assessment of hydrazone stability is crucial. The following are standard protocols for monitoring hydrolytic stability using common analytical techniques.
This method, adapted from Kalia and Raines, allows for the direct kinetic measurement of hydrazone hydrolysis in deuterated solvents.[6][10]
Materials:
-
Purified hydrazone compound
-
Deuterated buffers (e.g., phosphate (B84403) or acetate) at desired pD values (e.g., 5.0, 7.4)
-
NMR tubes
-
¹H NMR Spectrometer
-
Internal standard (optional, for precise quantification)
-
Deuterated trapping agent (e.g., deuterated formaldehyde (B43269) or acetone) to prevent the reverse reaction[10][11]
Procedure:
-
Prepare deuterated buffer solutions at the desired pD values.
-
Dissolve a known concentration of the purified hydrazone in the deuterated buffer directly in an NMR tube. Add the trapping agent in excess (e.g., 10-fold molar excess).[11]
-
Immediately acquire a ¹H NMR spectrum, which serves as the t=0 time point. Key signals to monitor are the hydrazone C¹H proton and the aldehydic proton of the released carbonyl compound.[6][11]
-
Incubate the NMR tube at a constant temperature (e.g., 37°C).
-
Acquire subsequent ¹H NMR spectra at regular, predetermined time intervals.
-
Process the spectra and integrate the relevant signals. The rate of disappearance of the hydrazone signal and the corresponding appearance of the aldehyde/ketone signal are used to calculate the first-order rate constant (k) for hydrolysis.[6]
-
The half-life (t½) can then be calculated using the equation: t½ = ln(2)/k.
This method is widely used to determine the stability of compounds in various media, including plasma.[8][9]
Materials:
-
Purified hydrazone compound
-
Buffer solutions at desired pH values (e.g., pH 5.5, pH 7.4)
-
Biorelevant media like human or mouse plasma (optional)
-
Incubator or water bath set to 37°C
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18 reversed-phase)
-
Quenching solution (e.g., cold acetonitrile (B52724) or mobile phase)
-
Autosampler vials
Procedure:
-
Prepare a stock solution of the hydrazone compound in a suitable organic solvent (e.g., DMSO, methanol).
-
Prepare the test solutions by diluting the stock solution to a final working concentration in the pre-warmed (37°C) buffer or plasma of different pH values.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately stop the degradation by adding the aliquot to a quenching solution.[6]
-
Analyze the samples by HPLC. Monitor the degradation of the parent hydrazone by measuring the decrease in its peak area over time.
-
Plot the percentage of the remaining hydrazone compound against time.
-
Calculate the half-life of the hydrazone by fitting the data to a first-order decay model.[6]
Caption: Workflow for comparing hydrazone stability.
Conclusion
The choice between an aromatic and an aliphatic carbonyl precursor has a profound impact on the resulting hydrazone's stability. Aromatic hydrazones exhibit substantially greater hydrolytic stability due to resonance effects, making them suitable for applications requiring robust linkages that can withstand near-neutral pH for extended periods.[2][6] Conversely, the inherent lability of aliphatic hydrazones can be advantageous when rapid cleavage is desired.[3] Understanding these fundamental stability differences, coupled with rigorous experimental validation using the protocols outlined, is essential for the successful design and application of hydrazone-based systems in drug development and materials science.
References
- 1. Hydrazone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the stability of aromatic hydrazones in plasma and related biological material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
A Comparative Guide to the Catalytic Activity of Hydrazone-Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry and structural flexibility of hydrazone ligands have established their metal complexes as a significant class of catalysts in a myriad of organic transformations. This guide provides an objective comparison of the catalytic performance of various hydrazone-metal complexes in several key chemical reactions, supported by experimental data. Detailed methodologies for the synthesis of these catalysts and the execution of the catalytic reactions are also presented to facilitate reproducible research.
Electrocatalytic Hydrogen Evolution
The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is paramount for clean energy technologies. Pyridyl aroyl hydrazone-based complexes of first-row transition metals have emerged as promising candidates. A comparative study reveals significant differences in their catalytic activity.
Table 1: Comparative Catalytic Activity of Pyridyl Aroyl Hydrazone-Metal Complexes for Hydrogen Evolution [1]
| Metal Complex | Metal Center | Overpotential (mV) | Turnover Frequency (TOF) (s⁻¹) |
| ML₂ | Fe | ~550 | ~1000 |
| ML₂ | Co | ~500 | ~2500 |
| ML₂ | Ni | 420 | 7040 |
| ML₂ | Cu | ~600 | ~500 |
| ML₂ | Zn | >700 | <100 |
Reaction Conditions: Controlled potential electrolysis in DMF with 0.1 M triethylammonium (B8662869) chloride as the proton source.
The nickel complex, NiL₂, demonstrates superior performance with the lowest overpotential and the highest turnover frequency, indicating a more efficient catalytic process for hydrogen production.[1]
Experimental Protocol: Electrocatalytic Studies
Synthesis of Pyridyl Aroyl Hydrazone Ligand (HL) and Metal Complexes (ML₂): The synthesis of the ligand and its metal complexes is typically carried out following established literature procedures.[1] Briefly, the hydrazone ligand is synthesized by the condensation of a substituted benzoic acid hydrazide with 2-acetylpyridine. The corresponding metal complexes are then prepared by reacting the ligand with the appropriate metal(II) salt in a suitable solvent like methanol (B129727) or ethanol.
Electrochemical Measurements: Cyclic voltammetry (CV) and controlled potential electrolysis (CPE) are performed using a standard three-electrode setup. A glassy carbon electrode usually serves as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode. The experiments are conducted in a non-aqueous solvent such as dimethylformamide (DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate) and a proton source (e.g., triethylammonium chloride). The turnover frequency (TOF) is calculated from the catalytic current observed during CPE.[1]
References
A Comparative Guide to Assessing the Purity of Synthesized Cyclohexanone Hydrazone
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in research and drug development. Impurities can significantly alter the chemical and biological properties of a substance, leading to unreliable experimental results and potential safety concerns. This guide provides a comprehensive comparison of modern analytical techniques for assessing the purity of synthesized cyclohexanone (B45756) hydrazone, a versatile intermediate in organic synthesis. We present supporting experimental data, detailed methodologies, and a comparative analysis of spectroscopic and chromatographic methods.
Comparison of Purity Assessment Methodologies
The choice of analytical technique for purity assessment depends on several factors, including the expected impurities, the required level of accuracy, and the availability of instrumentation. For cyclohexanone hydrazone, the primary methods of choice are Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), often complemented by spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS) for structural confirmation.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Quantitative ¹H NMR (qNMR) | The integral of a specific NMR signal is directly proportional to the number of corresponding protons. | Absolute purity determination against a certified internal standard. Structural confirmation of the main component and identification of impurities.[1][2][3] | Provides a primary ratio measurement, is non-destructive, and can quantify impurities without the need for individual impurity reference standards.[4][5] | Lower sensitivity compared to HPLC, requires a well-resolved signal for the analyte and internal standard.[5] |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Relative purity based on peak area percentage. Detection of non-volatile impurities.[6] | High sensitivity, high throughput, and excellent for separating complex mixtures.[4] | Requires a reference standard for the main component for accurate quantification, and different impurities may have different detector responses.[5][7] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Absorption of infrared radiation by specific molecular vibrations (functional groups). | Identification of functional groups present in the molecule, confirming the formation of the hydrazone. | Fast, simple, and provides characteristic fingerprints for molecules.[8] | Primarily a qualitative technique and not suitable for quantifying purity on its own. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Determination of the molecular weight of the compound and its fragments, confirming the identity. | High sensitivity and can be coupled with chromatographic techniques (e.g., GC-MS) for separation and identification.[9] | Not inherently quantitative without the use of an internal standard and appropriate calibration. |
Experimental Protocols
Synthesis of Cyclohexanone Hydrazone
A common method for the synthesis of cyclohexanone hydrazone involves the condensation reaction between cyclohexanone and hydrazine (B178648) hydrate (B1144303).
Materials:
-
Cyclohexanone
-
Hydrazine hydrate
-
Ethanol (B145695) (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve cyclohexanone in ethanol in a round-bottom flask.
-
Add an equimolar amount of hydrazine hydrate to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure.
-
The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol/water, to yield pure cyclohexanone hydrazone.
Purity Assessment Protocols
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol provides a method for determining the absolute purity of a synthesized cyclohexanone hydrazone sample using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
High-precision analytical balance
Materials:
-
Synthesized cyclohexanone hydrazone
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with known purity. The standard should have a signal that does not overlap with the analyte signals.
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which both the analyte and the internal standard are soluble.
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the synthesized cyclohexanone hydrazone and the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent. Transfer the solution to an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. The number of scans should be sufficient to obtain a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved signal of the cyclohexanone hydrazone and a signal from the internal standard. The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_standard = purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of cyclohexanone hydrazone.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Materials:
-
Synthesized cyclohexanone hydrazone
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphate buffer (for pH adjustment, if necessary)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water. The exact ratio may need to be optimized to achieve good separation.
-
Sample Preparation: Accurately weigh and dissolve the synthesized cyclohexanone hydrazone in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: Determined by measuring the UV absorbance spectrum of cyclohexanone hydrazone (a wavelength around 272 nm is often suitable for hydrazones).[8]
-
Column temperature: 25 °C
-
-
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using a certified reference standard of cyclohexanone hydrazone.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum is a powerful tool for confirming the structure of cyclohexanone hydrazone and identifying impurities.
-
Cyclohexanone Hydrazone: The spectrum is expected to show signals for the protons on the cyclohexane (B81311) ring. The protons alpha to the C=N bond will be the most deshielded.
-
Impurities:
-
Cyclohexanone (starting material): The ¹H NMR spectrum of cyclohexanone shows a triplet at approximately δ 2.5 ppm for the four alpha protons and a multiplet around δ 1.8 ppm for the remaining six protons.[10]
-
Hydrazine (starting material): Hydrazine protons are typically broad and may exchange with water in the solvent.
-
Cyclohexanone Azine (by-product): This common by-product is formed by the reaction of cyclohexanone hydrazone with another molecule of cyclohexanone. Its spectrum will be different from that of the hydrazone and can be identified by its unique signals.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Cyclohexanone Hydrazone: PubChem provides data showing characteristic peaks for the carbons in the cyclohexane ring.[9]
-
Cyclohexanone (starting material): The carbonyl carbon appears at a characteristic downfield shift of around 210 ppm.[11]
FT-IR Spectroscopy
The FT-IR spectrum is used to identify the key functional groups.
-
Cyclohexanone Hydrazone: The spectrum will show the absence of the strong C=O stretching band from cyclohexanone (typically around 1715 cm⁻¹) and the appearance of a C=N stretching vibration (typically in the range of 1650-1550 cm⁻¹). N-H stretching bands will also be present.[8][12]
-
Cyclohexanone (starting material): A strong absorption peak around 1715 cm⁻¹ is characteristic of the C=O group.[8][13]
Visualization of the Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized cyclohexanone hydrazone.
Caption: A logical workflow for the synthesis, purification, and comprehensive purity assessment of cyclohexanone hydrazone.
Conclusion
For a robust and reliable assessment of synthesized cyclohexanone hydrazone purity, a multi-technique, or orthogonal, approach is recommended.[14] Quantitative ¹H NMR provides an accurate determination of absolute purity, while HPLC offers a highly sensitive method for detecting and quantifying impurities. FT-IR and Mass Spectrometry are essential for confirming the chemical identity and the absence of starting materials. By combining these methods, researchers, scientists, and drug development professionals can ensure the quality and integrity of their synthesized compounds, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. echemi.com [echemi.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. enovatia.com [enovatia.com]
- 8. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 9. Cyclohexanone, hydrazone | C6H12N2 | CID 534700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. homework.sdmesa.edu [homework.sdmesa.edu]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 14. benchchem.com [benchchem.com]
comparison of different acidic catalysts for hydrazone synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of hydrazones is a fundamental transformation in organic chemistry, with broad applications in medicinal chemistry and materials science. The reaction, which involves the condensation of a carbonyl compound with a hydrazine, is frequently catalyzed by acids. The choice of catalyst can significantly impact reaction efficiency, yield, and environmental footprint. This guide provides an objective comparison of different classes of acidic catalysts—Brønsted acids, Lewis acids, and heterogeneous solid acids—for hydrazone synthesis, supported by representative experimental data and detailed protocols.
Performance Comparison of Acidic Catalysts
To illustrate the relative performance of different acidic catalysts, the synthesis of benzaldehyde (B42025) phenylhydrazone from benzaldehyde and phenylhydrazine (B124118) is presented as a model reaction. The following table summarizes typical reaction conditions and outcomes for a representative catalyst from each class.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| Brønsted Acid | p-Toluenesulfonic Acid (p-TSA) | 10 | Ethanol (B145695) | 1 | ~95 |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 10 | Dichloromethane (B109758) | 2 | ~92 |
| Heterogeneous Acid | Amberlyst-15 | 20 (w/w %) | Methanol (B129727) | 3 | ~90 |
Note: The data presented is a synthesis of typical results from various sources for the model reaction and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions and substrates.
Experimental Protocols
Detailed methodologies for the synthesis of benzaldehyde phenylhydrazone using each class of acidic catalyst are provided below.
Protocol 1: Brønsted Acid Catalysis using p-Toluenesulfonic Acid (p-TSA)
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
p-Toluenesulfonic acid monohydrate (0.1 mmol, 19 mg)
-
Ethanol (5 mL)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in ethanol (5 mL) in a round-bottom flask, add phenylhydrazine (1.0 mmol).
-
Add p-toluenesulfonic acid monohydrate (10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product in a vacuum oven to obtain benzaldehyde phenylhydrazone.
Protocol 2: Lewis Acid Catalysis using Zinc Chloride (ZnCl₂)
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Anhydrous Zinc Chloride (0.1 mmol, 13.6 mg)
-
Dichloromethane (5 mL)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous zinc chloride (10 mol%) in dichloromethane (5 mL).
-
Add benzaldehyde (1.0 mmol) to the suspension and stir for 10 minutes at room temperature.
-
Add phenylhydrazine (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours, monitoring by TLC.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield benzaldehyde phenylhydrazone.
Protocol 3: Heterogeneous Acid Catalysis using Amberlyst-15
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Phenylhydrazine (1.0 mmol, 108 mg)
-
Amberlyst-15 (20 mg, 20 w/w% of reactants)
-
Methanol (5 mL)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 mmol), phenylhydrazine (1.0 mmol), and Amberlyst-15 (20 w/w%) in methanol (5 mL).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to recover the Amberlyst-15 catalyst.
-
Wash the catalyst with methanol and dry for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Recrystallize the crude product from ethanol to obtain pure benzaldehyde phenylhydrazone.
Mechanism and Workflow Visualization
The acid-catalyzed synthesis of hydrazones proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: General mechanism of acid-catalyzed hydrazone formation.
Caption: A typical experimental workflow for hydrazone synthesis.
Navigating the Chemical Maze: A Guide to Validating Computational Models for Hydrazone Properties
For researchers, scientists, and drug development professionals, the ability to accurately predict the properties of novel compounds is paramount. Hydrazones, a versatile class of organic compounds, have garnered significant interest in drug discovery due to their wide range of biological activities.[1][2][3] Computational models offer a powerful tool to screen and prioritize candidate hydrazone derivatives, saving valuable time and resources. However, the predictive power of these in silico models must be rigorously validated through experimental studies. This guide provides an objective comparison of common computational models for predicting hydrazone properties, supported by experimental data and detailed protocols.
The Computational Toolkit: Predicting Hydrazone Behavior
A variety of computational models are employed to predict the diverse properties of hydrazone derivatives, from their biological activity to their pharmacokinetic profiles. The most common approaches include Quantitative Structure-Activity Relationship (QSAR), Density Functional Theory (DFT), Molecular Docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[4] These models are valuable for predicting the activity of new compounds based on existing data.
A study on novel hydrazone derivatives as α-amylase inhibitors demonstrated the development of robust QSAR models.[5][6] The best QSAR model showed a high correlation coefficient (R² validation = 0.8587), indicating a strong predictive capability.[6] Another QSAR study on the antimicrobial activity of substituted hydrazones also reported a model with high statistical significance (R² = 0.9444).
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of molecules.[7] It can be used to calculate a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties, which can be correlated with experimental data.[7][8]
In a study of pyrazole (B372694) hydrazone derivatives, DFT calculations were used to predict vibrational frequencies, which showed good agreement with experimental FT-IR data.[7] For instance, the characteristic C=N stretching vibration of the hydrazone linkage was predicted theoretically at 1586 cm⁻¹ and observed experimentally at 1602 cm⁻¹.[7] DFT can also be used to calculate parameters like HOMO-LUMO energy gaps, which provide insights into the reactivity and stability of the molecules.[9]
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor.[7] This method is instrumental in understanding the binding interactions between hydrazone derivatives and their biological targets, such as enzymes or receptors.
In a study of hydrazone derivatives as potential inhibitors of the SARS-CoV-2 main protease, molecular docking studies revealed strong binding scores for the synthesized compounds.[7] Similarly, docking studies of phenylhydrazone derivatives against microbial targets helped to elucidate their potential mechanism of action. The reliability of docking results is often assessed by the root-mean-square deviation (RMSD) value, with a value of less than 2Å generally considered valid.
ADMET Prediction
ADMET prediction models are used to forecast the pharmacokinetic and toxicological properties of drug candidates.[4] These in silico tools are crucial for early-stage drug discovery to identify compounds with favorable drug-like properties.
Several studies on hydrazone derivatives have utilized ADMET prediction to assess their potential as drug candidates.[1][4][10] For instance, in silico ADMET analysis of pyrazole hydrazone derivatives predicted moderate bioavailability scores and identified potential liabilities such as CYP450 inhibition.[7] Another study on hydrazones derived from natural aldehydes showed that the predicted high intestinal absorption was correlated with their lipophilicity.[1]
Performance Comparison of Computational Models
The following tables summarize the performance of different computational models in predicting hydrazone properties, based on data from various studies.
Table 1: Comparison of QSAR Model Performance for Predicting Hydrazone Bioactivity
| Hydrazone Series | Target Activity | QSAR Model | R² | Q² | Reference |
| Benzothiazole-based aroyl hydrazones | α-Amylase inhibition | Balance of Correlation | 0.8587 (validation) | - | [6] |
| Substituted aromatic hydrazones | Antibacterial (Bacillus subtilis) | Two-parametric model | 0.9444 | 0.9436 | |
| Quinazolinone-containing hydrazones | Antitumor (A549 & PC-3 cells) | 3D-QSAR (CoMFA) | - | - | [11] |
| Arylidene (benzimidazol-1-yl)acetohydrazones | Antibacterial | Hansch analysis | 0.983 (A. tumefaciens) | - | [12] |
Table 2: Comparison of Predicted vs. Experimental Data for Hydrazone Properties
| Hydrazone Derivative | Property | Computational Model | Predicted Value | Experimental Value | Reference |
| Pyrazole hydrazone | Vibrational Frequency (C=N stretch) | DFT (B3LYP/6-31G(d,p)) | 1586 cm⁻¹ | 1602 cm⁻¹ | [7] |
| 2-Methoxy benzoyl hydrazone (M12) | Binding Energy (Antileishmanial target) | Molecular Docking | -9.40 Kcal/mol | IC₅₀ = 5.30 µM | [4] |
| Cinnamaldehyde-derived hydrazone (CIN-1) | Human Intestinal Absorption (HIA) | ADMET Prediction | 99.59% | - | [1] |
| Salicylaldehyde(1H-benzimidazol-1-yl)acetohydrazone | Antibacterial MIC (A. tumefaciens) | - | - | 20 mg/L | [12] |
Experimental Validation: Bridging the Gap Between Theory and Reality
The validation of computational predictions relies on robust experimental data. The following sections detail the common experimental protocols used to synthesize, characterize, and evaluate the properties of hydrazone derivatives.
Synthesis and Characterization
General Synthesis of Hydrazones:
Hydrazones are typically synthesized through a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine (B178648) derivative.
-
Protocol:
-
Dissolve the hydrazine or hydrazide derivative (1 equivalent) in a suitable solvent, such as ethanol (B145695) or methanol.
-
Add the corresponding aldehyde or ketone (1-1.2 equivalents) to the solution.
-
A catalytic amount of acid (e.g., glacial acetic acid) is often added to facilitate the reaction.
-
The reaction mixture is typically refluxed for a period ranging from a few minutes to several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated hydrazone product is collected by filtration.
-
The crude product is then purified by recrystallization from an appropriate solvent.
-
Characterization Techniques:
The structure and purity of the synthesized hydrazones are confirmed using various spectroscopic techniques:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify characteristic functional groups, such as the C=N (imine) and N-H stretching vibrations of the hydrazone moiety.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the chemical environment of protons and carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of the molecule in the solid state.
Biological Activity Assays
Antimicrobial Activity Assay (Broth Microdilution Method for MIC):
The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial activity of a compound.
-
Protocol:
-
Prepare a stock solution of the test hydrazone compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the target microorganism (e.g., bacteria or fungi).
-
Include positive (standard antibiotic) and negative (vehicle control) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Anticancer Activity Assay (MTT Assay):
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the hydrazone compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.
-
Antioxidant Activity Assay (DPPH Radical Scavenging Assay):
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
-
Protocol:
-
Prepare a stock solution of the DPPH radical in a suitable solvent (e.g., methanol).
-
Prepare various concentrations of the test hydrazone compounds.
-
Mix the hydrazone solutions with the DPPH solution and incubate in the dark for a specific time (e.g., 30 minutes).
-
Measure the decrease in absorbance of the DPPH solution at its maximum absorbance wavelength (around 517 nm).
-
The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals) is determined.
-
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex relationships in computational drug discovery and the biological pathways affected by hydrazones.
Caption: Computational and experimental workflow for hydrazone drug discovery.
Caption: Logical relationships between computational models and predicted properties.
References
- 1. scielo.org.co [scielo.org.co]
- 2. mdpi.com [mdpi.com]
- 3. Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. scielo.br [scielo.br]
- 6. Hydrazone-based Materials; DFT, TD-DFT, NBO Analysis, Fukui Function, MESP Analysis, and Solar Cell Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Synthesis, characterization, DFT, antioxidant, antibacterial, pharmacokinetics and inhibition of SARS-CoV-2 main protease of some heterocyclic hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 11. Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis and quantitative structure activity relationship (QSAR) of arylidene (benzimidazol-1-yl)acetohydrazones as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of hydrazone derivatives as ligands in catalysis
A Comparative Guide to Hydrazone Derivatives as Ligands in Catalysis
Hydrazone derivatives have emerged as a highly versatile and effective class of ligands in transition metal catalysis. Characterized by a carbon-nitrogen double bond adjacent to a nitrogen-nitrogen single bond (>C=N-N<), their popularity stems from their straightforward, modular synthesis, remarkable stability, and the ability to tune their steric and electronic properties.[1] These ligands can coordinate to metal centers in various modes, making them suitable for a wide array of catalytic transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.[2][3]
This guide provides a comparative analysis of different hydrazone derivatives in these key catalytic applications, supported by quantitative performance data and detailed experimental protocols for researchers in chemistry and drug development.
Comparative Analysis in Asymmetric Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, particularly for synthesizing biaryl compounds. Chiral hydrazone ligands, especially C2-symmetric bis-hydrazones and pyridine-hydrazones, have proven highly effective in achieving excellent enantioselectivity in the synthesis of axially chiral biaryls.[4][5] The high catalytic activity of palladium complexes with these ligands often allows reactions to proceed at room temperature with high yields.[4][6]
Data Presentation: Performance of Hydrazone Ligands
The following table summarizes the performance of various chiral hydrazone ligands in the asymmetric Suzuki-Miyaura cross-coupling reaction. The data highlights how ligand structure influences both yield and enantioselectivity.
| Ligand Type | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Enantioselectivity (er / ee) | Ref. |
| Glyoxal Bis-Hydrazone | 1-Bromo-2-methoxynaphthalene | 1-Naphthaleneboronic acid | Cs₂CO₃ | Toluene (B28343) | 20 | 81 | 95:5 er (90% ee) | [4] |
| Glyoxal Bis-Hydrazone | 1-Bromo-2-methylnaphthalene | 1-Naphthaleneboronic acid | Cs₂CO₃ | Toluene | 20 | 85 | 93:7 er (86% ee) | [4] |
| Pyridine-Hydrazone | 1-Bromo-2-methoxynaphthalene | 1-Naphthaleneboronic acid | CsF | Dioxane | 80 | 95 | 95:5 er | [5][7] |
| Pyridine-Hydrazone | 1-Bromo-2-methoxynaphthalene | 2-Tolylboronic acid | CsF | Dioxane | 80 | 96 | 93:7 er | [5][7] |
| Phosphino-Hydrazone | 2-Bromo-3-methoxytoluene | 2,6-Dimethylphenylboronic acid | K₃PO₄ | Toluene/H₂O | 60 | 93 | 97% ee | [3] |
Comparative Analysis in the Heck Reaction
The Heck reaction, which forms a C-C bond between an aryl halide and an alkene, is another area where hydrazone ligands have served as excellent, stable, and phosphine-free alternatives.[2][8] Palladium(II)-hydrazone complexes have demonstrated high catalytic activity for this transformation, often with low catalyst loading.[9]
Data Presentation: Performance of Hydrazone Ligands
The table below outlines the effectiveness of different palladium(II)-hydrazone complexes in the Heck reaction, showcasing percent conversion under various conditions.
| Catalyst / Ligand | Aryl Halide | Olefin | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ref. |
| Pd-L1 Complex ¹ | 1-Bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 130 | 1 | 98.7 | [9] |
| Pd-L2 Complex ² | 1-Bromo-4-nitrobenzene | Styrene | Na₂CO₃ | DMA | 130 | 1 | 94.5 | [9] |
| PS-Pd(CH₃) ³ | 1-Bromo-4-nitrobenzene | Methyl Acrylate | K₂CO₃ | DMA | 165 | 1 | 99.84 | [10] |
| PdCl₂(MeCN)₂ / Ligand 1e ⁴ | Iodobenzene | n-Butyl Acrylate | Et₃N | Dioxane | 100 | 1 | >99 | [2] |
¹Ligand L1 derived from 4-methoxybenzohydrazide and 3-nitrobenzaldehyde.[9] ²Ligand L2 derived from 4-methoxybenzohydrazide and 4-chlorobenzaldehyde.[9] ³Polystyrene-supported Pd(II)-hydrazone with a methyl electron-donating group.[10] ⁴Glyoxal bis-hydrazone ligand.[2]
Experimental Protocols
Detailed and reproducible methodologies are critical for researchers. This section provides generalized protocols for the synthesis of hydrazone ligands and their application in the catalytic reactions discussed.
General Protocol for Hydrazone Ligand Synthesis
Hydrazone ligands are typically synthesized via a simple condensation reaction between a hydrazide and an aldehyde or ketone.[11][12][13]
-
Dissolution: Dissolve the selected hydrazide (1.0 eq.) in a suitable solvent, such as methanol (B129727) or ethanol (B145695).
-
Addition: To this solution, add the corresponding aldehyde or ketone (1.0 eq.). A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction, though it is often not necessary.
-
Reaction: Stir the mixture at room temperature or under reflux for a period ranging from 2 to 24 hours.[9] Reaction completion is often indicated by the formation of a precipitate.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
-
Characterization: Confirm the structure of the synthesized hydrazone ligand using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR.[9]
Representative Protocol for Asymmetric Suzuki-Miyaura Coupling
This protocol is based on procedures for synthesizing axially chiral biaryls using a C2-symmetric bis-hydrazone ligand.[4]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂ or [PdCl₂(MeCN)₂], 2-5 mol%) and the chiral hydrazone ligand (2.2-5.5 mol%).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., toluene or dioxane).
-
Reagent Addition: Add the aryl halide (1.0 eq.), the arylboronic acid (1.5-2.5 eq.), and the base (e.g., Cs₂CO₃ or CsF, 2.0-3.0 eq.).
-
Reaction Conditions: Stir the reaction mixture vigorously at the specified temperature (e.g., 20 °C or 80 °C) for 12-48 hours.
-
Work-up: After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the yield and enantiomeric excess (ee) or enantiomeric ratio (er) of the product by chiral HPLC.[4]
Representative Protocol for the Heck Reaction
This protocol is a general representation of the Heck reaction catalyzed by a palladium-hydrazone complex.[9][10]
-
Vessel Preparation: To a round-bottom flask or Schlenk tube equipped with a condenser and magnetic stir bar, add the palladium-hydrazone catalyst (0.5-1.0 mmol%).
-
Reagent Addition: Add the aryl halide (1.0 eq.), the olefin (1.2-2.0 eq.), the base (e.g., Na₂CO₃, K₂CO₃, or Et₃N, 2.0-2.4 eq.), and the solvent (e.g., DMA or dioxane).[9][10]
-
Reaction Conditions: Place the reaction vessel under an inert atmosphere (nitrogen or argon) and heat the mixture to the desired temperature (e.g., 130-165 °C) with vigorous stirring for the specified time (e.g., 1-24 hours).[9][10]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the base and catalyst residues. Dilute the filtrate with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Purification and Analysis: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by column chromatography to obtain the final product. Analyze the product and determine the conversion/yield using GC-FID or ¹H NMR spectroscopy.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphine-free palladium catalyzed Mizoroki-Heck reaction using hydrazone as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. idus.us.es [idus.us.es]
- 6. C2-Symmetric Bis-Hydrazones as Ligands in the Asymmetric Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. researchgate.net [researchgate.net]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
evaluation of different purification techniques for hydrazones
A Comparative Guide to Hydrazone Purification Techniques
The purification of hydrazones is a critical step in their synthesis, directly impacting yield, purity, and suitability for downstream applications in research and drug development. The choice of purification method depends on the physical properties of the hydrazone (e.g., solid or oil), the nature of impurities, and the required scale of the final product. This guide provides an objective comparison of the three most common purification techniques: recrystallization, column chromatography, and preparative thin-layer chromatography (TLC), supported by experimental data and detailed protocols.
Data Presentation: Performance Comparison
The selection of a purification technique is often a trade-off between purity, yield, speed, and scale. The following table summarizes the typical performance of each method for hydrazone purification. Note that these values are representative and can vary significantly based on the specific hydrazone's structure, stability, and solubility.
| Parameter | Recrystallization | Column Chromatography | Preparative TLC |
| Typical Yield | High (75-95%)[1] | Moderate to High (50-90%)[2] | Low to Moderate (30-70%) |
| Achievable Purity | Very High (>99%) | High (>98%) | High (>98%) |
| Typical Scale | Milligrams to Kilograms | Milligrams to Kilograms[3] | Micrograms to ~100 mg[4][5] |
| Time Requirement | Low to Medium | High | Medium |
| Solvent Consumption | Low to Medium | Very High | Low |
| Key Advantage | Cost-effective, scalable, yields high-purity crystalline solids. | Versatile for oils and solids, separates complex mixtures. | Rapid separation for small amounts, ideal for difficult separations.[5] |
| Common Application | Crystalline crude products. | Oily or amorphous crude products, separation from side-products.[6] | Small-scale synthesis, purification of minor products, test reactions.[5] |
Logical Workflow for Purification Method Selection
The decision on which purification method to employ can be guided by the initial state of the crude product and the desired scale. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for selecting a hydrazone purification technique.
Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. Thin-layer chromatography (TLC) should be used throughout to monitor reaction progress and assess the purity of fractions.[6][7]
Purification by Recrystallization
This is the preferred method for solid hydrazones, offering high purity with minimal solvent waste. The key is to identify a solvent or solvent system in which the hydrazone is highly soluble when hot and poorly soluble when cold.[6]
Protocol:
-
Solvent Selection: Test the solubility of a small amount of the crude hydrazone in various solvents (e.g., ethanol, methanol, ethyl acetate (B1210297), hexane/ethyl acetate mixtures) to find a suitable one.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the selected solvent to the flask and heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath.[6] Slow cooling is crucial to obtain well-formed, pure crystals.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6][7]
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[6][7]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Purification by Column Chromatography
Column chromatography is a highly versatile technique used for purifying both solid and oily hydrazones, especially when impurities have similar polarities to the product.[3]
Protocol:
-
Eluent Selection: Using TLC, determine an appropriate solvent system (eluent) that provides good separation of the hydrazone from impurities. A typical starting point is a hexane/ethyl acetate mixture.[6] The ideal retention factor (Rf) for the desired compound is typically 0.2-0.3.[3]
-
Troubleshooting: Hydrazones can streak on acidic silica (B1680970) gel due to their basic nature.[8] If streaking is observed on the TLC plate, add ~1% triethylamine (B128534) to the eluent to improve separation.[8] For acid-sensitive hydrazones, consider using basic alumina (B75360) or base-treated silica as the stationary phase.[9]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.[3][6] A layer of sand can be added to the top to protect the silica surface.[3]
-
Sample Loading: Dissolve the crude hydrazone in a minimal amount of the eluent (or a more polar solvent if necessary, known as wet-loading) or adsorb it onto a small amount of silica gel (dry-loading). Carefully load the sample onto the top of the column.[6]
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of solvent through the column.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure hydrazone.[6]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified hydrazone.[6]
Purification by Preparative TLC
Preparative TLC is an excellent method for purifying small quantities of material (typically under 100 mg) and is particularly useful for separating compounds that are difficult to resolve by column chromatography.[4][5]
Protocol:
-
Plate Preparation: Use a preparative TLC plate with a thick layer of silica (e.g., 250-2000 μm).[4] Gently mark an origin line with a pencil about 1-1.5 cm from the bottom.[5]
-
Sample Application: Dissolve the crude sample in a minimal amount of a low-boiling-point solvent (e.g., dichloromethane). Using a pipette or syringe, carefully apply the solution as a thin, uniform line across the origin.[5] Allow the solvent to evaporate completely.
-
Development: Place the plate in a developing chamber containing the appropriate eluent (determined by analytical TLC). Allow the solvent front to travel up the plate until it is near the top.
-
Visualization: Remove the plate and visualize the separated bands, typically under UV light.[5] Circle the band corresponding to the desired product with a pencil.
-
Extraction: Using a razor blade or spatula, carefully scrape the silica gel from the circled band onto a piece of weighing paper.[5]
-
Elution: Place the collected silica into a small flask or a fritted funnel. Add a polar solvent (e.g., ethyl acetate or acetone) to dissolve the product off the silica. Stir or sonicate the mixture.[5]
-
Isolation: Filter the mixture to remove the silica gel. Wash the silica with additional fresh solvent. Collect the filtrate and remove the solvent under reduced pressure to obtain the pure product.[5]
References
Safety Operating Guide
Proper Disposal of Cyclohexanone Hydrazone: A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Cyclohexanone (B45756) hydrazone, a derivative of both cyclohexanone and hydrazine (B178648), requires careful handling and disposal due to the inherent hazards of its parent compounds. This guide provides essential, step-by-step procedures for the proper disposal of cyclohexanone hydrazone, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle cyclohexanone hydrazone with appropriate safety measures. Given that hydrazines are classified as hazardous wastes by the EPA and cyclohexanone is a flammable and toxic substance, cyclohexanone hydrazone should be managed as a hazardous material.[1]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses or goggles must be worn to protect against splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The primary method for the disposal of cyclohexanone hydrazone is through an approved hazardous waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. For enhanced safety, a chemical deactivation step is recommended to neutralize the reactive hydrazone moiety prior to collection by waste management services.
Experimental Protocol: Chemical Deactivation of Cyclohexanone Hydrazone Waste
This protocol is based on the oxidative decomposition of hydrazine compounds, which converts them into less hazardous products such as nitrogen gas and water.[2][3]
Materials:
-
Cyclohexanone hydrazone waste (solid or in solution)
-
Sodium hypochlorite (B82951) solution (household bleach, typically 5% available chlorine) or Calcium hypochlorite solution (5%)[2]
-
Water for dilution
-
Appropriate hazardous waste container, clearly labeled
-
pH indicator strips or a pH meter
Procedure:
-
Preparation and Dilution:
-
Neutralization/Oxidation:
-
Slowly and with constant stirring, add an equal volume of a 5% sodium hypochlorite or calcium hypochlorite solution to the diluted cyclohexanone hydrazone waste.[2][4]
-
The reaction between hydrazine compounds and hypochlorite yields nitrogen, water, and sodium chloride.[2]
-
Monitor the temperature of the mixture. If the container becomes warm, slow the rate of addition and/or cool the container in an ice bath.
-
-
pH Adjustment and Verification:
-
The optimal pH range for this reaction is between 5 and 8.[2] Test the pH of the resulting solution and adjust if necessary using dilute acid or base.
-
After the addition is complete, continue stirring the mixture for at least 15-30 minutes to ensure the reaction goes to completion.
-
Test for the presence of residual hydrazone if analytical capabilities are available. A slight excess of the hypochlorite solution can be added to ensure complete destruction.[2]
-
-
Waste Collection:
-
Transfer the treated solution to a clearly labeled hazardous waste container. The label should include "Treated Cyclohexanone Hydrazone Waste" and list the components of the final mixture.
-
Store the container in a designated satellite accumulation area for hazardous waste, segregated from incompatible materials.
-
Disposal of Contaminated Solids and Spills
-
Contaminated Solids: Any materials such as gloves, paper towels, or absorbent pads contaminated with cyclohexanone hydrazone should be collected in a separate, clearly labeled hazardous waste bag or container for solids. Do not mix with general laboratory trash.
-
Spill Management:
-
Evacuate and restrict access to the spill area.
-
Ensure proper ventilation and eliminate all ignition sources, as cyclohexanone is flammable.
-
Wearing appropriate PPE, absorb liquid spills with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Quantitative Data for Deactivation
The following table summarizes key quantitative parameters for the chemical deactivation of cyclohexanone hydrazone waste.
| Parameter | Value/Range | Citation |
| Initial Waste Concentration | < 5% | [2][4] |
| Oxidizing Agent | 5% Sodium Hypochlorite or 5% Calcium Hypochlorite | [2][4] |
| Reagent Ratio | 1:1 (Volume of diluted waste to volume of oxidizing agent) | [4] |
| Optimal pH for Reaction | 5 - 8 | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of cyclohexanone hydrazone.
Caption: Disposal workflow for cyclohexanone hydrazone.
This comprehensive guide provides the necessary information for the safe and compliant disposal of cyclohexanone hydrazone. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations to ensure full compliance.
References
Personal protective equipment for handling Cyclohexanone, hydrazone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Cyclohexanone (B45756), hydrazone. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. The information is compiled from safety data for its constituent reactants, cyclohexanone and hydrazine, to establish a conservative and robust safety framework.
Hazard Profile and Personal Protective Equipment (PPE)
Cyclohexanone, hydrazone is synthesized from cyclohexanone and hydrazine.[1] The hazard profile should be considered a combination of both precursors, necessitating stringent safety measures. Cyclohexanone is a flammable liquid and can cause skin and eye irritation.[2][3] Hydrazine is toxic, corrosive, and a suspected carcinogen.[4][5] Therefore, handling this compound requires a high level of precaution.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[4] | To protect against splashes and vapors that may cause serious eye damage.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or nitrile).[4] | To prevent skin contact, which may cause irritation or chemical burns.[4] |
| Body Protection | Fire/flame resistant laboratory coat and chemical-resistant apron.[4] | To protect against incidental contact, spills, and fire hazards. |
| Respiratory Protection | Work in a certified chemical fume hood.[7] In cases where a fume hood is not available or insufficient, a full-face respirator with appropriate cartridges should be used.[4] | To avoid inhalation of potentially harmful vapors.[4] |
| Footwear | Closed-toe shoes made of a chemical-resistant material.[4] | To protect feet from spills and falling objects. |
Operational Plan: Handling this compound
Adherence to a strict, step-by-step procedure is critical for the safe handling of this compound.
1. Pre-Operational Checks:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash and safety shower are accessible and have been recently tested.[4]
-
Confirm all necessary PPE is available and in good condition.
-
Locate and have ready spill containment materials (e.g., sand, vermiculite).[8]
-
Review the Safety Data Sheets (SDS) for cyclohexanone and hydrazine.
2. Handling Procedure:
-
All handling of this compound must be conducted within a chemical fume hood.
-
Ground and bond all metal containers during transfer to prevent static discharge.[6][8]
-
Avoid contact with skin, eyes, and clothing.
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Clean the work area and any equipment used.
-
Properly store or dispose of the chemical and any contaminated materials.
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect waste in a compatible, leak-proof, and clearly labeled container.[7] The label should read "Hazardous Waste" and include the full chemical name.
-
Do not mix with other waste streams.
2. Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7]
3. Disposal:
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[8][9]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.[7]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Exposure Scenario | First Aid Measures |
| Skin Contact | Immediately flush the affected area with large amounts of water for at least 15 minutes.[10] Remove all contaminated clothing while flushing.[11] Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[11] |
| Inhalation | Move the exposed person to fresh air at once.[10] If breathing has stopped, perform artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[10] |
| Spill | Evacuate the area and restrict access.[8] Eliminate all ignition sources.[8] For small spills, absorb with an inert material like sand or vermiculite (B1170534) and place in a sealed container for disposal.[7][8] For large spills, contact your institution's EHS department immediately.[7] |
Visual Safety Workflows
The following diagrams illustrate the procedural flow for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for accidental exposure.
References
- 1. askfilo.com [askfilo.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. petrocheme.com [petrocheme.com]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. nj.gov [nj.gov]
- 6. louisville.edu [louisville.edu]
- 7. benchchem.com [benchchem.com]
- 8. nj.gov [nj.gov]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. ehs.princeton.edu [ehs.princeton.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
